5'-Homocytidine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
55085-34-2 |
|---|---|
Fórmula molecular |
C10H15N3O5 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(2-hydroxyethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c11-6-1-3-13(10(17)12-6)9-8(16)7(15)5(18-9)2-4-14/h1,3,5,7-9,14-16H,2,4H2,(H2,11,12,17)/t5-,7-,8-,9-/m1/s1 |
Clave InChI |
LJBKDGZXUROQIV-ZOQUXTDFSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CCO)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CCO)O)O |
Sinónimos |
1-(5-deoxy-beta-arabino-hexofuranosyl)cytosine 1-(5-deoxy-beta-D-hexofuranosyl)cytosine 4'-homo-Ara-C 4'-homoara-C |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to 5-Hydroxymethylcytidine (hm5C) in RNA: A Novel Layer of Epitranscriptomic Regulation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of epitranscriptomics, which studies the role of post-transcriptional RNA modifications in gene expression, has identified over 170 distinct chemical marks on RNA. Among these, 5-methylcytosine (B146107) (m5C) is a well-documented modification. Recent discoveries have unveiled its oxidized derivative, 5-hydroxymethylcytidine (B44077) (hm5C), as another layer of regulation in mammalian RNA. While the term "5'-Homocytidine" is not standard, it is likely used to refer to 5-hydroxymethylcytidine, a modification at the 5th carbon of the cytosine base. This technical guide provides a comprehensive overview of the biological role of hm5C in RNA, detailing its biosynthesis, regulatory functions, and the key experimental methodologies used to study it. We synthesize current knowledge on its impact on mRNA stability, export, and translation, with a particular focus on the well-defined role of its derivative, 5-formylcytidine (B110004) (f5C), in mitochondrial tRNA function. This document is intended to serve as a foundational resource for researchers investigating this emerging area of RNA biology and its therapeutic potential.
Introduction: The Emerging Landscape of RNA Cytosine Modifications
Post-transcriptional modifications of RNA are critical for regulating every aspect of RNA metabolism, from processing and stability to translation and function.[1] While 5-methylcytosine (m5C) has long been recognized as a key epigenetic mark in DNA, its presence and function in RNA have gained significant attention.[1][2] m5C is an abundant and conserved modification found in various RNA species, including transfer RNAs (tRNAs), ribosomal RNAs (rRNAs), and messenger RNAs (mRNAs).[1][3]
Building on this, the discovery of 5-hydroxymethylcytidine (hm5C) in mammalian RNA has opened a new frontier in epitranscriptomics.[4][5] hm5C is formed by the oxidation of m5C, a reaction catalyzed by the Ten-eleven translocation (TET) family of enzymes, which are also key players in DNA demethylation.[6][7][8] The presence of hm5C and its further oxidized derivatives, 5-formylcytidine (f5C) and 5-carboxycytidine (5caC), suggests a dynamic regulatory system for RNA function.[4][5] This guide will focus on 5-hydroxymethylcytidine (hm5C), clarifying its established biological roles and the methodologies essential for its investigation.
Biosynthesis and Turnover of 5-Hydroxymethylcytidine in RNA
The lifecycle of hm5C in RNA is a multi-step enzymatic process involving "writers" that install the modification and likely "erasers" that remove it, ensuring a dynamic regulatory system.
2.1. Writers: The Methyltransferases and Oxidases
The formation of hm5C is a two-step process:
-
Methylation (C → m5C): The precursor, 5-methylcytosine, is installed on RNA by specific RNA methyltransferases. In eukaryotes, these are primarily members of the NOL1/NOP2/SUN domain (NSUN) family, such as NSUN2, NSUN5, and NSUN6, as well as DNMT2.[9][10][11] These enzymes use S-adenosylmethionine (SAM) as a methyl donor.[10] NSUN2 is considered the main mRNA m5C methyltransferase.[9]
-
Oxidation (m5C → hm5C): The TET family of Fe(II)- and 2-oxoglutarate-dependent dioxygenases (TET1, TET2, TET3) catalyze the oxidation of m5C to hm5C.[6][12][13] This discovery was significant as it linked the machinery of DNA epigenetics to RNA modification.[7] The TET enzymes can further oxidize hm5C to f5C and 5caC.[8]
2.2. Erasers: The Demethylation Pathway
While the "writer" enzymes are well-characterized, the "erasers" that might actively remove hm5C from RNA are less understood. In DNA, TET-mediated oxidation to fC and caC is a key step in active demethylation, which involves subsequent excision by thymine-DNA glycosylase (TDG) and base excision repair. It remains an active area of investigation whether a similar active removal pathway exists for modified RNA or if the modification is primarily lost through RNA degradation.
Biological Roles and Mechanisms of Action
The functional consequences of hm5C are intrinsically linked to its chemical nature and its location within different types of RNA. Its role is often inferred from the more extensively studied precursor, m5C, and its derivative, f5C.
3.1. Role in mRNA Regulation
While direct functional studies of hm5C in mRNA are nascent, the well-established roles of m5C provide a strong framework for its likely functions.
-
mRNA Export: The m5C modification has been shown to be essential for the efficient export of specific mRNAs from the nucleus to the cytoplasm. This process is mediated by the "reader" protein ALYREF (Aly/REF export factor), which specifically recognizes m5C-modified transcripts and facilitates their transport.[1][9][14][15] Depletion of the m5C writer NSUN2 impairs this process, leading to nuclear retention of target mRNAs.[9] It is hypothesized that hm5C may modulate this interaction or recruit a different set of binding proteins.
-
mRNA Stability and Translation: m5C modifications can influence mRNA stability and translation efficiency.[1][3][16] The m5C reader protein YBX1 can bind to m5C sites and recruit other factors to stabilize target mRNAs.[1] Depending on its location within the transcript (e.g., 5'UTR vs. coding sequence), m5C can either enhance or repress translation.[16] Given that the hydroxymethyl group adds a new chemical functionality, hm5C could alter the local RNA structure or protein recognition, thereby fine-tuning these regulatory outcomes.
3.2. Role in tRNA Function
The most clearly defined role for an oxidized cytidine modification is that of 5-formylcytidine (f5C) in mitochondrial tRNA.
-
Codon Recognition: In human mitochondria, the AUA codon, which typically codes for isoleucine, is read as methionine. This non-standard decoding is made possible by the presence of f5C at the wobble position (position 34) of mitochondrial tRNA-Met (mt-tRNAMet).[17][18] The formyl group is thought to stabilize the f5C-A base pairing, allowing this single tRNA to recognize both AUA and the standard AUG methionine codons.[18][19]
-
Mitochondrial Health: The biogenesis of f5C is initiated by the methyltransferase NSUN3, which creates the m5C precursor, followed by oxidation.[17][20] Disruption of this pathway, through mutations in NSUN3 or the tRNA itself, leads to a lack of f5C, resulting in severe mitochondrial translation defects, reduced oxygen consumption, and mitochondrial disease.[17][21] This highlights the critical role of this modification in maintaining mitochondrial function and overall embryonic development.[21]
Quantitative Analysis of 5-Hydroxymethylcytidine
Quantifying the abundance of hm5C is crucial for understanding its physiological relevance. Mass spectrometry-based methods have been instrumental in determining its levels across different cell types and tissues.
| Parameter | Value | Organism/System | Method | Reference |
| Abundance of hm5C relative to m5C | ~1 per 5,000 m5C | Mammalian cells and tissues | LC-MS/MS | [6],[12],[13] |
| Abundance of m5C relative to C | 0.02% - 0.09% | Eukaryotic RNA | LC-MS/MS | [3] |
| Detection of hm5C | Present | Total RNA from all three domains of life | LC-MS/MS | [5] |
| Detection of hm5C | Present | Poly(A)-enriched RNA from mammalian cells | LC-MS/MS | [5] |
Key Experimental Methodologies
Studying hm5C requires a specialized toolkit for its synthesis, detection, and functional characterization.
5.1. Synthesis of hm5C-Modified RNA
To conduct functional studies, researchers require access to synthetic RNA oligonucleotides containing hm5C at specific positions.
-
Protocol: Phosphoramidite-based Solid-Phase Synthesis
-
Monomer Synthesis: A 5-hydroxymethylcytidine phosphoramidite (B1245037) building block is synthesized chemically. The 5-hydroxymethyl group requires a protecting group, such as TBDMS (tert-butyldimethylsilyl), to prevent unwanted reactions during synthesis.[22]
-
Solid-Phase Synthesis: The protected hm5C phosphoramidite is incorporated into a growing RNA chain on a solid support using a standard automated RNA synthesizer. This allows for precise, site-specific placement of the modification.[22]
-
Deprotection: After synthesis, the RNA is cleaved from the solid support, and all protecting groups (on the bases, 2'-hydroxyls, and the 5-hydroxymethyl group) are removed using a specific chemical deprotection strategy. Ultramild deprotection methods can be used if other sensitive modifications are present.[22]
-
Purification: The final hm5C-modified RNA product is purified using methods like High-Performance Liquid Chromatography (HPLC) to ensure high purity for downstream applications.[22]
-
5.2. Transcriptome-Wide Mapping of hm5C
Identifying the location of hm5C across the transcriptome is key to understanding its specific targets and functions.
-
Protocol: Hydroxymethylated RNA Immunoprecipitation Sequencing (hMeRIP-Seq)
-
RNA Isolation and Fragmentation: Total RNA or poly(A)-selected mRNA is isolated from cells or tissues. The RNA is then fragmented into smaller pieces (typically ~100-200 nucleotides).[23][24]
-
Immunoprecipitation (IP): The fragmented RNA is incubated with an antibody that specifically recognizes and binds to 5-hydroxymethylcytidine.[25]
-
Enrichment: Magnetic beads coupled to Protein A/G are used to capture the antibody-RNA complexes, thereby enriching for RNA fragments that contain hm5C.[24]
-
Library Preparation: The enriched RNA fragments are eluted and then used as a template to construct a cDNA library suitable for next-generation sequencing. A parallel "input" library is made from the fragmented RNA before the IP step to serve as a control for background and transcript abundance.[23]
-
Sequencing and Analysis: Both the IP and input libraries are sequenced. Bioinformatic analysis involves mapping the reads to the genome/transcriptome and identifying regions of significant enrichment in the IP sample compared to the input, revealing the locations of hm5C.[23]
-
Conclusion and Future Directions
5-hydroxymethylcytidine is an integral component of the epitranscriptomic landscape, adding a new layer of complexity to RNA-mediated gene regulation. It is dynamically regulated by the same enzymatic machinery that controls DNA methylation, linking these two regulatory realms. While the functions of its precursor (m5C) and a key derivative (f5C) in mRNA export and tRNA decoding are increasingly understood, the specific biological roles of hm5C itself are still being actively explored.
Future research will be critical to:
-
Identify hm5C-specific reader proteins to elucidate its unique downstream signaling pathways.
-
Develop single-base resolution sequencing methods for RNA hm5C to map its location with greater precision.
-
Functionally characterize the impact of hm5C on mRNA translation, stability, and structure using synthetic RNAs.
-
Explore the role of hm5C dysregulation in human diseases, including cancer and neurological disorders, opening potential avenues for novel diagnostic markers and therapeutic interventions.
The study of hm5C in RNA is a rapidly advancing field, promising to yield fundamental insights into the intricate control of gene expression and cellular function.
References
- 1. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and Abundance of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Formation and abundance of 5-hydroxymethylcytosine in RNA. [repository.cam.ac.uk]
- 5. Formation and abundance of 5-hydroxymethylcytosine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tet-Mediated Formation of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tet-mediated formation of 5-hydroxymethylcytosine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | TET Enzymes and 5hmC in Adaptive and Innate Immune Systems [frontiersin.org]
- 9. 5-methylcytosine promotes mRNA export — NSUN2 as the methyltransferase and ALYREF as an m5C reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eukaryotic 5-methylcytosine (m5C) RNA Methyltransferases: Mechanisms, Cellular Functions, and Links to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrate diversity of NSUN enzymes and links of 5-methylcytosine to mRNA translation and turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 5-Methylcytosine RNA Modifications Promote Retrovirus Replication in an ALYREF Reader Protein-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NSUN3 methylase initiates 5-formylcytidine biogenesis in human mitochondrial tRNA(Met) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. academic.oup.com [academic.oup.com]
- 21. NSUN3-mediated mitochondrial tRNA 5-formylcytidine modification is essential for embryonic development and respiratory complexes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methylated RNA Immunoprecipitation Assay to Study m5C Modification in Arabidopsis [jove.com]
- 24. researchgate.net [researchgate.net]
- 25. hMeRIP Sequencing - CD Genomics [rna.cd-genomics.com]
The Sixth Base: A Technical Guide to the Discovery and Synthesis of 5-Hydroxymethylcytidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the discovery, biological significance, and chemical synthesis of 5-hydroxymethylcytidine (B44077) (5hmC), a pivotal epigenetic modification. It is designed to equip researchers and professionals in drug development with the foundational knowledge and detailed methodologies necessary to investigate this critical molecule.
Discovery and Biological Significance
First identified in bacteriophages in 1952, 5-hydroxymethylcytosine (B124674) (5hmC) remained a biological curiosity for decades. Its profound importance in mammalian epigenetics was not recognized until 2009, when it was found in high abundance in human and mouse brain cells, as well as in embryonic stem cells.[1] This discovery redefined our understanding of DNA methylation dynamics.
5hmC is generated through the oxidation of 5-methylcytosine (B146107) (5mC), a reaction catalyzed by the Ten-Eleven Translocation (TET) family of enzymes.[2][3] It is now understood to be not merely an intermediate in DNA demethylation but also a stable epigenetic mark in its own right, with distinct regulatory functions.[2][4][5] The TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), which are then excised by the base excision repair machinery, completing the demethylation process.[3][6]
The discovery of 5hmC and the TET enzymes has unveiled a dynamic and complex layer of epigenetic regulation. This "sixth base" is particularly enriched in the central nervous system and is crucial for neurodevelopment and brain function.[2][4] Its presence in gene bodies is often associated with active gene expression, contrasting with the gene-silencing role typically attributed to 5mC.[4][7] The inability of traditional bisulfite sequencing to distinguish between 5mC and 5hmC necessitated the development of new detection methods and a re-evaluation of historical DNA methylation data.[1][8][9]
The Central Role of TET Enzymes in 5hmC Formation
The Ten-Eleven Translocation (TET) enzymes are a family of dioxygenases that play a central role in the regulation of DNA methylation by catalyzing the oxidation of 5-methylcytosine (5mC). This process initiates the pathway of active DNA demethylation and generates a series of oxidized methylcytosines, including 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These modified bases have their own distinct biological functions and are recognized by different reader proteins. The iterative oxidation of 5mC by TET enzymes is a key mechanism for epigenetic reprogramming and the dynamic regulation of gene expression.
Chemical Synthesis of 5-Hydroxymethylcytidine
The laboratory synthesis of 5-hydroxymethylcytidine and its derivatives is crucial for the production of standards for analytical studies, the preparation of modified oligonucleotides for functional investigations, and the development of new detection methodologies. Below are representative protocols for the synthesis of the nucleoside and its phosphoramidite (B1245037) derivative.
Synthesis of 5-(Hydroxymethyl)cytidine
This protocol outlines a common route for the synthesis of 5-(hydroxymethyl)cytidine from cytidine (B196190). The process involves protection of the sugar hydroxyls and the exocyclic amine, followed by hydroxymethylation of the C5 position of the cytosine base, and subsequent deprotection.
Experimental Protocol: Synthesis of 5-(Hydroxymethyl)cytidine
-
Protection of Cytidine:
-
Suspend cytidine in anhydrous pyridine.
-
Add an excess of a protecting group reagent for the hydroxyl groups, such as tert-butyldimethylsilyl chloride (TBDMSCl), and stir at room temperature until the reaction is complete as monitored by TLC.
-
Protect the exocyclic amine with a suitable protecting group, for example, by reacting with benzoyl chloride.
-
Purify the fully protected cytidine derivative by column chromatography.
-
-
Hydroxymethylation:
-
Dissolve the protected cytidine in an anhydrous aprotic solvent like THF.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Add a strong base, such as n-butyllithium, dropwise to deprotonate the C5 position of the cytosine ring.
-
After stirring for a short period, add a source of the hydroxymethyl group, such as paraformaldehyde, to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
-
-
Deprotection:
-
Dissolve the protected 5-(hydroxymethyl)cytidine derivative in a suitable solvent.
-
Remove the hydroxyl protecting groups using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.
-
Remove the amine protecting group under basic conditions, for example, by treatment with aqueous ammonia.
-
Purify the final product, 5-(hydroxymethyl)cytidine, by recrystallization or column chromatography.
-
Synthesis of 5-(Dimethoxytrityloxymethyl)-2'-deoxycytidine Phosphoramidite
For the incorporation of 5hmC into synthetic oligonucleotides, the corresponding phosphoramidite derivative is required. This protocol describes the synthesis of the phosphoramidite of 5-hydroxymethyl-2'-deoxycytidine.
Experimental Protocol: Synthesis of 5hmC Phosphoramidite
-
Starting Material: Commercially available 5-iodo-2'-deoxycytidine (B1674142) is a common starting material.
-
Protection and Functionalization:
-
Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group by reacting with DMT-Cl in pyridine.
-
Protect the exocyclic amine with a suitable protecting group (e.g., benzoyl or acetyl).
-
Introduce the hydroxymethyl group at the C5 position via a palladium-catalyzed cross-coupling reaction, for example, using a protected form of hydroxymethylstannane or a related organometallic reagent.
-
-
Phosphitylation:
-
Dissolve the protected 5'-(DMT)-5-(hydroxymethyl)-2'-deoxycytidine in anhydrous dichloromethane.
-
Add a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like diisopropylethylamine (DIPEA).
-
Monitor the reaction by TLC until completion.
-
Purify the resulting phosphoramidite by column chromatography under anhydrous conditions.
-
Table 1: Representative Yields for 5-Hydroxymethylcytidine Synthesis
| Step | Reaction | Typical Yield (%) |
| 1 | Protection of Cytidine | 85-95 |
| 2 | Hydroxymethylation | 60-75 |
| 3 | Deprotection | 70-85 |
| Overall | Overall Yield | 35-55 |
Detection and Analysis of 5-Hydroxymethylcytosine
The discovery that bisulfite sequencing cannot distinguish between 5mC and 5hmC spurred the development of novel techniques for the specific detection and quantification of 5hmC. These methods are essential for accurately mapping the genomic landscape of this epigenetic mark.
TET-Assisted Bisulfite Sequencing (TAB-seq)
TAB-seq is a method that allows for the single-base resolution mapping of 5hmC. The workflow involves the protection of 5hmC from TET enzyme oxidation through glucosylation, followed by the oxidation of 5mC to 5caC by a TET enzyme. Subsequent bisulfite treatment converts cytosine and 5caC to uracil (B121893), while the glucosylated 5hmC is resistant and read as cytosine.
Experimental Protocol: TET-Assisted Bisulfite Sequencing (TAB-seq)
-
Genomic DNA Preparation:
-
Extract high-quality genomic DNA from the sample of interest.
-
Quantify the DNA and assess its integrity.
-
-
Glucosylation of 5hmC:
-
Incubate the genomic DNA with β-glucosyltransferase (β-GT) and UDP-glucose to specifically glucosylate the hydroxyl group of 5hmC.
-
Purify the DNA to remove the enzyme and excess reagents.
-
-
Oxidation of 5mC:
-
Incubate the glucosylated DNA with a recombinant TET enzyme (e.g., TET1) in the presence of necessary cofactors (Fe(II), α-ketoglutarate, ATP, and ascorbic acid). This will oxidize 5mC to 5caC, while the glucosylated 5hmC is protected.
-
Purify the DNA.
-
-
Bisulfite Conversion:
-
Treat the DNA with sodium bisulfite. This will deaminate cytosine and 5-carboxylcytosine to uracil, while the glucosylated 5hmC remains as cytosine.
-
Perform DNA cleanup and desulfonation.
-
-
PCR Amplification and Sequencing:
-
Amplify the bisulfite-converted DNA using primers specific to the regions of interest or prepare a library for next-generation sequencing.
-
Sequence the PCR products or the library.
-
Analyze the sequencing data: positions that were originally 5hmC will be read as cytosine, while unmethylated cytosines and 5mC will be read as thymine.
-
Oxidative Bisulfite Sequencing (oxBS-seq)
OxBS-seq is another method for the single-base resolution detection of 5hmC. This technique involves two parallel experiments: one with standard bisulfite sequencing (which detects both 5mC and 5hmC as cytosine) and another with oxidative bisulfite sequencing. In the oxBS part, 5hmC is first oxidized to 5fC, which is then susceptible to bisulfite conversion to uracil. By comparing the results of the two experiments, the positions of 5hmC can be inferred.
Experimental Protocol: Oxidative Bisulfite Sequencing (oxBS-seq)
-
Sample Splitting:
-
Divide the genomic DNA sample into two aliquots.
-
-
Oxidation Reaction (oxBS sample):
-
Treat one aliquot of DNA with an oxidizing agent, such as potassium perruthenate (KRuO4), which selectively oxidizes 5hmC to 5fC.
-
Purify the oxidized DNA.
-
-
Bisulfite Conversion:
-
Perform standard bisulfite conversion on both the oxidized (oxBS) sample and the untreated (BS) sample.
-
In the BS sample, both 5mC and 5hmC will be read as cytosine.
-
In the oxBS sample, 5mC will be read as cytosine, while the original 5hmC (now 5fC) will be converted to uracil and read as thymine.
-
-
PCR Amplification and Sequencing:
-
Amplify and sequence both samples as described for TAB-seq.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
The level of 5hmC at a specific cytosine position is determined by subtracting the methylation level obtained from the oxBS data from the methylation level obtained from the BS data.
-
Table 2: Comparison of 5hmC Detection Methods
| Method | Principle | Resolution | Requirement | Advantage | Disadvantage |
| TAB-seq | Enzymatic protection and oxidation | Single-base | TET enzyme, β-GT | Direct detection of 5hmC | Can be technically challenging |
| oxBS-seq | Chemical oxidation | Single-base | Strong oxidizing agent | Simpler workflow than TAB-seq | Indirect detection, requires two parallel experiments |
| hMeDIP-seq | Antibody-based enrichment | ~150-200 bp | Specific antibody | Genome-wide screening | Lower resolution, potential antibody bias |
This technical guide provides a solid foundation for understanding and working with 5-hydroxymethylcytidine. The provided protocols and data serve as a starting point for researchers to delve into the intricate world of this fascinating epigenetic mark and its role in health and disease.
References
- 1. 5-Hydroxymethylcytosine - Wikipedia [en.wikipedia.org]
- 2. TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TET enzymes - Wikipedia [en.wikipedia.org]
- 4. Frontiers | TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Hydroxymethylcytosine: a new kid on the epigenetic block? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epigenie.com [epigenie.com]
The Role of 5-Hydroxymethylcytosine in Epigenetic Regulation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-hydroxymethylcytosine (B124674) (5hmC) has emerged as a critical player in the epigenetic landscape, transcending its initial characterization as a mere intermediate in DNA demethylation. This stable epigenetic mark, generated by the Ten-eleven translocation (TET) family of dioxygenases, is dynamically regulated and exhibits tissue-specific distribution patterns, with particularly high levels in the central nervous system.[1][2][3] Its presence in gene bodies and enhancers is strongly correlated with active gene expression, implicating it in fundamental cellular processes including differentiation, development, and neuronal function.[4][5][6] Dysregulation of 5hmC levels is a hallmark of various diseases, most notably cancer, where a global loss of 5hmC is a common feature.[1][7][8][9] This guide provides an in-depth overview of the function of 5hmC in epigenetic regulation, detailed methodologies for its detection and quantification, and a summary of its quantitative distribution in various biological contexts.
The Enzymatic Machinery of 5hmC Metabolism
The dynamic regulation of 5hmC is orchestrated by a series of enzymes that control its formation and potential further oxidation. Understanding these key players is fundamental to deciphering the functional roles of 5hmC.
The "Writers": Ten-Eleven Translocation (TET) Enzymes
5-hydroxymethylcytosine is generated from 5-methylcytosine (B146107) (5mC) through an oxidation reaction catalyzed by the TET family of enzymes (TET1, TET2, and TET3).[10] These enzymes are Fe(II) and α-ketoglutarate-dependent dioxygenases. The conversion of 5mC to 5hmC is the first step in the active DNA demethylation pathway.
The Demethylation Cascade
Following its formation, 5hmC can be further oxidized by TET enzymes to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC).[11] These oxidized forms are then recognized and excised by Thymine-DNA Glycosylase (TDG), followed by the base excision repair (BER) pathway, which ultimately replaces the modified cytosine with an unmodified cytosine, completing the demethylation process.
Functional Roles of 5hmC in Gene Regulation
While 5hmC is an intermediate in DNA demethylation, it is now widely recognized as a stable epigenetic mark with distinct regulatory functions.
A Mark of Active Chromatin
Unlike 5mC, which is generally associated with transcriptional repression, 5hmC is enriched in the gene bodies of actively transcribed genes and at enhancers.[4][5][6] Its presence is positively correlated with gene expression levels.[2] This suggests that 5hmC contributes to establishing and maintaining a chromatin state that is permissive for transcription.
A Modulator of Protein-DNA Interactions
The hydroxyl group of 5hmC can alter the binding of proteins to DNA. For instance, many methyl-CpG binding domain (MBD) proteins, which recognize 5mC and recruit repressive complexes, have a reduced affinity for 5hmC. This can lead to the displacement of repressive machinery and contribute to gene activation. Conversely, a new class of "reader" proteins that specifically recognize and bind to 5hmC are being identified, suggesting a more complex regulatory role.
Quantitative Distribution of 5hmC
The abundance of 5hmC varies significantly across different tissues, developmental stages, and disease states.
Tissue-Specific Distribution of 5hmC
The highest levels of 5hmC are found in the brain, particularly in neurons, while other tissues like the liver and kidney also show substantial enrichment.[1] In contrast, tissues with low cell turnover, such as the heart and breast, have very low levels of 5hmC.[1]
| Tissue | Percentage of 5hmC (relative to total cytosine) |
| Brain | 0.40% - 0.67% |
| Liver | 0.46% |
| Kidney | 0.38% |
| Colon | 0.45% |
| Rectum | 0.57% |
| Lung | 0.14% - 0.18% |
| Heart | 0.05% |
| Breast | 0.05% |
| Placenta | 0.06% |
Table 1: Global 5hmC levels in various normal human tissues. Data compiled from multiple sources.[1]
Dynamic Changes in Development and Disease
5hmC levels are highly dynamic during development, with significant changes observed during neurodevelopment.[12][13][14] In cancer, a global reduction of 5hmC is a common epigenetic hallmark.[1][7] For instance, colorectal cancer tissues show a dramatic decrease in 5hmC compared to adjacent normal tissue.[1][8]
| Condition | 5hmC Level (relative to normal tissue) |
| Colorectal Cancer | 4 to 28-fold decrease |
| Lung Squamous Cell Carcinoma | up to 5-fold decrease |
| Brain Tumors | up to >30-fold decrease |
Table 2: Reduction of 5hmC levels in various human cancers compared to corresponding normal tissues.[1][7]
Genomic Distribution of 5hmC
Within the genome, 5hmC is not uniformly distributed. It is enriched in gene bodies of actively transcribed genes and at enhancers, while being depleted from intergenic regions.[4][5][6][15][16][17]
| Genomic Feature | 5hmC Enrichment |
| Gene Bodies (active genes) | High |
| Enhancers | High |
| Promoters | Variable, often at the edges |
| Intergenic Regions | Low |
Table 3: General distribution of 5hmC across different genomic features.
Experimental Protocols for 5hmC Analysis
A variety of methods have been developed to detect and quantify 5hmC, each with its own advantages and limitations.
Global 5hmC Quantification: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for accurate and sensitive quantification of global 5hmC levels.[18][19][20][21]
Methodology:
-
DNA Hydrolysis: Genomic DNA is enzymatically digested into individual nucleosides.
-
Chromatographic Separation: The nucleosides are separated using high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Detection: The separated nucleosides are ionized and detected by a tandem mass spectrometer, which allows for precise quantification of 5-hydroxymethyl-2'-deoxycytidine (5hmdC) relative to other nucleosides.
Genome-Wide Mapping at Single-Base Resolution
TAB-seq allows for the direct, quantitative, and base-resolution mapping of 5hmC.[22][23][24][25][26]
Methodology:
-
Glucosylation of 5hmC: 5hmC is protected by glucosylation using β-glucosyltransferase (βGT), which adds a glucose moiety to the hydroxyl group of 5hmC, forming 5-glucosyl-hydroxymethylcytosine (5ghmC).
-
TET-mediated Oxidation of 5mC: The TET enzyme is used to oxidize 5mC to 5caC. 5ghmC is resistant to this oxidation.
-
Bisulfite Conversion: Standard bisulfite treatment is performed. Unmodified cytosine and 5caC are converted to uracil, while the protected 5ghmC is resistant and remains as cytosine.
-
Sequencing and Analysis: The treated DNA is sequenced, and the remaining cytosines represent the original locations of 5hmC.
oxBS-seq is another method that, when combined with standard bisulfite sequencing (BS-seq), can map 5hmC at single-base resolution.[11][27][28][29][30]
Methodology:
-
Chemical Oxidation of 5hmC: 5hmC is selectively oxidized to 5-formylcytosine (5fC) using a chemical oxidant (e.g., potassium perruthenate). 5mC is unaffected.
-
Bisulfite Conversion: Standard bisulfite treatment converts unmodified cytosine and 5fC to uracil, while 5mC remains as cytosine.
-
Parallel BS-seq: A parallel standard bisulfite sequencing reaction is performed on the same DNA sample, where both 5mC and 5hmC are read as cytosine.
-
Data Analysis: By comparing the results of oxBS-seq and BS-seq, the locations of 5hmC can be inferred by identifying cytosines that are present in the BS-seq data but absent in the oxBS-seq data.
Affinity-Based Enrichment Methods
hMeDIP-seq utilizes an antibody specific to 5hmC to enrich for DNA fragments containing this modification.[31][32][33][34][35]
Methodology:
-
DNA Fragmentation: Genomic DNA is sheared into smaller fragments.
-
Immunoprecipitation: An antibody that specifically recognizes 5hmC is used to pull down DNA fragments containing this mark.
-
Library Preparation and Sequencing: The enriched DNA fragments are then used to prepare a sequencing library and are sequenced.
5hmC-Seal is a highly sensitive and robust method for genome-wide profiling of 5hmC, particularly useful for samples with limited DNA.[36][37][38][39][40]
Methodology:
-
Glucosylation and Biotinylation: 5hmC is glucosylated with a modified glucose containing a chemical handle (e.g., an azide). This is followed by a "click" chemistry reaction to attach a biotin (B1667282) molecule.
-
Enrichment: The biotinylated DNA fragments are captured using streptavidin-coated beads.
-
Library Preparation and Sequencing: The enriched DNA is then prepared for sequencing.
Conclusion and Future Directions
5-hydroxymethylcytosine has been firmly established as a key epigenetic modification with diverse and critical roles in gene regulation, development, and disease. Its dynamic nature and tissue-specific patterns highlight its importance in maintaining cellular identity and function. The ongoing development of sensitive and high-resolution detection methods will continue to unravel the complex functions of 5hmC and its interplay with other epigenetic marks. For drug development professionals, the enzymes that regulate 5hmC levels, particularly the TET enzymes, represent promising therapeutic targets for a range of diseases, including cancer. Future research will likely focus on elucidating the precise mechanisms by which 5hmC-reader proteins translate this epigenetic mark into specific downstream biological outcomes and on harnessing this knowledge for the development of novel diagnostic and therapeutic strategies.
References
- 1. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellntec.com [cellntec.com]
- 3. Association of 5-hydroxymethylation and 5-methylation of DNA cytosine with tissue-specific gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene body profiles of 5-hydroxymethylcytosine: potential origin, function and use as a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Hydroxymethylcytosine is associated with enhancers and gene bodies in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global changes of 5-hydroxymethylcytosine and 5-methylcytosine from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Genome-wide mapping of 5-hydroxymethylcytosine in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epigenie.com [epigenie.com]
- 12. 5-hydroxymethylcytosine is highly dynamic across human fetal brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New paper highlights how DNA hydroxymethylation in the human brain change during development. – Complex Disease Epigenomics Group [epigenomicslab.com]
- 14. 5-hydroxymethylcytosine is highly dynamic across human fetal brain development - Research Repository [repository.essex.ac.uk]
- 15. 5mC oxidation by Tet2 modulates enhancer activity and timing of transcriptome reprogramming during differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Predicting gene expression state and prioritizing putative enhancers using 5hmC signal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis - CD BioSciences [epigenhub.com]
- 19. longdom.org [longdom.org]
- 20. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]
- 25. Tet-Assisted Bisulfite Sequencing (TAB-seq). | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. oxBS-seq - CD Genomics [cd-genomics.com]
- 28. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. api-prod.shop.tecan.com [api-prod.shop.tecan.com]
- 30. oxBS-Seq - Enseqlopedia [enseqlopedia.com]
- 31. Methyl and hydroxymethyl DNA immunoprecipitation sequencing (MeDIP-seq and hMeDIP-seq) [bio-protocol.org]
- 32. Methylated DNA immune-precipitation sequencing (MeDIP-Seq) and hydroxymethylated DNA immunoprecipitation sequencing (hMeDIP-Seq) [bio-protocol.org]
- 33. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 34. researchgate.net [researchgate.net]
- 35. MeDIP-Seq/DIP-Seq/hMeDIP-Seq [illumina.com]
- 36. A Highly Sensitive and Robust Method for Genome-wide 5hmC Profiling of Rare Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 37. 5mC vs 5hmC Detection Methods: WGBS, EM-Seq, 5hmC-Seal - CD Genomics [cd-genomics.com]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
- 40. 5hmC Selective Chemical Labelling Sequencing (5hmC–Seal Seq) Service - CD Genomics [cd-genomics.com]
Chemical structure and properties of 5-hydroxymethylcytidine
An In-depth Exploration of the Sixth Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Once considered a transient intermediate in the DNA demethylation pathway, 5-hydroxymethylcytidine (B44077) (5hmC) has emerged as a stable and functionally distinct epigenetic modification. As the "sixth base" of the genome, 5hmC plays a crucial role in regulating gene expression, cellular differentiation, and development. Its dysregulation has been implicated in various diseases, including cancer and neurological disorders, making it a focal point of intense research and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and key experimental methodologies related to 5hmC.
Chemical Structure and Physicochemical Properties
5-Hydroxymethylcytidine is a pyrimidine (B1678525) nucleoside, a derivative of cytidine, with a hydroxymethyl group attached to the 5th carbon of the cytosine base. This seemingly subtle modification has profound implications for its chemical behavior and biological function.
Table 1: Physicochemical Properties of 5-Hydroxymethylcytidine
| Property | Value | Reference(s) |
| IUPAC Name | 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one | [1][2] |
| CAS Number | 19235-17-7 | [3][4] |
| Molecular Formula | C₁₀H₁₅N₃O₆ | [3][4] |
| Molecular Weight | 273.24 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | Not available (Decomposes) | |
| pKa | Not available | |
| UV Absorbance Maximum (λmax) | 277 nm (in H₂O) | [6] |
| Solubility | Ethanol: ≥10 mg/mLPBS (pH 7.2): 0.1-1 mg/mL (Slightly soluble)DMSO: Soluble (Slightly, Heated)Methanol: Soluble (Slightly, Heated)Water: Soluble (Slightly) | [3][5] |
| Stability | ≥ 4 years (when stored at -20°C) | [3] |
Biological Significance and Signaling Pathway
5-hydroxymethylcytosine is generated from the oxidation of 5-methylcytosine (B146107) (5mC), a well-established epigenetic mark associated with gene silencing. This conversion is catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3). The TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). These oxidized forms can be recognized and excised by DNA glycosylases, leading to the restoration of an unmodified cytosine through the base excision repair (BER) pathway. This entire process represents a pathway for active DNA demethylation.
Experimental Protocols
A variety of methods have been developed for the detection, quantification, and genome-wide mapping of 5-hydroxymethylcytidine. The choice of method depends on the specific research question, required resolution, and available instrumentation.
TET-Assisted Bisulfite Sequencing (TAB-Seq)
TAB-seq is a powerful technique for the single-base resolution mapping of 5hmC across the genome.[7] It distinguishes 5hmC from 5mC by selectively protecting 5hmC through glucosylation, followed by TET-mediated oxidation of 5mC to 5caC, which is then susceptible to bisulfite-induced deamination.
Methodology:
-
Glucosylation of 5hmC: Genomic DNA is treated with β-glucosyltransferase (β-GT) to transfer a glucose moiety to the hydroxyl group of 5hmC, forming glucosyl-5-hydroxymethylcytosine (g5hmC). This protects 5hmC from subsequent oxidation.
-
TET-mediated Oxidation of 5mC: The DNA is then incubated with a TET enzyme (e.g., TET1) to oxidize 5mC to 5caC. Unmodified cytosines and g5hmC remain unchanged.
-
Bisulfite Conversion: The treated DNA is subjected to standard bisulfite conversion. Unmodified cytosines and 5caC are deaminated to uracil, while g5hmC is resistant to this conversion and remains as cytosine.
-
PCR Amplification and Sequencing: The converted DNA is amplified by PCR, during which uracils are replaced by thymines. The resulting library is then sequenced.
-
Data Analysis: By comparing the sequence to the reference genome, cytosines that were not converted to thymines are identified as 5hmC.
Oxidative Bisulfite Sequencing (oxBS-Seq)
OxBS-seq is another method for single-base resolution mapping of 5hmC. It relies on the chemical oxidation of 5hmC to 5fC, which is then susceptible to bisulfite-mediated deamination. By comparing the results of oxBS-seq with standard bisulfite sequencing (BS-seq), the locations of 5hmC can be inferred.
Methodology:
-
Chemical Oxidation: Genomic DNA is treated with an oxidizing agent, such as potassium perruthenate (KRuO₄), which selectively oxidizes 5hmC to 5fC. 5mC and unmodified cytosine are not affected.
-
Bisulfite Conversion: The oxidized DNA is then subjected to bisulfite treatment. Unmodified cytosine and 5fC are converted to uracil, while 5mC remains as cytosine.
-
Parallel BS-Seq: A parallel standard bisulfite sequencing reaction is performed on an aliquot of the same genomic DNA. In this reaction, only unmodified cytosine is converted to uracil, while both 5mC and 5hmC remain as cytosine.
-
Sequencing and Data Analysis: Both libraries are sequenced. The 5hmC signal is obtained by subtracting the 5mC signal from the oxBS-seq library from the combined 5mC + 5hmC signal from the BS-seq library.
Mass Spectrometry-Based Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the global quantification of 5hmC in a DNA sample.
Methodology:
-
DNA Hydrolysis: Genomic DNA is enzymatically digested into individual nucleosides.
-
Chromatographic Separation: The nucleoside mixture is separated using high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Analysis: The separated nucleosides are ionized and their mass-to-charge ratios are measured by a tandem mass spectrometer.
-
Quantification: The abundance of 5-hydroxymethyl-2'-deoxycytidine is quantified by comparing its signal to that of a stable isotope-labeled internal standard.
Antibody-Based Detection (hMeDIP-Seq)
Hydroxymethylated DNA immunoprecipitation followed by sequencing (hMeDIP-seq) utilizes an antibody specific to 5hmC to enrich for DNA fragments containing this modification.
Methodology:
-
DNA Fragmentation: Genomic DNA is fragmented by sonication or enzymatic digestion.
-
Immunoprecipitation: The fragmented DNA is incubated with an antibody that specifically binds to 5hmC.
-
Enrichment: The antibody-bound DNA fragments are captured using magnetic beads.
-
Sequencing: The enriched DNA fragments are then sequenced to identify the genomic regions that are enriched for 5hmC.
Conclusion
5-Hydroxymethylcytidine has transitioned from a chemical curiosity to a key player in the field of epigenetics. Its dynamic nature and multifaceted roles in gene regulation underscore its importance in health and disease. The continued development and refinement of experimental techniques to study 5hmC will undoubtedly provide deeper insights into its biological functions and pave the way for novel diagnostic and therapeutic strategies. This guide provides a foundational understanding of the core chemical and biological aspects of 5hmC, as well as the principal methodologies employed in its investigation, serving as a valuable resource for researchers in this exciting and rapidly evolving field.
References
- 1. oxBS-seq - CD Genomics [cd-genomics.com]
- 2. epigenie.com [epigenie.com]
- 3. researchgate.net [researchgate.net]
- 4. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]
- 7. Methylated DNA immune-precipitation sequencing (MeDIP-Seq) and hydroxymethylated DNA immunoprecipitation sequencing (hMeDIP-Seq) [bio-protocol.org]
An In-depth Technical Guide to 5'-Modified Cytidine Analogs: Tools for Investigating the Epitranscriptome
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide delves into the significance and application of synthetic 5'-modified cytidine (B196190) analogs, particularly 5-ethynylcytidine (B1258090), as powerful tools for the investigation of the epitranscriptome. While the term "5'-Homocytidine" is not associated with a known natural epitranscriptomic modification, this guide explores the chemical biology approaches that utilize analogous synthetic nucleosides to probe RNA synthesis, function, and regulation.
Introduction: Deconstructing "this compound" and Embracing Synthetic Analogs
The field of epitranscriptomics has revealed a complex landscape of chemical modifications to RNA that dynamically regulate gene expression. While numerous natural modifications have been characterized, the term "this compound" does not correspond to a known, naturally occurring epitranscriptomic mark in the scientific literature. The nomenclature is ambiguous; in chemical terms, "homo" typically implies the addition of a methylene (B1212753) (-CH2-) group. If this were applied to the common 5-methylcytidine (B43896) (m5C), it would suggest 5-ethylcytidine. However, naturally occurring 5-ethylcytidine in RNA has not been documented.
Instead, the investigation into epitranscriptomics has been greatly advanced by the use of synthetic nucleoside analogs that are metabolically incorporated into nascent RNA. These chemical reporters, particularly those with modifications at the 5-position of the pyrimidine (B1678525) ring, allow for the tracking, identification, and functional analysis of RNA. This guide focuses on these powerful research tools, with a primary emphasis on 5-ethynylcytidine (5-EC), a cornerstone of modern RNA chemical biology.
Key Synthetic Analog: 5-Ethynylcytidine (5-EC)
5-Ethynylcytidine is a synthetic analog of cytidine where the hydrogen at the 5-position of the pyrimidine ring is replaced with a terminal alkyne group (an ethynyl (B1212043) group). This seemingly small modification has profound utility in a research context.
Chemical Properties and Mechanism of Action:
-
Cell Permeability: 5-EC is cell-permeable, allowing it to be readily taken up by cells in culture or administered to organisms.
-
Metabolic Incorporation: Once inside the cell, 5-EC is converted into its triphosphate form (5-ECTP) by cellular salvage pathways. RNA polymerases then recognize 5-ECTP and incorporate it into newly synthesized RNA transcripts in place of cytidine triphosphate (CTP).[1][2]
-
Bio-orthogonality: The ethynyl group is a bio-orthogonal handle. This means it is chemically inert within the biological system but can be specifically and efficiently reacted with a partner molecule in a "click chemistry" reaction.
Below is a diagram illustrating the structural comparison of Cytidine, 5-Methylcytidine, and the synthetic analog 5-Ethynylcytidine.
Caption: Structural relationship between Cytidine, 5-Methylcytidine, and 5-Ethynylcytidine.
Applications in Epitranscriptomic Research
The unique properties of 5-EC make it a versatile tool for a range of applications in studying the epitranscriptome.
Metabolic Labeling and Visualization of Nascent RNA
A primary application of 5-EC is the metabolic labeling of newly synthesized RNA. Cells are incubated with 5-EC, which is incorporated into RNA during transcription. The ethynyl-modified RNA can then be detected with high sensitivity and specificity using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the attachment of a variety of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification.[1][2]
This technique offers several advantages over older methods like BrU (5-Bromo-uridine) labeling, including higher sensitivity and the avoidance of harsh conditions like DNA denaturation.[3]
Identification and Characterization of RNA-Modifying Enzymes
5-EC can also be used as a chemical probe to identify and study the enzymes that interact with and modify cytidine in RNA. For example, it has been employed to profile RNA 5-methylcytidine (m5C) dioxygenases. In this context, 5-EC acts as a mimic of m5C. When an enzyme attempts to oxidize the 5-ethynyl group, it can generate a reactive intermediate that covalently crosslinks the enzyme to the RNA. This allows for the capture and subsequent identification of the enzyme.[4]
This "activity-based crosslinking" approach has been instrumental in identifying ALKBH1 as a major enzyme responsible for the formation of 5-formylcytidine (B110004) (f5C) in human cells.[4]
Experimental Protocols
Protocol for Metabolic Labeling of Nascent RNA with 5-EC
-
Cell Culture: Plate and culture cells of interest to the desired confluency.
-
Labeling: Add 5-Ethynylcytidine (5-EC) to the culture medium at a final concentration typically ranging from 100 µM to 1 mM. The optimal concentration and labeling time (usually 2 to 24 hours) should be determined empirically for each cell type and experimental goal.
-
Cell Harvest and Fixation: After labeling, harvest the cells. For imaging, cells are typically fixed with 4% paraformaldehyde. For downstream biochemical analysis, cells can be lysed directly.
-
Permeabilization (for imaging): If cells are to be imaged, they must be permeabilized (e.g., with 0.5% Triton X-100 in PBS) to allow the click chemistry reagents to enter the cell.
-
Click Reaction: Prepare a click reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide), copper(II) sulfate (B86663) (CuSO4), and a reducing agent (e.g., sodium ascorbate). Incubate the fixed and permeabilized cells or cell lysate with the cocktail.
-
Washing and Analysis: After the click reaction, wash the cells or purified RNA extensively to remove excess reagents. Labeled RNA can then be visualized by fluorescence microscopy or analyzed by other methods such as flow cytometry or next-generation sequencing.
The following diagram illustrates the general workflow for nascent RNA labeling and detection using 5-EC.
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
The Sixth Base: A Technical Guide to 5-Hydroxymethylcytosine Metabolism and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of epigenetics, 5-hydroxymethylcytosine (B124674) (5hmC) has emerged as a critical player, extending beyond its initial perception as a mere intermediate in DNA demethylation. This stable epigenetic mark, often dubbed the "sixth base," is intricately involved in gene regulation, cellular differentiation, and the development of various diseases, including cancer. This technical guide provides an in-depth exploration of the cellular pathways governing 5hmC metabolism and offers detailed methodologies for its detection and quantification, tailored for researchers, scientists, and drug development professionals.
Core Cellular Pathways of 5-Hydroxymethylcytosine Metabolism
The metabolic journey of 5hmC is a tightly regulated process, primarily orchestrated by two key enzyme families: the Ten-Eleven Translocation (TET) proteins and the Thymine (B56734) DNA Glycosylase (TDG). This pathway represents a major route for active DNA demethylation in mammals.
Formation of 5hmC via TET-Mediated Oxidation
The synthesis of 5hmC begins with the oxidation of 5-methylcytosine (B146107) (5mC), a reaction catalyzed by the TET family of dioxygenases (TET1, TET2, and TET3).[1][2][3] These enzymes utilize molecular oxygen and α-ketoglutarate as co-substrates and require Fe(II) as a cofactor.[4] The reaction sequentially oxidizes 5mC to 5hmC.
Further Oxidation to 5-Formylcytosine (B1664653) and 5-Carboxylcytosine
TET enzymes can further oxidize 5hmC in a stepwise manner to generate 5-formylcytosine (5fC) and subsequently 5-carboxylcytosine (5caC).[1] These oxidized forms are recognized as intermediates committed to the demethylation pathway.
TDG-Mediated Base Excision Repair
Unlike 5mC and 5hmC, 5fC and 5caC are recognized and excised by Thymine DNA Glycosylase (TDG).[5] This action initiates the Base Excision Repair (BER) pathway, where the abasic site is replaced with an unmodified cytosine, thereby completing the active demethylation process.[1]
Passive Dilution during DNA Replication
Alternatively, 5hmC can be passively diluted during DNA replication. The maintenance DNA methyltransferase, DNMT1, shows a reduced affinity for 5hmC compared to 5mC. This leads to a gradual loss of the hydroxymethyl mark over successive rounds of cell division.
Below is a diagram illustrating the central pathways of 5hmC metabolism.
Quantitative Data on 5hmC Metabolism
The abundance of 5hmC varies significantly across different tissues and disease states. Furthermore, the enzymes involved in its metabolism exhibit distinct kinetic properties.
Table 1: Global Levels of 5-hydroxymethylcytosine in Human Tissues
| Tissue | % 5hmC of total nucleotides | Reference |
| Brain | 0.40% - 0.67% | [6][7] |
| Liver | 0.46% | [6] |
| Kidney | 0.38% | [6] |
| Colorectal | 0.45% - 0.57% | [6][7] |
| Lung | 0.14% - 0.18% | [6][7] |
| Heart | 0.05% | [6][7] |
| Breast | 0.05% | [6][7] |
| Placenta | 0.06% | [6][7] |
Table 2: Comparison of Global 5hmC Levels in Cancerous and Normal Tissues
| Cancer Type | Fold Reduction in 5hmC (Cancer vs. Normal) | Reference |
| Colorectal Cancer | 4 to 28-fold | [6][7] |
| Prostate Cancer | Significant reduction | [8] |
| Breast Cancer | Significant reduction | [8][9] |
| Lung Cancer | 2 to 5-fold | [10] |
| Brain Tumors | Up to >30-fold | [10] |
| Malignant Melanoma | Drastic reduction | [11] |
Table 3: Kinetic Parameters of Enzymes in 5hmC Metabolism
| Enzyme | Substrate | Km | Vmax / kcat | Reference |
| TET1 | 5mC-DNA | ~8.7 µM | - | [4] |
| TET2 | 5mC-DNA | ~1.6 µM | - | [4] |
| TDG | G•fC | - | 2.64 ± 0.09 min-1 | [5] |
| TDG | G•caC | - | 0.47 ± 0.01 min-1 | [5] |
| TDG Mutant (N157D) | G•5caC | - | 0.85 min-1 (at pH 6.0) | [12] |
Experimental Protocols for 5hmC Analysis
Accurate detection and quantification of 5hmC are crucial for understanding its biological roles. The following sections provide detailed methodologies for key experimental techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Global 5hmC Quantification
LC-MS/MS is considered the gold standard for the absolute quantification of global 5hmC levels due to its high accuracy and sensitivity.[10]
Methodology:
-
DNA Isolation and Digestion:
-
Isolate genomic DNA from cells or tissues using a standard DNA extraction kit. For FFPE tissues, deparaffinization and proteinase K digestion are required prior to DNA extraction.[13][14][15]
-
Quantify the extracted DNA using a spectrophotometer.
-
Digest 1-10 µg of genomic DNA to single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[2][16]
-
-
LC Separation:
-
Inject the digested DNA sample onto a C18 reverse-phase HPLC column.[16][17]
-
Separate the nucleosides using a gradient of a suitable mobile phase, typically a mixture of water with a small percentage of formic acid and a polar organic solvent like methanol (B129727) or acetonitrile.[2][17]
-
-
MS/MS Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in the positive ion, multiple reaction monitoring (MRM) mode.[18][19]
-
Monitor the specific mass-to-charge (m/z) transitions for 2'-deoxycytidine (B1670253) (dC), 5-methyl-2'-deoxycytidine (B118692) (5mdC), and 5-hydroxymethyl-2'-deoxycytidine (5hmdC).[17][18]
-
dC: m/z 228.1 → 112.1
-
5mdC: m/z 242.1 → 126.1
-
5hmdC: m/z 258.1 → 142.1
-
-
-
Quantification:
-
Generate standard curves using known concentrations of dC, 5mdC, and 5hmdC nucleosides.
-
Calculate the amount of each nucleoside in the sample by comparing the peak areas to the standard curves.
-
Express the 5hmC level as a percentage of total cytosines or another reference nucleoside like guanine.[18]
-
TET-Assisted Bisulfite Sequencing (TAB-seq) for Single-Base Resolution 5hmC Profiling
TAB-seq is a powerful technique that allows for the genome-wide, single-base resolution mapping of 5hmC.[6][20][21][22][23]
Methodology:
-
Protection of 5hmC:
-
Treat genomic DNA with β-glucosyltransferase (βGT) to specifically transfer a glucose moiety to the hydroxyl group of 5hmC, forming β-glucosyl-5-hydroxymethylcytosine (5gmC). This protects 5hmC from subsequent oxidation.[20]
-
-
Oxidation of 5mC:
-
Incubate the glucosylated DNA with a recombinant TET enzyme (e.g., mTet1) to oxidize 5mC to 5caC.[20]
-
-
Bisulfite Conversion:
-
Perform standard sodium bisulfite treatment on the TET-treated DNA. This converts unmethylated cytosine and 5caC (derived from 5mC) to uracil (B121893) (U), while the protected 5gmC (originally 5hmC) remains as cytosine.
-
-
Library Preparation and Sequencing:
-
Amplify the bisulfite-converted DNA using PCR. During amplification, uracil is replaced by thymine (T).
-
Prepare a sequencing library and perform next-generation sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome using a bisulfite-aware aligner like Bismark.[20]
-
In the aligned reads, any remaining cytosine corresponds to an original 5hmC, while thymines correspond to original unmethylated cytosines or 5mC.
-
Oxidative Bisulfite Sequencing (oxBS-seq) for Differentiating 5mC and 5hmC
OxBS-seq is another method for the single-base resolution analysis of 5hmC, which involves a chemical oxidation step prior to bisulfite treatment.[5][8][11][24]
Methodology:
-
Chemical Oxidation of 5hmC:
-
Bisulfite Conversion:
-
Perform standard sodium bisulfite treatment on the oxidized DNA. This converts unmethylated cytosine and 5fC (derived from 5hmC) to uracil (U), while 5mC remains as cytosine.
-
-
Parallel Standard Bisulfite Sequencing (BS-seq):
-
In a parallel reaction, perform standard bisulfite sequencing on an aliquot of the same genomic DNA sample without the initial oxidation step. In this reaction, both 5mC and 5hmC will be read as cytosine.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries for both the oxBS-treated and the BS-treated DNA and perform next-generation sequencing.
-
-
Data Analysis:
-
Align the sequencing reads from both experiments to a reference genome.
-
The methylation level at each cytosine position in the oxBS-seq data represents the level of 5mC.
-
The methylation level at each cytosine position in the BS-seq data represents the combined level of 5mC and 5hmC.
-
The level of 5hmC at each position is inferred by subtracting the 5mC level (from oxBS-seq) from the total modified cytosine level (from BS-seq).[11] A Fisher's exact test can be used to determine the statistical significance of the difference.[11]
-
Conclusion
The study of 5-hydroxymethylcytosine is a rapidly evolving field with profound implications for understanding fundamental biological processes and for the development of novel diagnostic and therapeutic strategies. The intricate metabolic pathways and the sophisticated analytical techniques detailed in this guide provide a solid foundation for researchers and clinicians to delve into the functional significance of this enigmatic sixth base. As our comprehension of 5hmC's role in health and disease deepens, it is poised to become an increasingly important target in precision medicine.
References
- 1. cellntec.com [cellntec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TET enzymes - Wikipedia [en.wikipedia.org]
- 4. The TET enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis - CD BioSciences [epigenhub.com]
- 11. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Proteomic Sample Preparation from Formalin Fixed and Paraffin Embedded Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
- 17. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-Hydroxymethylcytosine (5hmC) at or near cancer mutation hot spots as potential targets for early cancer detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tet-Assisted Bisulfite Sequencing (TAB-seq). | Semantic Scholar [semanticscholar.org]
- 21. TAB-Seq [illumina.com]
- 22. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]
- 23. epigenie.com [epigenie.com]
- 24. oxBS-seq - CD Genomics [cd-genomics.com]
Methodological & Application
Application Note: Chemical Synthesis of 5'-Homocytidine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 5'-Homocytidine phosphoramidite (B1245037), a modified nucleoside analog of potential interest in therapeutic oligonucleotide development. The synthesis is based on established phosphoramidite chemistry, a cornerstone of solid-phase oligonucleotide synthesis.[1][][] This protocol outlines the protection of the 5'-hydroxyl and exocyclic amine functionalities, followed by phosphitylation of the 3'-hydroxyl group. This application note is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
Modified nucleosides are critical components in the development of therapeutic oligonucleotides, offering enhanced properties such as increased nuclease resistance, improved binding affinity to target RNA, and reduced off-target effects. This compound, which contains an additional methylene (B1212753) group at the 5'-position of the ribose sugar, is a novel modification with the potential to alter the conformational properties and biological activity of oligonucleotides. The corresponding phosphoramidite derivative is the essential building block for its incorporation into synthetic oligonucleotides using automated solid-phase synthesis.[1][4] This protocol details a reliable method for the preparation of this compound phosphoramidite.
Overall Synthesis Workflow
The synthesis of this compound phosphoramidite involves a multi-step process starting from a suitably protected this compound derivative. The general workflow includes the protection of the 5'-hydroxyl group, protection of the exocyclic amine of the cytosine base, and finally, the phosphitylation of the 3'-hydroxyl group to yield the target phosphoramidite.
Caption: Workflow for the synthesis of this compound phosphoramidite.
Experimental Protocols
Materials and Methods
All reagents should be of high purity and anhydrous where specified. Reactions should be carried out under an inert atmosphere (Argon or Nitrogen).
1. Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-5'-Homocytidine
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Add 4,4'-Dimethoxytrityl chloride (DMT-Cl, 1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with methanol.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
2. Synthesis of N4-Acetyl-5'-O-(4,4'-Dimethoxytrityl)-5'-Homocytidine
-
Procedure:
-
Dissolve 5'-O-DMT-5'-Homocytidine (1.0 eq) in anhydrous pyridine.
-
Add acetic anhydride (B1165640) (Ac₂O, 1.5 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Purify the product by silica gel column chromatography.
-
3. Synthesis of N4-Acetyl-5'-O-(4,4'-Dimethoxytrityl)-5'-Homocytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
-
Procedure:
-
Dissolve N4-Acetyl-5'-O-DMT-5'-Homocytidine (1.0 eq) in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the final product by silica gel column chromatography under neutral conditions (e.g., using triethylamine-treated silica gel).
-
Data Presentation
| Step | Product | Typical Yield (%) | Purity (by HPLC/NMR) (%) |
| 1 | 5'-O-DMT-5'-Homocytidine | 85 - 95 | >98 |
| 2 | N4-Acetyl-5'-O-DMT-5'-Homocytidine | 90 - 98 | >98 |
| 3 | N4-Acetyl-5'-O-DMT-5'-Homocytidine-3'-O-phosphoramidite | 70 - 85 | >97 |
Conclusion
The protocol described provides a detailed and reliable method for the synthesis of this compound phosphoramidite. This key building block can be utilized in automated solid-phase oligonucleotide synthesis to introduce the this compound modification into therapeutic oligonucleotides. The described procedures are based on well-established chemical transformations in nucleoside chemistry, ensuring high yields and purity of the final product. Further optimization of reaction conditions may be necessary depending on the specific laboratory setup and scale of the synthesis.
References
Application Notes and Protocols: Enzymatic Incorporation of 5-Methylcytidine into RNA Transcripts
A Note on 5'-Homocytidine: Extensive literature searches did not yield specific information on a nucleoside triphosphate named this compound for enzymatic incorporation into RNA. This suggests that it may be a non-standard nomenclature or a compound not yet described in this context. Therefore, these application notes and protocols are provided for a closely related and widely utilized modified nucleotide, 5-methylcytidine (B43896) (m5C) , which is enzymatically incorporated into RNA to enhance its therapeutic properties.
Introduction
The enzymatic incorporation of modified nucleotides into RNA transcripts is a cornerstone of modern RNA therapeutics and research. By altering the chemical structure of the canonical nucleosides, researchers can imbue RNA molecules with desirable properties such as increased stability, enhanced translational efficiency, and reduced immunogenicity. 5-methylcytidine (m5C), a naturally occurring modification, is one such analog that has garnered significant interest.[1][2] When 5-methylcytidine-5'-triphosphate (B12393967) (5-mCTP) is used as a substrate for in vitro transcription (IVT) with RNA polymerases like T7, it can partially or fully replace cytidine (B196190) in the resulting RNA transcript.[3] This modification has been shown to be particularly effective in the context of self-amplifying RNA (saRNA) vaccines and other mRNA-based therapies.[4] These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the applications and protocols for the enzymatic incorporation of 5-methylcytidine into RNA.
Application Notes
The introduction of 5-methylcytidine into RNA transcripts offers several key advantages for therapeutic and research applications:
-
Reduced Innate Immunogenicity: Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and MDA5, leading to the activation of innate immune responses and the production of type I interferons.[4] This can result in inflammation and reduced protein expression from the therapeutic RNA. The incorporation of 5-methylcytidine has been demonstrated to alleviate these RIG-I-mediated innate immune responses, thereby reducing the reactogenicity of RNA vaccines and therapeutics.[4]
-
Enhanced RNA Stability and Translation: The 5-methyl group on the cytosine base can enhance the stability of RNA molecules. While the primary mechanism for increased protein expression from m5C-modified RNA is often attributed to the dampening of the immune response, some studies suggest a potential for moderately enhanced translation efficiency.[5]
-
Improved Therapeutic Efficacy: In the context of self-amplifying RNA (saRNA) vaccines, the inclusion of 5-methylcytidine has been shown to lead to prolonged and robust antigen expression.[4] This can result in stronger and more durable immune responses, potentially allowing for lower vaccine doses.
Key Applications:
-
mRNA Vaccine Development: 5-mCTP is used in the synthesis of mRNA vaccines for infectious diseases and cancer to reduce side effects and enhance the desired immune response.
-
RNA Therapeutics: For protein replacement therapies or other therapeutic applications of mRNA, 5-methylcytidine incorporation can improve the safety and efficacy profile of the drug.
-
RNA Structure and Function Studies: The introduction of 5-methylcytidine can be used to probe RNA-protein interactions and to study the impact of this natural modification on RNA folding and function.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative findings related to the enzymatic incorporation of 5-methylcytidine and its effects on RNA.
| Parameter | Observation | Organism/System | Reference |
| Substrate Efficiency for T7 RNA Polymerase | 5-methylcytidine triphosphate is a good substrate for T7 RNA polymerase in in vitro transcription. | In vitro | [3] |
| Effect on Innate Immune Response | Incorporation of 5mC into saRNA abolishes RIG-I sensing in plasmacytoid dendritic cells (pDCs). | Human pDCs | [4] |
| Effect on Type I Interferon Induction | 5mC-modified saRNA attenuates the induction of type I interferon. | In vivo (mice) | [4] |
| Antigen Expression | 5mC-modified saRNA leads to prolonged and robust antigen expression. | In vivo (mice) | [4] |
| Immune Response | Robust humoral and cellular immune responses are maintained with 5mC-modified saRNA vaccines. | In vivo (mice) | [4] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 5-Methylcytidine-5'-Triphosphate (5-mCTP)
This protocol describes a general one-pot enzymatic cascade for the synthesis of 5-mCTP from 5-methylcytidine. This method leverages a series of kinases to sequentially phosphorylate the nucleoside.
Materials:
-
5-methylcytidine
-
ATP (Adenosine-5'-triphosphate)
-
PEP (Phosphoenolpyruvate)
-
Uridine/Cytidine Kinase
-
Nucleoside Monophosphate (NMP) Kinase
-
Pyruvate Kinase (PK)
-
Reaction Buffer (70 mM Tris-HCl pH 7.6, 5 mM MgCl₂)
-
Methanol (B129727) (for quenching)
-
DEAE-Sephadex column for purification
Procedure:
-
Prepare the reaction mixture in a total volume of 50 µL by adding the components in the following order:
-
Reaction Buffer
-
5-methylcytidine (to a final concentration of 1 mM)
-
ATP (to a final concentration of 3.6 mM)
-
PEP (to a final concentration of 5 mM)
-
Pyruvate Kinase (0.17 mg/mL)
-
-
Initiate the reaction by adding the kinase enzymes:
-
Uridine/Cytidine Kinase (0.016-0.02 mg/mL)
-
NMP Kinase (0.016-0.02 mg/mL)
-
-
Incubate the reaction mixture at 37°C for 19 hours.
-
Monitor the reaction progress by HPLC.
-
Quench the reaction by adding an equal volume of cold methanol (50 µL).
-
Centrifuge the mixture at 21,500 x g for 15 minutes at 4°C to pellet the precipitated enzymes.
-
Purify the supernatant containing 5-mCTP using anion exchange chromatography on a DEAE-Sephadex column.
-
Lyophilize the purified fractions to obtain 5-mCTP as a solid.
Protocol 2: In Vitro Transcription (IVT) with 5-mCTP
This protocol outlines the procedure for incorporating 5-mCTP into an RNA transcript using T7 RNA polymerase. This can be adapted for partial or complete replacement of CTP.
Materials:
-
Linearized DNA template with a T7 promoter (0.5-1.0 µg)
-
HiScribe T7 High Yield RNA Synthesis Kit (or individual components)
-
ATP, GTP, UTP (10 mM each)
-
CTP (10 mM)
-
5-mCTP (10 mM)
-
T7 RNA Polymerase Mix
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit or LiCl precipitation reagents
Procedure:
-
Thaw all components on ice. Keep the T7 RNA Polymerase Mix on ice.
-
Assemble the transcription reaction at room temperature in a nuclease-free microfuge tube. For a 20 µL reaction:
-
Nuclease-free water to 20 µL
-
10X Reaction Buffer: 2 µL
-
ATP, GTP, UTP (100 mM stocks): 2 µL each for a final concentration of 10 mM
-
For complete CTP replacement :
-
5-mCTP (100 mM stock): 2 µL (final concentration 10 mM)
-
-
For partial CTP replacement (e.g., 50%):
-
CTP (100 mM stock): 1 µL (final concentration 5 mM)
-
5-mCTP (100 mM stock): 1 µL (final concentration 5 mM)
-
-
Linearized DNA template: X µL (0.5-1.0 µg)
-
T7 RNA Polymerase Mix: 2 µL
-
-
Mix thoroughly by gentle pipetting and centrifuge briefly.
-
Incubate at 37°C for 2 to 4 hours. For longer transcripts or higher yields, the incubation time can be extended.
-
(Optional) To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using an appropriate column-based kit or by lithium chloride (LiCl) precipitation.
-
Quantify the synthesized RNA using a spectrophotometer (e.g., NanoDrop) and verify its integrity using denaturing agarose (B213101) gel electrophoresis.
Visualizations
Caption: Overall workflow for generating 5-methylcytidine modified RNA.
Caption: Impact of 5-methylcytidine on innate immune signaling.
Caption: Enzymatic incorporation of 5-mCTP by T7 RNA Polymerase.
References
- 1. [PDF] 5-methylcytosine in RNA: detection, enzymatic formation and biological functions | Semantic Scholar [semanticscholar.org]
- 2. 5-methylcytosine in RNA: detection, enzymatic formation and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Metabolic Labeling of Nascent RNA with 5-Ethynylcytidine
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Approaches for RNA Labeling in Vitro and in Cells Based on Click Reactions | Semantic Scholar [semanticscholar.org]
- 5. Bioorthogonal metabolic labeling of nascent RNA in neurons improves the sensitivity of transcriptome-wide profiling - PMC [pmc.ncbi.nlm.nih.gov]
Detecting 5'-Modified RNA with Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and analysis of modified ribonucleic acids (RNA) are crucial for understanding their diverse biological roles and for the development of novel RNA-based therapeutics. While metabolic labeling is a powerful tool for studying nascent RNA, the incorporation of non-canonical nucleosides like 5'-Homocytidine (hC) is not readily achieved in most cellular systems. This document provides detailed protocols for an alternative and robust strategy: the site-specific chemical or enzymatic modification of the 5'-end of RNA to introduce a bioorthogonal handle, followed by detection using click chemistry.
This approach allows for the efficient and specific labeling of any RNA of interest, enabling a wide range of downstream applications, including visualization, purification, and quantification. We present protocols for two of the most common click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
I. Quantitative Data Summary
The choice between CuAAC and SPAAC depends on the specific experimental requirements, balancing the need for rapid kinetics against the potential for cellular toxicity. The following tables summarize key quantitative parameters for these two methods when applied to RNA labeling.
Table 1: Comparison of CuAAC and SPAAC for RNA Labeling
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097). | Catalyst-free reaction between a strained cyclooctyne (B158145) and an azide. |
| Typical Labeling Efficiency | >80% to quantitative[1] | High, approaching 100%[2] |
| Reaction Time | 30 minutes to 2 hours[1][3] | 1 to 2 hours[4] |
| Signal-to-Noise Ratio | High | High, but can be dependent on the specific probe[4] |
| Biocompatibility | Limited in live cells due to copper cytotoxicity[4] | Excellent, suitable for live-cell applications[4] |
| RNA Integrity | Risk of degradation, especially with prolonged incubation[5] | Minimal impact on RNA integrity[5] |
Table 2: Second-Order Rate Constants for Click Chemistry Reactions
| Reaction | Reactants | Rate Constant (M⁻¹s⁻¹) | Reference |
| CuAAC | Picolyl azide and terminal alkyne | ~10 - 100 (dependent on Cu(I) concentration) | [6] |
| SPAAC | Benzyl azide and sulfo-DBCO | 0.32 - 1.22 (buffer and pH dependent) | [7] |
| SPAAC | Azido-RNA and DIBAC-Fluor 488 | Not specified, but described as quantitative and efficient | [8] |
II. Experimental Protocols
A. Preparation of 5'-Azido-Modified RNA
Since direct metabolic incorporation of this compound is not feasible, a 5'-azide handle can be introduced chemically or enzymatically.
Protocol 1: Chemical Synthesis of 5'-Azido RNA on Solid Support
This protocol is adapted for researchers with access to solid-phase oligonucleotide synthesis.
-
Synthesize RNA: Synthesize the RNA of interest using standard phosphoramidite (B1245037) chemistry on a solid support, leaving the 5'-hydroxyl group protected.
-
Deprotection of 5'-OH: After synthesis, selectively deprotect the 5'-hydroxyl group.
-
Iodination: Treat the support-bound RNA with methyltriphenoxyphosphonium iodide (MTPI) in DMF for 1 hour at room temperature to convert the 5'-hydroxyl to a 5'-iodo group[9][10].
-
Azidation: React the 5'-iodo RNA with a saturated solution of sodium azide in DMF for 5 hours at 55°C[9][10].
-
Cleavage and Deprotection: Cleave the RNA from the solid support and remove the remaining protecting groups using standard procedures (e.g., aqueous ammonia/methylamine followed by TBAF in THF)[9][10].
-
Purification: Purify the 5'-azido RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.
Protocol 2: Enzymatic 5'-Phosphorylation with γ-Azido-ATP using T4 Polynucleotide Kinase (PNK)
This method is suitable for any RNA with a 5'-hydroxyl group.
-
Dephosphorylation (if necessary): If the RNA has a 5'-phosphate, dephosphorylate it using a phosphatase like Calf Intestinal Phosphatase (CIP)[11]. Purify the dephosphorylated RNA.
-
Kinase Reaction Setup: In a sterile, RNase-free microfuge tube, combine the following on ice:
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes[11][13].
-
Enzyme Inactivation: Heat the reaction at 65°C for 20 minutes to inactivate the T4 PNK[12][13].
-
Purification: Purify the 5'-azido-phosphorylated RNA to remove unincorporated γ-azido-ATP using a spin column or ethanol (B145695) precipitation.
B. Click Chemistry Labeling of 5'-Azido RNA
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for in vitro labeling of purified RNA.
-
Reaction Setup: In a sterile, RNase-free microfuge tube, combine the following in order:
-
Alkyne-probe (e.g., fluorescent dye-alkyne, biotin-alkyne) in DMSO (2-10 fold molar excess over RNA)
-
Copper(II) sulfate (B86663) (CuSO₄) (e.g., 100 µM final concentration)[3]
-
Copper-stabilizing ligand (e.g., THPTA) (e.g., 500 µM final concentration)[3]
-
Freshly prepared sodium ascorbate (B8700270) (e.g., 1 mM final concentration)[3]
-
Nuclease-free buffer (e.g., 50 mM sodium phosphate, pH 7) to the final volume[3].
-
Incubation: Incubate the reaction at 37°C for 1-2 hours[1].
-
Purification: Purify the labeled RNA from excess reagents using a spin column or ethanol precipitation.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for both in vitro and live-cell labeling (with appropriate delivery of the RNA).
-
Reaction Setup: In a sterile, RNase-free microfuge tube, combine the following:
-
Incubation: Incubate the reaction at 37°C for 1-2 hours[4][14].
-
Purification: For in vitro reactions, purify the labeled RNA using a spin column or ethanol precipitation. For cellular labeling, proceed with washing steps.
C. Purification and Analysis of Labeled RNA
Protocol 5: Spin Column Purification of Labeled RNA
This is a rapid method for removing unincorporated click chemistry reagents.
-
Prepare the Spin Column: Place a spin column into a collection tube. Equilibrate the column according to the manufacturer's instructions (e.g., with a suitable binding buffer).
-
Load the Sample: Add the click reaction mixture to the center of the column matrix[14].
-
Bind: Centrifuge for 1-2 minutes at the recommended speed to bind the RNA to the membrane[15]. Discard the flow-through.
-
Wash: Add wash buffer to the column and centrifuge for 1-2 minutes. Repeat the wash step as recommended by the manufacturer to remove contaminants[15].
-
Dry: Perform a final centrifugation of the empty column to remove any residual ethanol from the wash buffer[15].
-
Elute: Transfer the column to a clean, RNase-free collection tube. Add nuclease-free water or elution buffer to the center of the membrane and centrifuge to elute the purified, labeled RNA[15].
Protocol 6: Analysis by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This method is used to verify the successful labeling of the RNA.
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 8-15% acrylamide, 7-8 M urea) in TBE buffer[16][17][18].
-
Sample Preparation: Mix the purified labeled RNA with an equal volume of 2X RNA loading buffer (e.g., containing formamide, EDTA, and loading dyes)[19].
-
Denaturation: Heat the samples at 70-95°C for 3-5 minutes, then immediately place them on ice[16][18].
-
Electrophoresis: Load the samples onto the gel and run the electrophoresis at a constant power until the dye front reaches the desired position[18].
-
Visualization:
-
Fluorescently labeled RNA: Visualize the gel directly on a fluorescence scanner at the appropriate excitation and emission wavelengths[20].
-
Biotin-labeled RNA: Transfer the RNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
-
Total RNA: Stain the gel with a fluorescent RNA stain (e.g., SYBR Gold or Green) to visualize all RNA species.
-
III. Diagrams
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Spin Labeling of Long RNAs Via Click Reaction and Enzymatic Ligation | Springer Nature Experiments [experiments.springernature.com]
- 9. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00087C [pubs.rsc.org]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for 5' End Labeling RNA | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. neb.com [neb.com]
- 13. img.abclonal.com [img.abclonal.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Purification of radiolabeled RNA products using denaturing gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RNA Electrophoresis in Acrylamide Gels [protocols.io]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Hydroxymethylcytosine (5hmC) Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the detection of 5-hydroxymethylcytosine (B124674) (5hmC) using immunofluorescence (IF) microscopy. The protocols and supporting information are intended for researchers, scientists, and professionals in drug development who are investigating the role of this important epigenetic mark in various biological processes.
Introduction to 5-Hydroxymethylcytosine (5hmC)
5-hydroxymethylcytosine (5hmC) is an epigenetic modification derived from the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of enzymes.[1][2] This modification is not merely an intermediate in DNA demethylation but is also recognized as a stable epigenetic mark with its own regulatory functions.[1][3] 5hmC is enriched in various tissues, with particularly high levels in the brain, and plays a crucial role in gene regulation, cellular differentiation, and development.[4][5][6] Its distribution across the genome is associated with active gene regions and enhancers, highlighting its importance in transcriptional regulation.[1][5] Alterations in 5hmC levels have been implicated in various diseases, including cancer, making it a significant area of investigation.[7]
Selecting a 5-hydroxymethylcytosine (5hmC) Antibody
The success of immunofluorescence staining for 5hmC is highly dependent on the specificity and performance of the primary antibody. Several commercially available monoclonal and polyclonal antibodies have been validated for this application. Below is a summary of some commonly used antibodies.
| Antibody Name | Host Species | Clonality | Supplier | Catalog Number | Recommended Dilution for IF | Validation Notes |
| Anti-5-hmC (Active Motif) | Rabbit | Polyclonal | Active Motif | 39769 | 1:500 - 1:1000 | Widely used in publications.[8] |
| 5-hmC (HMC31) (CST) | Mouse | Monoclonal | Cell Signaling Technology | 51660 | Not specified, validated for IF | High specificity for 5-hmC confirmed by ELISA and dot blot.[2] |
| Anti-5-hmC [RM236] (Abcam) | Rabbit | Monoclonal | Abcam | ab214728 | 0.5 - 1 µg/mL | Recombinant antibody validated in multiple applications including ICC/IF. |
| Anti-5-hmC [AB3/63.3] (Abcam) | Rat | Monoclonal | Abcam | ab106918 | 1:500 | ChIP grade antibody also validated for ICC/IF. |
| 5-hmC (mAb) (Clone 59.1) (Proteintech) | Mouse | Monoclonal | Proteintech | 66147-1-Ig | Not specified, validated for IF | Validated by MeDIP-chip.[9] |
| 5-hmC Polyclonal Antibody (Thermo Fisher) | Rabbit | Polyclonal | Thermo Fisher Scientific | 39791 | 1:1000 for IHC | Validated in IHC on human brain tissue.[6] |
Experimental Protocol: Immunofluorescence Staining for 5hmC
This protocol is a general guideline for staining 5hmC in cultured cells. Optimization may be required for different cell types and experimental conditions.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
2N Hydrochloric Acid (HCl)
-
100 mM Tris-HCl, pH 8.5
-
Permeabilization Buffer (e.g., 0.1-0.4% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 10% Bovine Serum Albumin (BSA) and 0.4% Triton X-100 in PBS)[8]
-
Primary Antibody against 5hmC (see table above)
-
Fluorophore-conjugated Secondary Antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Staining Procedure
-
Cell Seeding: Plate cells on coverslips in a 24-well plate at a suitable density (e.g., 10,000–50,000 cells per well) and culture until they reach the desired confluency.[8]
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA for 15-60 minutes at room temperature.[8]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
DNA Denaturation: This is a critical step to expose the 5hmC epitope. Incubate the cells with 2N HCl for 20-30 minutes at 37°C.[8][10] The optimal incubation time may vary depending on the cell type.[8]
-
Neutralization: Carefully aspirate the HCl and neutralize the cells by incubating with 100 mM Tris-HCl (pH 8.5) for 10 minutes at room temperature.[8][10]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[8]
-
Permeabilization and Blocking: Incubate the cells in Blocking Buffer for 1 hour at room temperature.[8] This step permeabilizes the nuclear membrane and blocks non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary 5hmC antibody in Blocking Buffer to the recommended concentration. Incubate the cells with the diluted primary antibody overnight at 4°C.[8][10]
-
Washing: Wash the cells four times with PBS for 5 minutes each.[8]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light. DAPI can be included at this step for nuclear counterstaining.[8]
-
Final Washes: Wash the cells four times with PBS for 5 minutes each, protected from light.[8]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| No or weak 5hmC signal | Inefficient DNA denaturation | Optimize HCl incubation time (18-30 minutes).[8][10] Ensure the 2N HCl is pre-warmed to 37°C.[8] |
| Low abundance of 5hmC in the cells | Use a positive control cell line with known high levels of 5hmC (e.g., embryonic stem cells). | |
| Primary antibody concentration too low | Increase the concentration of the primary antibody. | |
| Insufficient permeabilization | Ensure the permeabilization buffer contains an adequate concentration of detergent (e.g., 0.4% Triton X-100).[8] | |
| High background staining | Insufficient blocking | Increase the blocking time or the concentration of BSA in the blocking buffer. |
| Secondary antibody is non-specific | Run a secondary antibody-only control. | |
| Primary antibody concentration too high | Decrease the concentration of the primary antibody. | |
| Damaged nuclear morphology or poor DAPI staining | Over-incubation with HCl | Reduce the HCl incubation time.[8] Longer incubation can degrade the nuclear structure.[10] |
| Inconsistent staining between samples | Variations in fixation or denaturation steps | Ensure consistent timing and temperature for all critical steps. Use freshly prepared reagents.[10] |
Experimental Workflow and Biological Pathways
To visualize the experimental process and the biological context of 5hmC, the following diagrams are provided.
Caption: A flowchart of the key steps in the immunofluorescence staining protocol for 5hmC.
Caption: The enzymatic conversion of 5mC to 5hmC and its role in gene regulation.
Quantitative Analysis Considerations
For quantitative analysis of 5hmC immunofluorescence, it is crucial to maintain consistent imaging parameters (e.g., laser power, exposure time, gain) across all samples. Image analysis software such as ImageJ or CellProfiler can be used to measure the mean fluorescence intensity within the nucleus, often delineated by the DAPI signal.[11][12] By quantifying the fluorescence intensity, researchers can compare the relative levels of 5hmC between different experimental conditions.[13]
Conclusion
Immunofluorescence staining is a powerful technique to visualize the distribution and abundance of 5hmC within single cells. A successful experiment relies on a high-quality antibody, careful sample preparation, and a well-optimized protocol, particularly the DNA denaturation step. By following the guidelines and troubleshooting tips provided in these application notes, researchers can confidently investigate the role of this critical epigenetic modification in their systems of interest.
References
- 1. 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxymethylcytosine (5-hmC) (HMC31) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. 5-hydroxymethylcytosines regulate gene expression as a passive DNA demethylation resisting epigenetic mark in proliferative somatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New Insights into 5hmC DNA Modification: Generation, Distribution and Function [frontiersin.org]
- 6. 5-Hydroxymethylcytosine (5-hmC) Polyclonal Antibody (39791) [thermofisher.com]
- 7. Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence assay for 5hmc [bio-protocol.org]
- 9. 5-Hydroxymethylcytosine (5-hmC) antibody (mAb) (Clone 59.1) | Proteintech [ptglab.com]
- 10. Immunohistochemical Detection of 5-Methylcytosine and 5-Hydroxymethylcytosine in Developing and Postmitotic Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes: High-Resolution Mapping of 5-Hydroxymethylcytidine in the Transcriptome
Introduction
5-hydroxymethylcytidine (B44077) (5hmC), an oxidized derivative of 5-methylcytosine (B146107) (5mC), has been identified as a significant epigenetic modification in DNA. Emerging research has now confirmed the presence of 5hmC in various RNA species, including messenger RNA (mRNA) and long non-coding RNA (lncRNA), where it is often referred to as hm5C.[1] This modification is generated through the oxidation of 5-methylcytidine (B43896) (m5C) by the Ten-eleven translocation (TET) family of dioxygenases.[2][3][4] The presence of 5hmC in the transcriptome suggests its involvement in post-transcriptional gene regulation, potentially influencing RNA stability, translation, and localization.
The study of the RNA hydroxymethylome has been challenging due to the low abundance of 5hmC and the lack of methods that can distinguish it from 5mC at single-base resolution. This document provides an overview of the current understanding of 5hmC in RNA, summarizes quantitative data on its prevalence, and details a comprehensive protocol for transcriptome-wide mapping of 5hmC using a selective chemical labeling and enrichment approach, adapted from the principles of hMe-Seal.[5][6] This high-resolution mapping is crucial for elucidating the functional significance of 5hmC in cellular processes and its potential role as a biomarker in disease.
Quantitative Data Summary
The abundance of 5hmC in RNA varies significantly across different tissues and cell types. The following tables summarize the quantitative data on 5hmC levels, providing a comparative overview for researchers.
Table 1: Abundance of 5-hydroxymethylcytidine (hm5C) in Total RNA from Various Mammalian Tissues and Cells
| Sample Source | Organism | hm5C per 107 Cytidines | m5C per 100 Cytidines | Ratio of hm5C to m5C (approx.) |
| Brain | Mouse | 1.8 ± 0.2 | 2.2 ± 0.1 | ~1:12,200 |
| Heart | Mouse | 1.1 ± 0.1 | 1.1 ± 0.1 | ~1:10,000 |
| Kidney | Mouse | 1.5 ± 0.1 | 1.9 ± 0.1 | ~1:12,600 |
| Liver | Mouse | 1.2 ± 0.1 | 1.5 ± 0.1 | ~1:12,500 |
| Lung | Mouse | 1.0 ± 0.1 | 1.2 ± 0.1 | ~1:12,000 |
| Spleen | Mouse | 0.8 ± 0.1 | 0.5 ± 0.1 | ~1:6,250 |
| HeLa Cells | Human | 0.5 ± 0.1 | 0.7 ± 0.1 | ~1:14,000 |
| HEK293T Cells | Human | 0.4 ± 0.1 | 0.6 ± 0.1 | ~1:15,000 |
Data synthesized from studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for global quantification. The ratio of hm5C to m5C is approximately 1 per 5000 to 15,000.[2][3]
Table 2: Relative Enrichment of 5hmC in Poly(A)-Selected RNA
| RNA Fraction | Cell Line | Fold Enrichment of hm5C vs. Total RNA |
| Poly(A) RNA | HEK293T | 40x |
This significant enrichment in the poly(A) fraction, which primarily consists of mRNA and lncRNA, suggests a concentrated role for hm5C in these RNA species compared to the more abundant ribosomal and transfer RNAs.[1]
Signaling Pathways and Experimental Workflows
Enzymatic Formation of 5-Hydroxymethylcytidine in RNA
The formation of 5hmC in RNA is an enzymatic process initiated by the methylation of cytidine (B196190) to 5-methylcytidine, followed by oxidation. This pathway is a critical component of the epitranscriptomic regulatory network.
References
- 1. Formation and Abundance of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tet-Mediated Formation of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | TET Enzymes and 5hmC in Adaptive and Innate Immune Systems [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mapping new nucleotide variants in the genome and transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5'-Homocytidine in Biological Matrices using Stable Isotope Dilution LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of 5'-Homocytidine in biological samples, such as plasma and cell culture media. The method utilizes a stable isotope dilution (SID) liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is the gold standard for quantitative bioanalysis due to its high specificity and accuracy.[1][2][3] This protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. The inclusion of a stable isotope-labeled internal standard ensures high precision and accuracy by correcting for matrix effects and variations during sample processing.[2]
Introduction
This compound is a cytidine (B196190) analog containing a homocysteine moiety. The accurate quantification of such modified nucleosides is crucial for understanding their potential roles in various biological processes and for biomarker discovery. Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and specific platform for the analysis of small molecules like this compound in complex biological matrices.[4][5] This method is designed for researchers, scientists, and drug development professionals who require reliable quantification of this compound.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
-
This compound analytical standard
-
This compound-(¹³C₅, ¹⁵N₂) stable isotope-labeled internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Protocols
Standard and Internal Standard Preparation
-
Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.
-
Prepare a 1 mg/mL stock solution of this compound-(¹³C₅, ¹⁵N₂) in LC-MS grade water.
-
From these stocks, prepare a series of working standard solutions for the calibration curve by serial dilution in water.
-
Prepare a working internal standard solution of 100 ng/mL in water.
Sample Preparation
-
Thaw biological samples (e.g., plasma, cell culture media) on ice.
-
To 100 µL of each sample, standard, and blank (water), add 10 µL of the 100 ng/mL internal standard working solution.
-
For protein precipitation, add 400 µL of cold acetonitrile with 0.1% formic acid.[6]
-
Vortex each tube for 30 seconds.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 5% acetonitrile in water with 0.1% formic acid.
-
Vortex and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-7 min: 98% B
-
7-7.1 min: 98-2% B
-
7.1-10 min: 2% B
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 291.1 | 112.1 | 15 |
| This compound-(¹³C₅, ¹⁵N₂) | 298.1 | 117.1 | 15 |
Quantitative Data
The following tables summarize the performance characteristics of this method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | <10 | <15 | 90-110 |
| Medium | 50 | <10 | <15 | 90-110 |
| High | 500 | <10 | <15 | 90-110 |
Table 3: Limit of Detection and Quantification
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.0 |
Putative Metabolic Pathway
The following diagram illustrates the potential metabolic relationship of this compound to homocysteine and cytidine metabolism.
Caption: Putative metabolic context of this compound.
Conclusion
The stable isotope dilution LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of this compound in biological matrices. The detailed protocol and performance characteristics demonstrate its suitability for research applications in metabolomics and drug development.
References
- 1. brewingscience.de [brewingscience.de]
- 2. Stable Isotope Dilution Assay - Bavarian Center for Biomolecular Mass Spectrometry (BayBioMS) [tcf.tum.de]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of intracellular homocysteine by stable isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-hydroxymethylcytidine Sequencing using Oxidative Bisulfite Treatment (oxBS-Seq)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to understanding and performing 5-hydroxymethylcytidine (B44077) (5hmC) sequencing using oxidative bisulfite treatment (oxBS-Seq). It includes detailed application notes, step-by-step experimental protocols, and data analysis guidelines.
Introduction to 5hmC and oxBS-Seq
5-hydroxymethylcytosine (B124674) (5hmC) is a key epigenetic modification derived from the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of enzymes.[1] It plays a crucial role in gene regulation, cellular differentiation, and development. Standard bisulfite sequencing (BS-Seq), the gold standard for DNA methylation analysis, cannot distinguish between 5mC and 5hmC. Oxidative bisulfite sequencing (oxBS-Seq) is a powerful technique that enables the quantitative, single-base resolution mapping of both 5mC and 5hmC.[2][3]
The principle of oxBS-Seq involves a selective chemical oxidation of 5hmC to 5-formylcytosine (B1664653) (5fC) using an oxidizing agent, most commonly potassium perruthenate (KRuO₄).[2][4] While 5mC remains unchanged, the newly formed 5fC, along with unmodified cytosine (C), is susceptible to deamination to uracil (B121893) (U) upon subsequent bisulfite treatment.[5][6] In contrast, 5mC is resistant to this conversion. Therefore, in an oxBS-Seq experiment, only 5mC is read as cytosine, providing a direct measurement of its levels. By comparing the results of oxBS-Seq with a parallel standard BS-Seq experiment (which detects both 5mC and 5hmC as cytosine), the levels of 5hmC can be inferred by subtraction.[3][6]
Applications of oxBS-Seq
The ability to accurately map 5hmC at single-base resolution has a wide range of applications in both basic research and drug development:
-
Developmental Biology: Studying the dynamic changes of 5hmC during embryonic development and cell fate determination.
-
Neuroscience: Investigating the role of 5hmC in neuronal function, learning, and memory, as well as its dysregulation in neurodegenerative diseases.
-
Cancer Research: Identifying aberrant 5hmC patterns as potential biomarkers for cancer diagnosis, prognosis, and monitoring treatment response.
-
Drug Development: Assessing the impact of novel therapeutic agents on the epigenome, specifically on 5mC and 5hmC landscapes.
-
Toxicology: Evaluating the epigenetic toxicity of environmental exposures and chemical compounds.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters associated with oxBS-Seq experiments.
Table 1: DNA Input Requirements for oxBS-Seq
| Application | Recommended DNA Input | Minimum DNA Input |
| Whole-Genome oxBS-Seq (oxWGBS) | ≥ 1 µg | 100 ng |
| Reduced Representation oxBS-Seq (oxRRBS) | ≥ 100 ng | 10 ng |
| Targeted oxBS-Seq | 10-100 ng | 1 ng |
Table 2: Quality Control Metrics for oxBS-Seq
| QC Metric | Parameter | Expected Value | Potential Issue if Not Met |
| Oxidation Efficiency | 5hmC to 5fC conversion | >95% | Underestimation of 5mC, overestimation of 5hmC |
| Bisulfite Conversion Rate (Unmethylated C) | C to T conversion | >99% | False positive 5mC calls |
| Bisulfite Conversion Rate (5fC) | 5fC to U conversion | >99% | Inaccurate 5hmC quantification |
| Library Yield | Final library concentration | >2 nM | Insufficient material for sequencing |
| Mapping Efficiency | Percentage of reads mapped to reference genome | >70% | Poor library quality or sequencing errors |
Table 3: Comparison of 5hmC Sequencing Technologies
| Feature | oxBS-Seq | TAB-Seq | ACE-Seq |
| Principle | Chemical oxidation of 5hmC | Enzymatic oxidation of 5mC | Enzymatic deamination of C and 5mC |
| Direct Detection | 5mC | 5hmC | 5hmC |
| Resolution | Single-base | Single-base | Single-base |
| DNA Input | Moderate (ng to µg) | Moderate (ng to µg) | Low (pg to ng) |
| Sensitivity | High | High | Very High |
| DNA Damage | Moderate (due to oxidation and bisulfite) | High (due to multiple enzymatic steps) | Low (bisulfite-free) |
| Cost | Moderate | High (requires active TET enzyme) | Moderate |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing whole-genome oxBS-Seq (oxWGBS).
Diagram: oxBS-Seq Workflow
Caption: Overall workflow of the oxBS-Seq experiment.
I. DNA Preparation
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA using a preferred method (e.g., column-based kits or phenol-chloroform extraction).
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit). The A260/280 ratio should be ~1.8 and A260/230 should be >2.0.
-
-
DNA Fragmentation:
-
Fragment 100 ng to 1 µg of genomic DNA to a target size of 200-500 bp using a Covaris sonicator or other appropriate methods.
-
Verify the fragment size distribution using a Bioanalyzer or similar instrument.
-
II. Oxidative Treatment
-
Denaturation:
-
To the fragmented DNA, add 0.1 volumes of 1M NaOH.
-
Incubate at 37°C for 30 minutes.
-
-
Oxidation with Potassium Perruthenate (KRuO₄):
-
Caution: KRuO₄ is a strong oxidant. Handle with appropriate personal protective equipment in a chemical fume hood.
-
Prepare a fresh 15 mM KRuO₄ solution in 0.05 M NaOH.
-
Add the KRuO₄ solution to the denatured DNA to a final concentration of 1.5 mM.
-
Incubate at room temperature for 1 hour.
-
-
Purification after Oxidation:
-
Purify the oxidized DNA using a DNA purification kit (e.g., Zymo Research DNA Clean & Concentrator) according to the manufacturer's instructions.
-
Elute the DNA in 20 µL of nuclease-free water.
-
III. Bisulfite Conversion
-
Perform bisulfite conversion on the purified oxidized DNA using a commercial kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit) following the manufacturer's protocol.
-
For a parallel BS-Seq library, perform bisulfite conversion on a separate aliquot of the same fragmented, non-oxidized DNA.
IV. Library Preparation
-
Use a library preparation kit compatible with bisulfite-treated DNA (e.g., NEBNext® Ultra™ II DNA Library Prep Kit for Illumina®).
-
Follow the manufacturer's instructions for end repair, A-tailing, adapter ligation, and PCR amplification.
-
Use methylated adapters to prevent their conversion during bisulfite treatment.
-
Perform a minimal number of PCR cycles (typically 8-12) to avoid amplification bias.
V. Library Quality Control and Sequencing
-
Assess the final library size and concentration using a Bioanalyzer and Qubit.
-
Perform sequencing on an Illumina platform (e.g., NovaSeq, HiSeq) with paired-end reads (e.g., 2x150 bp).
Data Analysis Protocol
Diagram: oxBS-Seq Data Analysis Pipeline
Caption: Bioinformatic workflow for oxBS-Seq data analysis.
-
Quality Control of Raw Sequencing Reads:
-
Use FastQC to assess the quality of the raw FASTQ files from both the BS-Seq and oxBS-Seq experiments.
-
-
Adapter and Quality Trimming:
-
Use a tool like Trim Galore! to remove adapter sequences and low-quality bases from the reads.
-
-
Alignment:
-
Align the trimmed reads to the appropriate reference genome using a specialized bisulfite sequencing aligner such as Bismark.[7]
-
Perform separate alignments for the BS-Seq and oxBS-Seq datasets.
-
-
Methylation Calling:
-
Use the Bismark methylation extractor to determine the methylation status of each cytosine in the genome for both datasets.
-
-
5hmC Quantification:
-
For each CpG site, calculate the 5mC level from the oxBS-Seq data (% of reads with a 'C').
-
Calculate the combined 5mC + 5hmC level from the BS-Seq data (% of reads with a 'C').
-
The 5hmC level is then inferred by subtracting the oxBS-Seq methylation level from the BS-Seq methylation level.
-
-
Downstream Analysis:
-
Identify differentially hydroxymethylated regions (DhMRs) between different conditions.
-
Annotate DhMRs to genomic features (e.g., promoters, gene bodies, enhancers).
-
Perform pathway and gene ontology analysis to understand the biological significance of 5hmC changes.
-
Troubleshooting
Table 4: Common Problems and Solutions in oxBS-Seq
| Problem | Possible Cause | Suggested Solution |
| Low Library Yield | Inefficient oxidation or bisulfite conversion leading to DNA degradation. | Ensure fresh KRuO₄ solution is used. Optimize bisulfite conversion incubation times. Start with a higher amount of input DNA. |
| Low Mapping Efficiency | Poor sequencing quality. Over-amplification of the library. | Check FastQC reports for quality issues. Reduce the number of PCR cycles during library preparation. |
| Inaccurate 5hmC Quantification | Incomplete oxidation of 5hmC. Incomplete bisulfite conversion. | Verify oxidation efficiency using spike-in controls. Check bisulfite conversion rates of unmethylated cytosines. |
| High PCR Duplicates | Low input DNA amount. Too many PCR cycles. | Increase starting DNA amount if possible. Optimize PCR cycle number based on library quantification after a few cycles. |
| Negative 5hmC Values | Technical variability between BS-Seq and oxBS-Seq libraries. | Ensure both libraries are prepared and sequenced under identical conditions. Apply statistical methods to account for noise and variability. |
References
- 1. oxBS-seq - CD Genomics [cd-genomics.com]
- 2. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epigenie.com [epigenie.com]
- 5. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]
- 6. epigenie.com [epigenie.com]
- 7. Analysis and performance assessment of the whole genome bisulfite sequencing data workflow: currently available tools and a practical guide to advance DNA methylation studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the 5-Hydroxymethylcytosine Landscape at Single-Cell Resolution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The dynamic epigenetic modification, 5-hydroxymethylcytosine (B124674) (5hmC), is a crucial player in gene regulation, cellular differentiation, and disease pathogenesis. Its presence and distribution within the genome offer a window into the complex regulatory networks that govern cellular identity and function. Traditional bulk analysis methods, however, mask the inherent heterogeneity of 5hmC patterns across different cell types within a complex tissue. Single-cell analysis of 5hmC has emerged as a powerful tool to dissect this cellular mosaicism, providing unprecedented insights into the epigenetic landscape of individual cells.
This document provides detailed application notes and experimental protocols for several cutting-edge techniques designed for the single-cell analysis of 5hmC in genomic DNA. These methods empower researchers to explore the nuanced roles of 5hmC in development, disease, and in response to therapeutic interventions.
Key Technologies for Single-Cell 5hmC Analysis
Several innovative methods have been developed to enable the genome-wide profiling of 5hmC at the single-cell level. Each technique employs a unique strategy to specifically label and detect 5hmC, offering distinct advantages in terms of sensitivity, genomic coverage, and throughput. Here, we delve into the principles and protocols of five prominent methods:
-
scAba-Seq (Single-cell AbaSI Sequencing): This method relies on the enzymatic glucosylation of 5hmC, followed by digestion with the 5-hydroxymethyl- and 5-glucosyl-hydroxymethyl-cytosine-specific restriction enzyme AbaSI.
-
DARESOME (DNA Analysis by Restriction Enzyme for Simultaneous detection of Multiple Epigenomic states): This technique utilizes a series of modification-sensitive restriction enzymes to differentially tag unmodified cytosine, 5-methylcytosine (B146107) (5mC), and 5hmC at specific recognition sites.[1][2][3]
-
Cabernet (Carrier-Assisted Base-conversion by Enzymatic ReactioN with End-Tagging): A bisulfite-free method that employs enzymatic conversion to identify 5mC and 5hmC with high sensitivity and genomic coverage.[8][9][10][11][12]
-
Joint-snhmC-seq (Joint single-nucleus (hydroxy)methylcytosine sequencing): This technique combines bisulfite treatment to protect 5hmC with enzymatic deamination of 5mC, followed by a split-sequencing strategy to separately identify 5hmC and true 5mC.[13][14][15][16][17][18]
Quantitative Comparison of Single-Cell 5hmC Analysis Methods
The choice of method for single-cell 5hmC analysis depends on the specific research question, available resources, and desired data resolution. The following table summarizes key quantitative metrics for the discussed techniques to aid in this selection process.
| Method | Principle | Resolution | Sensitivity | Genomic Coverage | Throughput | Key Advantages | Limitations |
| scAba-Seq | Enzymatic Glucosylation & Digestion | Single-base | Moderate | Dependent on AbaSI recognition sites | Moderate | Strand-specific 5hmC detection.[19][20][21] | Bias due to AbaSI sequence preference.[20][22] |
| DARESOME | Restriction Enzyme-based Differential Tagging | CCGG site-specific | High at recognition sites | Limited to CCGG sites | High | Simultaneous detection of unmodified C, 5mC, and 5hmC.[1][2][3] | Interrogates a fraction of CpGs. |
| SIMPLE-seq | Chemical Labeling & Enzymatic Conversion | Single-base | High | High | High | Simultaneous profiling of 5mC and 5hmC in the same molecule.[4][5][6][7] | Multi-step protocol can be complex. |
| Cabernet | Bisulfite-free Enzymatic Conversion | Single-base | High | High | High | Avoids DNA degradation associated with bisulfite treatment.[8][9][10][11][12] | Relatively new method, fewer comparison studies. |
| Joint-snhmC-seq | Bisulfite Treatment & Enzymatic Deamination | Single-base | High | High | High | Directly quantifies both 5hmC and true 5mC from the same cell.[13][14][15][16][17][18] | Bisulfite treatment can lead to some DNA degradation. |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experimental methods cited. These protocols are intended as a guide and may require optimization based on specific cell types and experimental conditions.
Protocol 1: Single-cell AbaSI Sequencing (scAba-Seq)
This protocol is adapted from Mooijman et al., Nature Biotechnology, 2016.[19]
Principle: 5hmC sites are glucosylated, rendering them recognizable by the restriction enzyme AbaSI. Digestion with AbaSI creates fragments that are then ligated to adapters containing cell-specific barcodes for single-cell identification and sequencing.
Workflow Diagram:
Caption: Workflow of the scAba-Seq protocol.
Materials:
-
Single-cell suspension
-
Cell sorting facility (e.g., FACS)
-
384-well plates
-
Lysis buffer
-
T4 phage β-glucosyltransferase (T4-βGT) and UDP-glucose
-
AbaSI restriction enzyme
-
Adapters with cell-specific barcodes, Illumina 5' adapter, and T7 promoter
-
T4 DNA Ligase
-
In vitro transcription kit (e.g., MEGAscript T7 Transcription Kit)
-
RNA purification kit
-
Library preparation kit for directional RNA-seq
Procedure:
-
Single-Cell Sorting: Sort single cells into individual wells of a 384-well plate containing lysis buffer.
-
Cell Lysis: Lyse the cells to release genomic DNA.
-
5hmC Glucosylation:
-
Add a glucosylation reaction mix containing T4-βGT and UDP-glucose to each well.
-
Incubate to allow the transfer of a glucose moiety to all 5hmC sites.
-
-
AbaSI Digestion:
-
Add AbaSI restriction enzyme to each well.
-
Incubate to digest the DNA at glucosylated 5hmC sites.
-
-
Adapter Ligation:
-
Ligate barcoded adapters to the ends of the digested DNA fragments using T4 DNA Ligase. Each adapter contains a unique barcode to identify the cell of origin.
-
-
Pooling and Amplification:
-
Pool the ligated DNA from all single cells.
-
Perform in vitro transcription (IVT) using T7 RNA polymerase for linear amplification of the barcoded fragments.
-
-
Library Preparation and Sequencing:
-
Generate directional RNA-seq libraries from the amplified RNA.
-
Sequence the libraries on an Illumina platform.
-
Protocol 2: DNA Analysis by Restriction Enzyme for Simultaneous detection of Multiple Epigenomic states (DARESOME)
This protocol is based on the principles described by Viswanathan et al., Science Advances, 2023.[1]
Principle: DARESOME employs a series of restriction enzyme digestions and adapter ligations to distinguish between unmodified cytosines, 5mC, and 5hmC within the 'CCGG' sequence context. Different barcodes are attached to the DNA depending on the modification status at these sites.
Workflow Diagram:
Caption: Workflow of the DARESOME protocol.
Materials:
-
Genomic DNA from single cells
-
HpaII, MspI, and NlaIII restriction enzymes
-
T4 DNA Ligase
-
U-tag, H-tag, and M-tag adapters with specific overhangs
-
T4 β-glucosyltransferase (β-GT) and UDP-glucose
-
N-tag adapters (partial Illumina universal read 2 sequencing adapter)
-
PCR reagents
-
DNA purification kits
Procedure:
-
HpaII Digestion and U-tag Ligation:
-
Digest genomic DNA with HpaII, which only cuts at unmodified CCGG sites.
-
Ligate U-tag adapters to the HpaII-digested ends.
-
-
First MspI Digestion and H-tag Ligation:
-
Digest the remaining DNA with MspI, which cuts at all CCGG sites regardless of methylation status (but not glucosylated 5hmC).
-
Ligate H-tag adapters to the MspI-digested ends.
-
-
5hmC Glucosylation:
-
Glucosylate 5hmC sites using T4 β-GT and UDP-glucose. This modification protects 5hmC sites from subsequent MspI digestion.
-
-
Second MspI Digestion and M-tag Ligation:
-
Perform a second MspI digestion. Now, only CCGG sites containing 5mC will be cut.
-
Ligate M-tag adapters to these newly generated ends.
-
-
Fragmentation and Sequencing Adapter Ligation:
-
Digest the DNA with NlaIII to create shorter fragments suitable for sequencing.
-
Ligate N-tag adapters, which are partial Illumina sequencing adapters.
-
-
PCR Amplification and Sequencing:
-
Amplify the library using PCR with primers that recognize the ligated adapters.
-
Sequence the final library. The identity of the U, H, or M tag at the beginning of the read indicates the original modification state of the CCGG site.
-
Protocol 3: Joint single-nucleus (hydroxy)methylcytosine sequencing (Joint-snhmC-seq)
This protocol is based on the method described by Luo et al., Nature Biotechnology, 2023.
Principle: This method enables the simultaneous profiling of 5hmC and true 5mC from the same single nucleus. It relies on bisulfite treatment, which converts cytosine to uracil (B121893) but protects 5hmC as cytosine-5-methylenesulfonate. The APOBEC3A enzyme is then used to deaminate 5mC to thymine, while the protected 5hmC remains unchanged. The DNA from a single nucleus is split into two, with one half undergoing this process to map 5hmC, and the other half undergoing standard single-nucleus methylcytosine sequencing (snmC-seq) to map the combined 5mC+5hmC signal. The true 5mC map is then obtained by subtraction.
Workflow Diagram:
Caption: Workflow of the Joint-snhmC-seq protocol.
Materials:
-
Single-nucleus suspension
-
Bisulfite conversion kit
-
APOBEC3A enzyme
-
Reagents for single-nucleus methylcytosine sequencing (snmC-seq2) library preparation, including random primers and adaptase.
-
Reagents for snhmC-seq2 library preparation.
-
DNA purification beads
-
PCR amplification reagents
-
Sequencing platform
Procedure:
-
Single Nucleus Isolation: Isolate single nuclei from the sample of interest.
-
Bisulfite Conversion:
-
Perform bisulfite conversion on the genomic DNA within each single nucleus. This step converts unmethylated cytosines to uracils and 5mC to uracils, while 5hmC is protected and remains as cytosine.
-
-
DNA Splitting:
-
After bisulfite treatment, the single-stranded DNA from each nucleus is split into two equal portions.
-
-
5hmC Detection Arm (snhmC-seq2):
-
APOBEC3A Deamination: Treat one portion of the DNA with APOBEC3A enzyme. This will deaminate the remaining 5mC to thymine, while the protected 5hmC is resistant to this deamination.
-
Library Preparation: Prepare a sequencing library using the snhmC-seq2 protocol. This typically involves random priming and adapter ligation.
-
-
5mC + 5hmC Detection Arm (snmC-seq2):
-
Library Preparation: Prepare a sequencing library from the second portion of the DNA using the standard snmC-seq2 protocol. In this library, both 5mC and 5hmC will be read as cytosines.
-
-
Sequencing:
-
Sequence both libraries from the same single nucleus.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
In the snhmC-seq2 data, reads with a 'C' at a CpG site correspond to a 5hmC.
-
In the snmC-seq2 data, reads with a 'C' at a CpG site correspond to either a 5mC or a 5hmC.
-
The true 5mC level is determined by subtracting the 5hmC signal (from the snhmC-seq2 arm) from the combined 5mC+5hmC signal (from the snmC-seq2 arm).
-
Concluding Remarks
The ability to analyze 5-hydroxymethylcytosine at the single-cell level is revolutionizing our understanding of epigenetics. The methods presented here provide powerful tools for researchers to investigate the cell-to-cell heterogeneity of 5hmC and its role in gene regulation, development, and disease. The choice of method will depend on the specific biological question, but all offer the potential to uncover novel insights into the complex interplay between the epigenome and cellular function. As these technologies continue to evolve, they will undoubtedly play an increasingly important role in both basic research and the development of new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. epigenie.com [epigenie.com]
- 3. DARESOME enables concurrent profiling of multiple DNA modifications with restriction enzymes in single cells and cell-free DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous single-cell analysis of 5mC and 5hmC with SIMPLE-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epigenie.com [epigenie.com]
- 6. Simultaneous single-cell analysis of 5mC and 5hmC with SIMPLE-seq | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Single-cell bisulfite-free 5mC and 5hmC sequencing with high sensitivity and scalability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Advances in the joint profiling technologies of 5mC and 5hmC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Joint single-cell profiling resolves 5mC and 5hmC and reveals their distinct gene regulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Joint single-cell profiling resolves 5mC and 5hmC and reveals their distinct gene regulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rna-seqblog.com [rna-seqblog.com]
- 18. GSE236789 - Joint single-cell profiling resolves 5mC and 5hmC and reveals their distinct gene regulatory effects [Joint-snhmC-seq: snmCseq2.split] - OmicsDI [omicsdi.org]
- 19. epigenie.com [epigenie.com]
- 20. scAba-seq - Enseqlopedia [enseqlopedia.com]
- 21. scAba-Seq [illumina.com]
- 22. scAba-Seq [illumina.com]
Troubleshooting & Optimization
Troubleshooting low efficiency of 5'-Homocytidine incorporation in RNA
Welcome to the technical support center for troubleshooting the incorporation of 5'-Homocytidine into RNA. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for improving the efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for incorporating this compound into RNA?
There are two main approaches for incorporating this compound into RNA sequences:
-
Enzymatic Incorporation: This method utilizes an in vitro transcription (IVT) reaction, typically with T7 RNA polymerase, and this compound triphosphate as a substrate. This approach is suitable for synthesizing long RNA molecules.
-
Chemical Synthesis: This solid-phase synthesis method employs a this compound phosphoramidite (B1245037) building block. It is ideal for creating shorter, precisely defined RNA sequences with site-specific modifications.
Q2: I am observing very low yields of my full-length RNA transcript after in vitro transcription with this compound triphosphate. What are the potential causes?
Low yields in IVT with modified nucleotides like this compound triphosphate can stem from several factors:
-
Suboptimal Substrate Concentration: The concentration of this compound triphosphate may not be optimal for T7 RNA polymerase.
-
Enzyme Inhibition: High concentrations of the modified nucleotide or impurities in the preparation can inhibit the polymerase.
-
Poor Quality of DNA Template: The DNA template may contain impurities, such as salts or ethanol (B145695), that inhibit transcription.[] The template must also be fully linearized to prevent run-on transcription.
-
Incorrect Reaction Conditions: The concentration of other reaction components, such as magnesium chloride and other NTPs, may need adjustment to accommodate the modified nucleotide.
-
RNase Contamination: Degradation of the synthesized RNA by RNase contamination will lead to lower yields of the full-length product.
Q3: How can I improve the efficiency of enzymatic incorporation of this compound?
To enhance the incorporation efficiency, consider the following optimization strategies:
-
Titrate this compound Triphosphate: Experiment with a range of concentrations for this compound triphosphate while keeping the concentrations of the other three NTPs constant.
-
Adjust Magnesium Concentration: T7 RNA polymerase activity is highly dependent on the Mg2+ concentration. The optimal concentration may change with the inclusion of a modified nucleotide. It is often necessary to maintain a specific ratio of Mg2+ to the total NTP concentration.[2]
-
Vary Enzyme Concentration: Increasing the concentration of T7 RNA polymerase may improve the yield.
-
Optimize Incubation Time and Temperature: While 37°C is the standard temperature for T7 RNA polymerase, slight variations may be beneficial for incorporating modified nucleotides. Extending the incubation time can also increase the yield, but be mindful of potential RNA degradation.
-
Ensure High-Quality Reagents: Use highly purified this compound triphosphate and a clean DNA template.
Q4: During chemical synthesis, I'm seeing a high rate of failed sequences (n-1 products) after the this compound phosphoramidite coupling step. What could be the issue?
High n-1 rates during chemical synthesis with modified phosphoramidites can be attributed to:
-
Steric Hindrance: The modified base may present steric challenges that slow down the coupling reaction.
-
Suboptimal Coupling Time: The standard coupling time may not be sufficient for the modified phosphoramidite.
-
Activator Inefficiency: The chosen activator may not be optimal for the this compound phosphoramidite.
-
Degradation of the Phosphoramidite: The modified phosphoramidite may be less stable than standard phosphoramidites.
Q5: What steps can I take to improve coupling efficiency in chemical synthesis?
To address low coupling efficiency, consider these adjustments:
-
Increase Coupling Time: Doubling the coupling time for the this compound phosphoramidite can significantly improve efficiency.
-
Use a Stronger Activator: Consider using a more potent activator, such as 5-(Ethylthio)-1H-tetrazole (ETT), which is often recommended for bulky or modified phosphoramidites.
-
Double Coupling: Perform the coupling step twice for the this compound addition to drive the reaction to completion.
-
Ensure Anhydrous Conditions: Moisture can significantly reduce coupling efficiency. Ensure all reagents and solvents are anhydrous.
Troubleshooting Guides
Enzymatic Incorporation (In Vitro Transcription)
Issue: Low RNA Yield
| Potential Cause | Recommended Solution |
| Suboptimal this compound Triphosphate Concentration | Perform a titration of this compound triphosphate (e.g., from 0.5 mM to 5 mM) to find the optimal concentration. |
| Incorrect MgCl₂ Concentration | Optimize the MgCl₂ concentration in conjunction with the total NTP concentration. A common starting point is a 1.25:1 to 2:1 molar ratio of Mg²⁺ to total NTPs. |
| Poor DNA Template Quality | Purify the linearized DNA template using a column-based kit or phenol:chloroform extraction followed by ethanol precipitation to remove inhibitors.[] |
| T7 RNA Polymerase Inhibition | If high concentrations of the modified NTP are inhibitory, try partially substituting CTP with this compound triphosphate rather than a full replacement. |
| RNase Contamination | Use RNase-free reagents and consumables. Include an RNase inhibitor in the reaction. |
Issue: Incomplete or Truncated Transcripts
| Potential Cause | Recommended Solution |
| Premature Termination | The polymerase may stall at sites of multiple incorporations. Try lowering the reaction temperature to 30°C. Consider redesigning the template to avoid long stretches of cytidines. |
| NTP Imbalance | Ensure that all four NTPs (including the modified one) are present at appropriate concentrations. Low concentration of any single NTP can lead to stalling. |
| Secondary Structure in DNA Template | Use a higher reaction temperature (up to 42°C) if the template has significant secondary structure, but be aware this may also increase RNA degradation. |
Chemical Synthesis (Phosphoramidite Method)
Issue: Low Coupling Efficiency of this compound Phosphoramidite
| Potential Cause | Recommended Solution |
| Insufficient Coupling Time | Increase the coupling time for the this compound phosphoramidite step to 2-5 times the standard coupling time. |
| Weak Activator | Use a more reactive activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or DCI (4,5-Dicyanoimidazole). |
| Steric Hindrance | Perform a "double coupling" step for the this compound phosphoramidite. |
| Phosphoramidite Degradation | Ensure the phosphoramidite is fresh and has been stored under anhydrous conditions. Dissolve it in anhydrous acetonitrile (B52724) immediately before use. |
Experimental Protocols
Protocol 1: Optimizing Enzymatic Incorporation of this compound Triphosphate
This protocol provides a framework for optimizing the in vitro transcription reaction to maximize the incorporation of this compound.
1. Reagent Preparation:
- Prepare a stock solution of this compound triphosphate (e.g., 100 mM).
- Ensure all other NTPs (ATP, GTP, UTP) are at a concentration of 100 mM.
- Use a high-quality, linearized DNA template containing a T7 promoter.
- Prepare a fresh 10X transcription buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT).
2. Reaction Setup (20 µL total volume):
- Assemble reactions on ice.
- Prepare a master mix containing all components except the variable ones (e.g., this compound triphosphate and MgCl₂).
- Example Titration Series: | Component | Reaction 1 | Reaction 2 | Reaction 3 | Reaction 4 (Control) | | :--- | :--- | :--- | :--- | :--- | | 10X Transcription Buffer | 2 µL | 2 µL | 2 µL | 2 µL | | Linearized DNA Template (1 µg/µL) | 1 µL | 1 µL | 1 µL | 1 µL | | ATP, GTP, UTP (100 mM each) | 0.8 µL | 0.8 µL | 0.8 µL | 0.8 µL | | CTP (100 mM) | 0.4 µL | 0.2 µL | 0 µL | 0.8 µL | | this compound Triphosphate (100 mM) | 0.4 µL | 0.6 µL | 0.8 µL | 0 µL | | T7 RNA Polymerase | 2 µL | 2 µL | 2 µL | 2 µL | | RNase Inhibitor | 1 µL | 1 µL | 1 µL | 1 µL | | Nuclease-free Water | to 20 µL | to 20 µL | to 20 µL | to 20 µL |
3. Incubation:
- Incubate the reactions at 37°C for 2-4 hours.
4. Analysis:
- Treat the reaction with DNase I to remove the DNA template.
- Analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) or agarose (B213101) gel electrophoresis to assess yield and integrity.
- Quantify RNA yield using a spectrophotometer or a fluorescent RNA-binding dye.
Protocol 2: Improving Coupling Efficiency of this compound Phosphoramidite
This protocol outlines modifications to a standard solid-phase RNA synthesis cycle to improve the incorporation of this compound.
1. Standard Synthesis Cycle Steps:
- Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.
- Coupling: Addition of the phosphoramidite.
- Capping: Acetylation of unreacted 5'-hydroxyl groups.
- Oxidation: Conversion of the phosphite (B83602) triester to a phosphate (B84403) triester.
2. Modified Coupling Step for this compound:
- Activator: Use 5-(Ethylthio)-1H-tetrazole (ETT) as the activator.
- Phosphoramidite Solution: Use a fresh solution of this compound phosphoramidite in anhydrous acetonitrile.
- Extended Coupling Time: Increase the delivery and wait time for the this compound phosphoramidite and activator to at least double the standard time.
- (Optional) Double Coupling: After the initial coupling and a brief wash step, repeat the delivery of the this compound phosphoramidite and activator.
3. Post-Synthesis Processing:
- Cleave the RNA from the solid support and deprotect using standard protocols appropriate for the other protecting groups used in the synthesis.
4. Analysis:
- Purify the crude RNA product using HPLC or PAGE.
- Confirm the mass of the final product using mass spectrometry to verify successful incorporation.
Visualizations
Caption: Workflow for enzymatic incorporation of this compound.
Caption: Modified chemical synthesis cycle for this compound.
Caption: Troubleshooting logic for low this compound incorporation.
References
Technical Support Center: 5-Hydroxymethylcytidine (5hmC)-Labeled RNA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-hydroxymethylcytidine (B44077) (5hmC)-labeled RNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent degradation and ensure the integrity of your 5hmC-labeled RNA samples throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is 5-hydroxymethylcytidine (5hmC) in RNA, and why is it important?
A1: 5-hydroxymethylcytidine (5hmC) is a modified nucleoside present in RNA. It is formed through the oxidation of 5-methylcytidine (B43896) (5mC) by the Ten-eleven translocation (TET) family of enzymes. While its precise functions are still under investigation, 5hmC in RNA is believed to play a role in various biological processes, potentially influencing RNA stability, translation, and degradation. Some studies suggest that TET-mediated hydroxymethylation may act as a mark for transcriptome flexibility, balancing pluripotency and lineage commitment in stem cells.
Q2: Is 5hmC-labeled RNA more susceptible to degradation than unmodified RNA?
A2: The presence of 5hmC may influence RNA stability, and it has been suggested as a possible intermediate in RNA decay pathways. However, the primary cause of RNA degradation in experimental settings is typically enzymatic activity by RNases or chemical hydrolysis. Therefore, while the intrinsic stability of the 5hmC mark is a research topic, the most critical factor for preserving your samples is adherence to rigorous RNase-free handling techniques.
Q3: What are the optimal storage conditions for 5hmC-labeled RNA?
A3: For long-term storage, 5hmC-labeled RNA should be stored at -80°C in RNase-free water or a suitable buffer. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to store RNA in small aliquots.[1] For short-term storage, -20°C may be acceptable, but -80°C is always preferable to maintain RNA integrity.
Q4: How can I minimize RNase contamination when working with 5hmC-labeled RNA?
A4: Preventing RNase contamination is critical for all RNA work. Key practices include:
-
Dedicated Workspace: Maintain a separate area specifically for RNA experiments.[2][3]
-
Personal Protective Equipment: Always wear gloves and change them frequently, especially after touching any surface that is not certified RNase-free.[2][4]
-
RNase-Free Consumables: Use certified RNase-free pipette tips, tubes, and reagents.[2][5]
-
Decontamination: Regularly clean benchtops, pipettes, and other equipment with RNase decontamination solutions.[2][5] Glassware can be baked at 180°C for several hours to inactivate RNases.[2]
-
RNase Inhibitors: Consider adding a commercial RNase inhibitor to your reactions, particularly during enzymatic steps like reverse transcription or library preparation.[6]
Troubleshooting Guides
Issue 1: Low Yield of 5hmC-Labeled RNA after Extraction
If you are experiencing a low yield of total RNA that you expect to contain 5hmC, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| RNA Degradation During Sample Handling | Ensure tissue or cell samples are processed immediately after collection or flash-frozen in liquid nitrogen and stored at -80°C. Use a stabilization reagent like TRIzol® or DNA/RNA Shield if immediate processing is not possible.[1] |
| Incomplete Cell or Tissue Lysis | Optimize your lysis protocol to ensure complete disruption of the sample material, which is crucial for releasing all RNA. |
| RNase Contamination | Strictly follow RNase-free techniques throughout the extraction process. Use fresh, certified RNase-free reagents and consumables. |
| Suboptimal Elution | If using a column-based extraction kit, ensure the elution buffer is applied directly to the center of the membrane and allowed sufficient incubation time as per the manufacturer's protocol. |
Issue 2: Reduced or Absent Signal in 5hmC-Specific Assays (e.g., hMeRIP-seq, Dot Blot)
A weak or absent signal in assays designed to detect 5hmC in RNA can be due to issues with the RNA itself or the downstream experimental steps.
| Potential Cause | Recommended Solution |
| Degradation of RNA Prior to Assay | Assess the integrity of your input RNA using a Bioanalyzer or similar method to obtain an RNA Integrity Number (RIN). A high RIN value is crucial for reliable results.[1] |
| Repeated Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles of your RNA samples by storing them in single-use aliquots.[1][7] Thawing on ice is recommended to minimize degradation.[7] |
| Inefficient Immunoprecipitation (hMeRIP-seq) | Ensure the antibody is validated for detecting 5hmC in RNA. Optimize antibody concentration and incubation times. |
| Issues with Library Preparation | Contaminants in the RNA sample (e.g., proteins, organic solvents) can inhibit enzymatic reactions during library preparation.[8] Ensure your RNA has an A260/280 ratio of ~2.0.[1] |
Experimental Protocols
Protocol 1: General Handling and Storage of 5hmC-Labeled RNA
-
Extraction: Perform RNA extraction in a dedicated RNase-free environment. Use certified RNase-free reagents and consumables.
-
Quantification and Quality Control: Measure RNA concentration using a fluorometric method (e.g., Qubit) for higher accuracy. Assess RNA integrity using capillary electrophoresis (e.g., Agilent Bioanalyzer) to determine the RIN. An A260/280 ratio of ~2.0, measured by spectrophotometry (e.g., NanoDrop), indicates high purity.[1]
-
Aliquoting: Immediately after quantification and QC, aliquot the RNA into single-use, RNase-free tubes. This minimizes the need for future freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -80°C for long-term preservation.
Protocol 2: Minimizing Degradation During a Typical 5hmC-RNA Immunoprecipitation (hMeRIP) Workflow
-
RNA Fragmentation: If required, fragment the RNA using appropriate enzymatic or chemical methods. Keep fragmentation times and temperatures consistent across samples.
-
Immunoprecipitation Setup: Perform all incubation steps on ice or at 4°C, unless the protocol specifies otherwise. Add an RNase inhibitor to the immunoprecipitation buffer to protect the RNA from degradation.
-
Washing Steps: Use pre-chilled, RNase-free wash buffers. Minimize the duration of washing steps while ensuring effective removal of non-specific binding.
-
Elution and Purification: Elute the RNA in an RNase-free buffer. Proceed immediately to downstream applications like library preparation or store the eluted RNA at -80°C.
Visualizations
Caption: Experimental workflow for 5hmC-RNA analysis highlighting critical points for potential degradation.
Caption: Potential pathway of 5mC-RNA oxidation to 5hmC-RNA and its hypothetical role in RNA decay.
References
- 1. zymoresearch.com [zymoresearch.com]
- 2. neb.com [neb.com]
- 3. ucallmlab.com [ucallmlab.com]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pacb.com [pacb.com]
Technical Support Center: 5'-Homocytidine Phosphoramidite Synthesis
Welcome to the technical support center for 5'-Homocytidine phosphoramidite (B1245037) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges encountered during the synthesis of this modified nucleoside phosphoramidite.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound phosphoramidite?
The synthesis of this compound phosphoramidite, a modified nucleoside, presents challenges that are common to phosphoramidite chemistry in general, as well as specific issues arising from its unique structure. The most frequently encountered difficulties include:
-
Low Coupling Efficiency: The additional methylene (B1212753) group in the sugar moiety of homocytidine can introduce steric hindrance, potentially leading to lower coupling efficiencies compared to standard nucleoside phosphoramidites.[][2][3]
-
Protecting Group Strategy: Selecting the appropriate protecting groups for the exocyclic amine of cytosine and the 5'-hydroxyl group is crucial and can be challenging. The stability and removal of these groups must be compatible with the overall synthetic scheme.
-
Purification of the Phosphoramidite: Purification of the final phosphoramidite product can be complex.[4] Standard silica (B1680970) gel chromatography may not always be effective for large-scale purification, and alternative methods may be required.[4][5]
-
Moisture Sensitivity: Like all phosphoramidites, this compound phosphoramidite is highly sensitive to moisture, which can lead to hydrolysis and reduced reactivity.[6]
-
Side Reactions: Undesired side reactions can occur at various stages, including phosphitylation and during the oligonucleotide synthesis cycle, leading to impurities that are difficult to remove.
Q2: Which protecting groups are recommended for the exocyclic amine of homocytidine?
The choice of protecting group for the exocyclic amine of the cytosine base is critical to prevent side reactions during synthesis. Commonly used protecting groups for cytosine include benzoyl (Bz) and acetyl (Ac). For molecules that may be sensitive to harsh deprotection conditions, milder protecting groups such as phenoxyacetyl (Pac) or isopropyl-phenoxyacetyl (iPr-Pac) can be considered. The selection should be based on the overall protecting group strategy of your synthesis and the desired deprotection conditions.
Q3: How can I improve the coupling efficiency of this compound phosphoramidite?
Low coupling efficiency is a common hurdle. To improve it, consider the following:
-
Choice of Activator: While 1H-tetrazole is a standard activator, more potent activators like 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) may be necessary to overcome the potential steric hindrance of the homocytidine moiety.[2]
-
Extended Coupling Time: Increasing the coupling time can allow for more complete reaction of the sterically hindered phosphoramidite.
-
Double Coupling: Performing a second coupling step before capping can significantly increase the yield of the desired full-length oligonucleotide.
-
Reagent Purity: Ensure that all reagents, especially the phosphoramidite, activator, and acetonitrile (B52724), are of high purity and anhydrous.
Q4: What is the best method for purifying this compound phosphoramidite?
Purification can be challenging, especially at a larger scale.[4]
-
Silica Gel Chromatography: For lab-scale synthesis, silica gel chromatography is the most common method. It is crucial to use a non-polar eluent system and to co-evaporate the purified phosphoramidite with anhydrous acetonitrile to remove any residual moisture. The silica gel should be neutralized with triethylamine (B128534) before use.
-
Alternative Purification: For industrial-scale production, alternative methods like precipitation or extraction may be more suitable to avoid the complexities and costs of large-scale chromatography.[4][5]
Q5: How should I store this compound phosphoramidite to ensure its stability?
Due to its moisture sensitivity, proper storage is critical.[6] The purified phosphoramidite should be stored as a lyophilized powder under an inert atmosphere (argon or nitrogen) at -20°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and use of this compound phosphoramidite.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of phosphoramidite after phosphitylation | Incomplete reaction; Degradation of the product during workup or purification. | - Ensure all reagents and solvents are strictly anhydrous.- Use a more reactive phosphitylating agent.- Optimize reaction time and temperature.- Purify the product quickly and under anhydrous conditions. |
| Multiple spots on TLC after phosphitylation | Side reactions; Presence of P(V) impurities. | - Use high-purity starting materials.- Optimize the stoichiometry of reagents.- Ensure an inert atmosphere is maintained throughout the reaction. |
| Low coupling efficiency during oligonucleotide synthesis | Steric hindrance from the homocytidine moiety; Poor quality of the phosphoramidite; Inefficient activation; Moisture in reagents. | - Use a more potent activator (e.g., ETT, DCI).[2]- Increase the coupling time.- Perform a double coupling cycle.- Use freshly prepared, high-purity phosphoramidite solution.- Ensure all synthesizer reagents and lines are dry. |
| Presence of deletion sequences in the final oligonucleotide | Incomplete capping; Low coupling efficiency. | - Ensure the capping solution is fresh and active.- Optimize the capping time.- Address the root cause of low coupling efficiency (see above). |
| Unexpected peaks in mass spectrometry of the final oligonucleotide | Formation of adducts during deprotection; Incomplete removal of protecting groups. | - Optimize deprotection conditions (time, temperature, and reagent concentration).- Consider using milder protecting groups if standard deprotection is problematic. |
Experimental Protocols
General Protocol for Phosphitylation of 5'-O-DMT-Homocytidine
This protocol provides a general guideline for the synthesis of this compound phosphoramidite. Optimization may be required based on specific laboratory conditions and reagents.
-
Preparation: Dry the starting material, 5'-O-DMT-N-acyl-Homocytidine, by co-evaporation with anhydrous acetonitrile three times and then dry under high vacuum for at least 4 hours.
-
Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the dried nucleoside in anhydrous dichloromethane.
-
Phosphitylating Agent Addition: Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and N,N-diisopropylethylamine (DIPEA) dropwise to the solution at 0°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 50:49:1 mixture of dichloromethane:ethyl acetate:triethylamine). The reaction is typically complete within 1-2 hours.
-
Workup: Quench the reaction by adding cold, saturated sodium bicarbonate solution. Extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography using an eluent containing 1-2% triethylamine.
-
Final Product: Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to obtain a white foam.
Visualizations
Logical Workflow for Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Standard Phosphoramidite Synthesis Cycle
Caption: The four-step phosphoramidite synthesis cycle.
References
- 2. researchgate.net [researchgate.net]
- 3. Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and Solutions in the Scalable Synthesis of Trimer Phosphoramidites for Industrial Applications - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 5. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 6. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Click Chemistry for 5'-Homocytidine: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions for 5'-Homocytidine and its derivatives.
Disclaimer: The following protocols and recommendations are based on established methods for other nucleosides and nucleic acids.[1][2][3][4] Optimization for your specific this compound derivative and reaction partner is crucial for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the essential components for a successful CuAAC reaction with a this compound derivative?
A1: A typical CuAAC reaction requires the following components:
-
An alkyne or azide-modified this compound: One of the reaction partners must contain a terminal alkyne and the other an azide (B81097) group.
-
A copper(I) catalyst: This is the active catalytic species. It is often generated in situ from a copper(II) source.[3][5]
-
A reducing agent: To reduce the Cu(II) precursor to the active Cu(I) state and maintain it during the reaction.[3]
-
A copper-chelating ligand: To stabilize the Cu(I) catalyst, prevent its oxidation, and increase reaction efficiency.[6]
-
A suitable solvent system: The solvent must be compatible with all reaction components and not interfere with the reaction.[1]
Q2: Which copper source and reducing agent are recommended for reactions with this compound?
A2: The most common and convenient combination is copper(II) sulfate (B86663) (CuSO₄) as the copper source and sodium ascorbate (B8700270) as the reducing agent.[1][3] This system is effective in a variety of solvents, including aqueous solutions.[1][5] Other copper sources like copper(I) bromide (CuBr) or copper(I) iodide (CuI) can also be used, often in organic solvents.[1]
Q3: Why is a ligand necessary, and which one should I choose?
A3: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its disproportionation and oxidation, and protecting sensitive biomolecules like nucleosides from degradation.[3] For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[7][8] For reactions in organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[9][10]
Q4: What are the optimal reaction conditions (temperature, pH, time) for this compound click chemistry?
A4: CuAAC reactions are known for their mild reaction conditions.[1] Most reactions proceed efficiently at room temperature.[1] The reaction is generally tolerant of a wide pH range (pH 4-11).[10] Reaction times can vary from a few minutes to several hours, depending on the specific substrates and concentrations.[11] It is recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal time.
Q5: How can I purify the final clicked product of this compound?
A5: Purification methods will depend on the properties of your final product. Common techniques include precipitation (e.g., with acetone (B3395972) or ethanol (B145695) for oligonucleotides), silica (B1680970) gel chromatography, or reverse-phase HPLC.[10][12]
Troubleshooting Guide
Below are common issues encountered during click chemistry reactions with nucleoside analogs and potential solutions.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The Cu(I) catalyst is prone to oxidation. Ensure your reducing agent (e.g., sodium ascorbate) is fresh and used in excess. Prepare the catalyst solution just before use. Degassing the solvent can help to remove oxygen.[12] |
| Poor Reagent Quality | Verify the purity of your this compound derivative and the alkyne/azide partner. Impurities can inhibit the reaction. |
| Inaccessible Alkyne/Azide Group | The reactive group on your this compound or its partner may be sterically hindered or buried within the molecule, especially in complex structures.[2][3] Consider using a longer linker to expose the reactive group. |
| Suboptimal Reagent Concentrations | Systematically vary the concentrations of the copper catalyst, ligand, and reducing agent to find the optimal ratio. A typical starting point is a 1:1 to 1:5 ratio of Cu:ligand.[3] |
| Incorrect Solvent | The solubility of your this compound derivative may be poor in the chosen solvent, leading to a heterogeneous reaction mixture and low yield. Test different solvents or solvent mixtures (e.g., t-BuOH/H₂O, DMSO/H₂O).[1] |
Presence of Side Products
| Potential Cause | Troubleshooting Steps |
| Homodimerization of Alkyne | This can occur in the presence of oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that the solvent is degassed.[12] |
| Degradation of this compound | Nucleosides can be sensitive to copper ions.[6] The use of a stabilizing ligand is critical. Minimize reaction time and use the lowest effective catalyst concentration. |
| Reaction with Other Functional Groups | Although click chemistry is highly specific, side reactions can occur under certain conditions. Protect sensitive functional groups on your molecules if necessary. |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in CuAAC reactions with this compound.
Detailed Experimental Protocols
While a specific protocol for this compound is not available, the following general protocol for nucleoside click chemistry can be used as a starting point for optimization.[2][7][8][12]
Materials:
-
Azide- or Alkyne-functionalized this compound
-
Corresponding alkyne or azide reaction partner
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA or TBTA ligand
-
Solvent (e.g., degassed water, t-BuOH, DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of your this compound derivative in a suitable solvent.
-
Prepare a stock solution of your alkyne/azide partner.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in degassed water.
-
Prepare a stock solution of the ligand (THPTA in water or TBTA in DMSO/t-BuOH).
-
-
Reaction Setup:
-
In a reaction vial, dissolve the this compound derivative and the alkyne/azide partner in the chosen solvent system.
-
Add the ligand solution to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
Degas the mixture by bubbling with an inert gas for 5-10 minutes.[12]
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature.
-
-
Monitor and Work-up:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, quench it by exposing it to air or by adding a chelating agent like EDTA.
-
Purify the product using a suitable method as described in the FAQs.
-
Table of Recommended Starting Concentrations for Optimization:
| Component | Concentration Range | Notes |
| This compound Derivative | 1 - 10 mM | Adjust based on solubility. |
| Alkyne/Azide Partner | 1 - 1.5 equivalents | A slight excess of one partner can drive the reaction to completion. |
| CuSO₄ | 0.1 - 1 equivalents | Start with a catalytic amount. |
| Ligand (THPTA/TBTA) | 1 - 5 equivalents (relative to Cu) | A higher ligand-to-copper ratio can protect the nucleoside.[3] |
| Sodium Ascorbate | 2 - 10 equivalents (relative to Cu) | A significant excess is often required to maintain the Cu(I) state. |
By following these guidelines and systematically optimizing the reaction conditions, researchers can successfully perform click chemistry with this compound for a wide range of applications in drug discovery and chemical biology.
References
- 1. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. idtdna.com [idtdna.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. confluore.com.cn [confluore.com.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. BJOC - Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains [beilstein-journals.org]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: 5-Hydroxymethylcytosine (5hmC) Antibody Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers resolve common issues encountered during experiments using 5-hydroxymethylcytosine (B124674) (5hmC) antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-specific binding with 5hmC antibodies?
Non-specific binding of 5hmC antibodies can arise from several factors, leading to high background signal and potentially confounding results. The most common causes include:
-
Inappropriate Antibody Concentration: Using a primary or secondary antibody at a concentration that is too high is a frequent cause of non-specific binding.[1][2][3][4]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the cell or tissue sample, or on the membrane in dot blots, can lead to antibodies attaching to unintended targets.[1][3][5]
-
Problems with the Secondary Antibody: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue sample or bind non-specifically on its own.[1][3][5]
-
Suboptimal DNA Denaturation: For immunofluorescence and other techniques requiring antibody access to the DNA, incomplete or overly harsh denaturation can either prevent the antibody from reaching its epitope or expose non-specific binding sites.[6][7]
-
Issues with Sample Preparation: Improper fixation can alter the antigen, and allowing tissue sections to dry out can cause irreversible damage, leading to high background staining.[2][5]
Q2: How can I validate the specificity of my 5hmC antibody?
Validating the specificity of your 5hmC antibody is crucial for reliable results. Here are some recommended approaches:
-
Dot Blot Analysis: This is a straightforward method to confirm that your antibody specifically recognizes 5hmC and not other DNA modifications like 5-methylcytosine (B146107) (5mC) or unmodified cytosine (C). You can spot DNA standards with known modifications onto a membrane and probe it with your antibody.[8][9]
-
Spike-in Controls for Immunoprecipitation (hMeDIP): In a hydroxymethylated DNA immunoprecipitation (hMeDIP) experiment, you can spike your genomic DNA sample with a small amount of a DNA fragment containing known 5hmC modifications. Successful enrichment of this fragment, quantifiable by qPCR, helps validate antibody specificity.[10]
-
Use of Knockout or Knockdown Models: If available, using cells or tissues with genetic knockout or knockdown of TET enzymes (which are responsible for generating 5hmC) can serve as excellent negative controls.[11] A significant reduction in signal in these models compared to wild-type controls would indicate antibody specificity.
-
Peptide Competition Assay: While less common for DNA modifications, pre-incubating the antibody with a high concentration of free 5-hydroxymethylcytidine (B44077) can block the antibody's binding site, which should lead to a significant reduction in signal in your experiment.
Q3: Can I use the same 5hmC antibody for different applications like immunofluorescence, hMeDIP, and dot blot?
Not always. It is essential to use an antibody that has been validated for your specific application.[5][12] An antibody that performs well in a dot blot, where the DNA is denatured and immobilized, may not be suitable for immunofluorescence on fixed cells or for immunoprecipitation from a complex lysate. Always check the manufacturer's datasheet for information on validated applications.
Troubleshooting Guides
High Background in Immunofluorescence (IF)
High background staining in IF can obscure the specific 5hmC signal. The following table outlines common causes and solutions.
| Potential Cause | Recommended Solution |
| Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. Start with the manufacturer's recommended dilution and perform a dilution series.[1][3] |
| Secondary antibody non-specific binding | Run a "secondary antibody only" control (omitting the primary antibody). If staining is observed, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody or switching to a different one.[1][3][5] |
| Insufficient blocking | Increase the blocking time (e.g., from 30 minutes to 1 hour). Optimize the blocking agent; common blockers include normal serum from the same species as the secondary antibody, bovine serum albumin (BSA), or commercial blocking buffers.[1][3] |
| Inadequate washing | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies more effectively.[3] |
| Over-fixation of the sample | Optimize the fixation protocol. Over-fixation with cross-linking agents like formaldehyde (B43269) can create non-specific binding sites. |
| Autofluorescence of the tissue/cells | Examine an unstained sample under the microscope to check for autofluorescence. If present, consider using a different fixative or employing autofluorescence quenching techniques.[5] |
Low Signal-to-Noise Ratio in Hydroxymethylated DNA Immunoprecipitation (hMeDIP)
A low signal-to-noise ratio in hMeDIP can result from inefficient enrichment of 5hmC-containing DNA or high non-specific background.
| Potential Cause | Recommended Solution |
| Suboptimal antibody amount | Titrate the amount of antibody used per immunoprecipitation reaction. Using too much antibody can increase non-specific binding, while too little will result in inefficient pulldown.[10] |
| Inefficient DNA fragmentation | Ensure that the genomic DNA is sheared to the appropriate size range (typically 200-800 bp) for optimal antibody access and resolution. |
| Insufficient washing of beads | Increase the number of wash steps after the immunoprecipitation to remove non-specifically bound DNA fragments. |
| High non-specific binding to beads | Pre-clear the sheared DNA with protein A/G beads before adding the 5hmC antibody to reduce non-specific binding to the beads themselves. |
| Low abundance of 5hmC in the sample | Increase the starting amount of genomic DNA for the immunoprecipitation. Be aware that some cell types and tissues have very low levels of 5hmC.[13] |
Non-Specific Signal in Dot Blot Analysis
Non-specific signals in a dot blot can lead to inaccurate quantification of global 5hmC levels.
| Potential Cause | Recommended Solution |
| High antibody concentration | Optimize the concentration of both the primary and secondary antibodies by performing a titration.[14] |
| Inadequate blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents include 5% non-fat dry milk or 3-5% BSA in a wash buffer like TBST or PBST.[9][15] |
| Insufficient washing | Perform at least three wash steps of 5-10 minutes each after both primary and secondary antibody incubations.[8][9] |
| Cross-reactivity of the primary antibody | Ensure the primary antibody is specific for 5hmC and does not cross-react with 5mC or unmodified cytosine by including appropriate controls on the dot blot.[8] |
| Poor quality of spotted DNA | Ensure the DNA is properly denatured and neutralized before spotting. Also, verify the DNA concentration and purity.[9] |
Experimental Protocols & Methodologies
General Protocol for 5hmC Immunofluorescence
-
Cell/Tissue Preparation: Grow cells on coverslips or prepare tissue sections.
-
Fixation: Fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
DNA Denaturation: Incubate with 2N HCl for 30 minutes at 37°C to denature the DNA. This step is crucial for antibody access.[6]
-
Neutralization: Neutralize with 100 mM Tris-HCl (pH 8.5) for 10 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 10% normal goat serum, 1% BSA in PBST) for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate with the anti-5hmC antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS or PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
Standard Dot Blot Protocol for Global 5hmC Detection
-
DNA Preparation: Purify genomic DNA. It is recommended to include positive (synthesized 5hmC-containing DNA) and negative (unmodified and 5mC-containing DNA) controls.[8]
-
Denaturation: Denature the DNA samples (e.g., 1 µg in 0.4 M NaOH, 10 mM EDTA) by heating at 95-100°C for 10 minutes, followed by immediate chilling on ice.[8][9]
-
Neutralization: Neutralize the DNA samples by adding an equal volume of cold 2 M ammonium (B1175870) acetate (B1210297) (pH 7.0).[8]
-
Spotting: Spot 1-2 µL of each denatured DNA sample onto a nitrocellulose or nylon membrane and allow it to air dry.[14]
-
Cross-linking: Cross-link the DNA to the membrane using a UV cross-linker.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3-5% BSA in TBST for at least 1 hour.[9]
-
Primary Antibody Incubation: Incubate the membrane with the anti-5hmC antibody (e.g., at a 1:1000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature or overnight at 4°C.[9]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Experimental Workflows and Logic
Caption: A flowchart for troubleshooting non-specific binding.
Caption: Workflow for validating the specificity of a 5hmC antibody.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. sinobiological.com [sinobiological.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Immunohistochemical Detection of 5-Methylcytosine and 5-Hydroxymethylcytosine in Developing and Postmitotic Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diagenode.com [diagenode.com]
- 9. A 5-mC Dot Blot Assay Quantifying the DNA Methylation Level of Chondrocyte Dedifferentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Hydroxymethylcytosine (5-hmC) antibody (pAb) | Proteintech [ptglab.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. epigenie.com [epigenie.com]
- 13. epigenie.com [epigenie.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Enhancing 5-Hydroxymethylcytidine (5hmC) Detection by Mass Spectrometry
Welcome to the technical support center for the analysis of 5-hydroxymethylcytidine (B44077) (5hmC) by mass spectrometry. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity and reliability of their 5hmC detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for global 5hmC quantification by mass spectrometry?
A1: Liquid chromatography-electrospray ionization-tandem mass spectrometry with multiple reaction monitoring (LC-ESI-MS/MS-MRM) is widely regarded as the gold standard for its high sensitivity, specificity, and reproducibility. [1]This method can achieve limits of detection (LOD) in the femtomole to attomole range, allowing for the quantification of 5hmC from as little as 50 ng of genomic DNA. [1]To further enhance sensitivity, especially for samples with extremely low 5hmC levels, chemical derivatization can be employed prior to LC-MS/MS (B15284909) analysis. [2] Q2: Can I distinguish between 5-methylcytosine (B146107) (5mC) and 5hmC using mass spectrometry?
A2: Yes, mass spectrometry is an ideal technique for distinguishing between 5mC and 5hmC. The two molecules have different molecular weights (5-hydroxymethyl-2'-deoxycytidine at m/z 258.1 and 5-methyl-2'-deoxycytidine (B118692) at m/z 242.1), which allows the mass spectrometer to resolve them distinctly. [1]Furthermore, they can be separated chromatographically and will produce different fragment ions (product ions) upon collision-induced dissociation, enabling unambiguous identification and quantification via MRM.
Q3: What are the advantages of using chemical derivatization for 5hmC analysis?
A3: Chemical derivatization can significantly improve the sensitivity and chromatographic performance of 5hmC analysis. [2]Key advantages include:
-
Increased Ionization Efficiency: Attaching a readily ionizable moiety to the 5hmC molecule enhances its signal intensity in the mass spectrometer. [2]* Improved Chromatographic Separation: Derivatization can alter the polarity of 5hmC, leading to better retention and separation from other nucleosides on a reverse-phase column.
-
Enhanced Sensitivity: Studies have shown that derivatization can increase detection sensitivities by 35- to 123-fold, with LODs for derivatized 5hmC reaching as low as 0.06 fmol. [2] Q4: Is a stable isotope-labeled internal standard necessary for accurate quantification?
A4: While not strictly mandatory, using a stable isotope-labeled (SIL) internal standard for 5hmC (e.g., ¹³C, ¹⁵N-labeled 5hmC) is highly recommended for the most accurate and precise quantification. The SIL internal standard is added to the sample before processing and experiences the same variations in sample preparation, chromatography, and ionization as the endogenous 5hmC. This allows it to normalize for matrix effects, ion suppression, and other sources of experimental variability, leading to more reliable results. Alternatively, some methods have successfully used guanine (B1146940) as an internal standard, leveraging the fixed molar ratio of guanine to cytosine in DNA. [3]
Troubleshooting Guides
This section addresses specific issues that may arise during 5hmC analysis, categorized by the experimental stage.
Section 1: Sample Preparation
Q: Why is my DNA not digesting completely?
A: Incomplete DNA hydrolysis is a common issue that leads to underestimation of 5hmC levels.
-
Possible Cause: Insufficient enzyme concentration or activity.
-
Solution: Ensure you are using a sufficient amount of a nuclease cocktail (e.g., DNA Degradase Plus, Nucleoside Digestion Mix) and that the enzymes have been stored correctly. Increase the incubation time (e.g., from 1-2 hours to 3+ hours) to ensure complete digestion.
-
-
Possible Cause: Presence of inhibitors in the DNA sample.
-
Solution: Purify the genomic DNA thoroughly to remove any residual reagents from the extraction process (e.g., phenol, chloroform, ethanol, salts). Consider using a column-based DNA purification kit.
-
Section 2: LC-MS/MS Analysis
Q: I am seeing no signal or a very weak signal for my 5hmC peak. What should I do?
A: A complete loss of signal or significantly attenuated signal can be caused by issues with the sample, the liquid chromatography (LC), or the mass spectrometer (MS).
-
Possible Cause 1: Low Abundance of 5hmC. The 5hmC level in your sample may be below the instrument's limit of detection.
-
Solution: Increase the amount of DNA injected on the column. If signal is still low, consider implementing a chemical derivatization strategy to enhance sensitivity. [2]* Possible Cause 2: Ion Suppression. Co-eluting compounds from the sample matrix (e.g., salts, residual proteins, other nucleosides) can suppress the ionization of 5hmC in the MS source.
-
Solution: Improve sample cleanup by using solid-phase extraction (SPE) to desalt and enrich the nucleosides. Optimize the chromatographic gradient to better separate 5hmC from interfering matrix components. [4]* Possible Cause 3: Incorrect MS Parameters. The MRM transitions (precursor/product ion pairs) and collision energy may not be optimized for 5hmC.
-
Solution: Infuse a 5hmC standard to determine the optimal precursor ion (m/z 258.1 for [M+H]⁺) and the most intense, stable product ions (e.g., m/z 142.1). [1]Perform a collision energy optimization experiment to find the voltage that yields the maximum product ion intensity. [5]
-
Caption: Troubleshooting decision tree for low or no 5hmC signal.
Q: Why does my 5hmC peak have poor shape (tailing, fronting, or broad)?
A: Poor peak shape can compromise quantification accuracy and resolution.
-
Possible Cause (Tailing): Secondary interactions between the analyte and the column stationary phase, or column contamination.
-
Solution: Ensure the mobile phase pH is appropriate. Adding a small amount of formic acid (e.g., 0.1%) can improve peak shape for nucleosides. If the column is old or contaminated, flush it or replace it.
-
-
Possible Cause (Fronting): Column overload.
-
Solution: Reduce the injection volume or dilute the sample. This is particularly relevant if you are analyzing samples with high DNA content.
-
-
Possible Cause (Broad Peaks): Large dead volumes in the LC system or a mismatch between the injection solvent and the mobile phase.
-
Solution: Check all fittings and tubing for proper connections. Whenever possible, dissolve the final sample in the initial mobile phase to ensure good peak focusing at the head of the column.
-
Quantitative Data Summary
The sensitivity of 5hmC detection by mass spectrometry can vary significantly based on the methodology employed. The following table summarizes reported limits of detection (LOD) and quantification (LOQ) for different approaches.
| Method | Analyte | Typical LOD (on-column) | Typical LOQ (on-column) | Reference |
| LC-ESI-MS/MS-MRM | 5-hmdC | ~0.5 fmol | Not Reported | [1][3] |
| cHILIC-qTOF MS | 5-hmdC | 0.19 fmol | 0.64 fmol | [6] |
| Chemical Derivatization (BDAPE) + LC-MS/MS | 5-hmdC derivative | 0.06 fmol | Not Reported | [2] |
| MnO₂ Oxidation + Labeling + LC-MS/MS | 5hmC derivative | 14 amol | Not Reported | [7] |
| Stable Isotope Dilution HPLC-MS/MS | 5hmC | ~0.001 fmol | 0.2 fmol | [8] |
Note: LOD/LOQ values are highly dependent on the specific instrument, sample matrix, and experimental conditions.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Genomic DNA to Nucleosides
This protocol describes the complete digestion of genomic DNA into its constituent deoxynucleosides for LC-MS/MS analysis.
-
Sample Preparation: In a microcentrifuge tube, combine up to 1 µg of purified genomic DNA. If using a stable isotope-labeled internal standard, add it at this step.
-
Reaction Setup: Add 2 µL of 10x Nucleoside Digestion Mix Reaction Buffer and 1 µL of Nucleoside Digestion Mix (e.g., New England BioLabs #M0649S) to the DNA. Adjust the final volume to 20 µL with nuclease-free water.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours in a thermomixer. For complex samples or higher DNA amounts, an overnight incubation may be beneficial.
-
Enzyme Inactivation (Optional): Stop the reaction by adding 80 µL of cold acetonitrile (B52724) or by heating at 95°C for 5 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured enzymes and any precipitates.
-
Sample Collection: Carefully transfer the supernatant containing the digested nucleosides to a new tube or an HPLC vial for analysis. The sample can be dried in a vacuum centrifuge and reconstituted in the initial mobile phase if concentration is needed.
Protocol 2: General LC-MS/MS Method for 5hmC Quantification
This protocol provides a starting point for developing an LC-ESI-MS/MS-MRM method. Parameters must be optimized for your specific instrument and column.
-
LC System:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the nucleosides. A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: 5% to 60% B
-
5-6 min: 60% to 95% B (column wash)
-
6-7 min: 95% B
-
7-8 min: 95% to 5% B (re-equilibration)
-
8-10 min: 5% B
-
-
Injection Volume: 5-10 µL.
-
-
MS System (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage by infusing a standard solution.
-
MRM Transitions:
-
5-hydroxymethyl-2'-deoxycytidine (5hmdC): Precursor ion (Q1): m/z 258.1 → Product ion (Q3): m/z 142.1
-
5-methyl-2'-deoxycytidine (5mdC): Precursor ion (Q1): m/z 242.1 → Product ion (Q3): m/z 126.1
-
2'-deoxycytidine (dC): Precursor ion (Q1): m/z 228.1 → Product ion (Q3): m/z 112.1
-
-
Collision Energy (CE): Optimize for each transition using a standard. This is a critical parameter for sensitivity.
-
Dwell Time: Set to at least 10-20 ms to ensure sufficient data points across each chromatographic peak.
-
Caption: General experimental workflow for 5hmC analysis by LC-MS/MS.
References
- 1. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5hmC-MIQuant: Ultrasensitive Quantitative Detection of 5-Hydroxymethylcytosine in Low-Input Cell-Free DNA Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Refinement of bisulfite conversion protocols for 5-hydroxymethylcytosine analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of bisulfite conversion protocols for 5-hydroxymethylcytosine (B124674) (5hmC) analysis.
I. Troubleshooting Guides
This section addresses specific issues that users may encounter during experiments designed to distinguish 5-hydroxymethylcytosine (5hmC) from 5-methylcytosine (B146107) (5mC).
Issue 1: Incomplete Bisulfite Conversion of Unmethylated Cytosines
-
Question: After sequencing, I observe a high number of reads corresponding to unmethylated cytosines that were not converted to uracil (B121893) (and subsequently read as thymine). What could be the cause?
-
Answer: Incomplete bisulfite conversion is a common issue that can arise from several factors. Firstly, the duration and temperature of the bisulfite treatment may be insufficient for complete deamination of cytosine. It's important to note that 5-formylcytosine (B1664653) (5fC), an oxidation product of 5hmC in oxBS-Seq, requires longer incubation times for full conversion to uracil compared to unmodified cytosine.[1] Secondly, DNA denaturation might be incomplete, preventing the bisulfite reagent from accessing the cytosine residues within the single-stranded DNA. Finally, the quality of the bisulfite reagent is crucial; degraded or old reagents can lead to suboptimal conversion efficiency.
Issue 2: DNA Degradation Leading to Low Library Yields
-
Question: My DNA library yields are consistently low after bisulfite conversion. What is causing this and how can I mitigate it?
-
Answer: Bisulfite treatment is a harsh chemical process that can lead to significant DNA degradation and fragmentation.[2][3] This is a known drawback of the technique. To minimize DNA loss, it is crucial to start with high-quality, high-molecular-weight genomic DNA. The use of DNA-specific extraction kits is recommended over tandem nucleic acid extraction kits to improve DNA integrity.[4] Additionally, minimizing the number of purification steps and handling the DNA gently can help reduce physical shearing. Some modern kits have been optimized to reduce DNA degradation during the conversion process.
Issue 3: PCR Amplification Bias
-
Question: I am concerned about PCR bias in my sequencing libraries. How can I ensure even amplification of my bisulfite-converted DNA?
-
Answer: The cytosine-to-thymine conversion following bisulfite treatment results in a reduced sequence complexity, particularly in CpG-rich regions, which can introduce a bias during PCR amplification.[5] To address this, it is important to use a DNA polymerase that can efficiently amplify bisulfite-treated DNA. PfuTurbo Cx DNA polymerase is one such enzyme that has been shown to perform well.[1] Optimizing the number of PCR cycles is also critical to avoid over-amplification, which can exacerbate any existing biases. Running a qPCR to determine the optimal cycle number before the final library amplification is a recommended practice.
Issue 4: Inefficient Oxidation in TAB-Seq or oxBS-Seq
-
Question: How can I be sure that the enzymatic (TET) or chemical oxidation steps in my TAB-Seq or oxBS-Seq protocol are working efficiently?
-
Answer: Inefficient oxidation can lead to misinterpretation of the data, as unconverted 5mC in TAB-Seq or unoxidized 5hmC in oxBS-Seq will be incorrectly identified. For TAB-Seq, it is essential to use a highly active TET enzyme.[6][7] The efficiency of the TET enzyme can be tested using control DNA with known amounts of 5mC. For oxBS-Seq, the chemical oxidant, typically potassium perruthenate (KRuO4), must be fresh and used at the correct concentration to ensure complete oxidation of 5hmC to 5fC.[8][9][10] The efficacy of the oxidation can be evaluated by running a digestion control with an enzyme like TaqI, which is sensitive to the oxidation status of the DNA.[11]
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and methodologies of 5hmC analysis.
-
Question: What is the fundamental difference between standard bisulfite sequencing, TAB-Seq, and oxBS-Seq?
-
Answer: Standard bisulfite sequencing cannot distinguish between 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC), as both are resistant to deamination and are read as cytosine.[1][2][12][13] To overcome this, specialized techniques have been developed:
-
TET-assisted bisulfite sequencing (TAB-Seq) provides a direct measurement of 5hmC.[2] It utilizes a β-glucosyltransferase (βGT) to protect 5hmC by converting it to β-glucosyl-5-hydroxymethylcytosine (5gmC). Subsequently, the TET enzyme oxidizes 5mC to 5-carboxylcytosine (5caC).[6][7][8] During bisulfite treatment, 5caC is converted to uracil, while the protected 5gmC remains as cytosine.[6]
-
Oxidative bisulfite sequencing (oxBS-Seq) gives a direct readout of 5mC.[1][10] This method employs a chemical oxidant to convert 5hmC to 5-formylcytosine (5fC).[8][9] 5fC is then susceptible to deamination during bisulfite treatment and is read as thymine, similar to unmodified cytosine.[1][8] In contrast, 5mC remains unchanged and is read as cytosine.[1] The level of 5hmC is then inferred by subtracting the oxBS-Seq data from a parallel standard bisulfite sequencing experiment.[1][14]
-
-
Question: What are the advantages and disadvantages of TAB-Seq and oxBS-Seq?
-
Answer:
-
TAB-Seq: The main advantage is that it directly measures 5hmC levels.[7] However, it relies on the high activity of the TET enzyme, which can be expensive to produce and may not achieve 100% efficiency.[7][15]
-
oxBS-Seq: A key advantage is that it does not require a highly active and expensive enzyme.[15][16] The chemical oxidation step is generally robust. The primary drawback is that 5hmC levels are determined indirectly by subtraction, which can compound errors if there are inconsistencies between the two sequencing runs (standard BS-Seq and oxBS-Seq).[15] Additionally, the oxidative step can potentially cause more DNA damage than the standard bisulfite treatment alone.[4]
-
-
Question: How much input DNA is required for these protocols?
-
Answer: The amount of starting material can vary depending on the specific kit and downstream application (e.g., whole-genome sequencing vs. targeted sequencing). Generally, protocols have been optimized to work with as little as 100 ng of genomic DNA.[1] However, starting with a higher amount, such as 1 µg, is often recommended to compensate for the DNA loss that occurs during the harsh bisulfite and oxidation treatments.[1]
-
Question: How do I analyze the data from a TAB-Seq or oxBS-Seq experiment?
-
Answer: The data analysis pipeline for both TAB-Seq and oxBS-Seq is similar to that of standard bisulfite sequencing, often utilizing tools like Bismark for alignment.[1]
-
For oxBS-Seq , the percentage of 5hmC at each cytosine position is calculated by subtracting the methylation level obtained from the oxBS-Seq experiment (which represents 5mC) from the methylation level obtained from a parallel standard BS-Seq experiment (which represents 5mC + 5hmC).[1]
-
For TAB-Seq , the resulting data directly provides the percentage of 5hmC at each cytosine position. To determine the 5mC levels, the TAB-Seq data can be subtracted from a standard BS-Seq dataset.[2]
-
III. Experimental Protocols & Data
Key Experimental Methodologies
1. TET-assisted Bisulfite (TAB-Seq) Protocol Outline
-
Glycosylation of 5hmC: Genomic DNA is incubated with β-glucosyltransferase (βGT) and UDP-glucose to convert 5hmC to 5gmC, protecting it from subsequent oxidation.[6][17]
-
Oxidation of 5mC: The DNA is then treated with a recombinant TET enzyme to oxidize 5mC to 5caC.[6][17]
-
Purification: The DNA is purified to remove enzymes and reagents.
-
Bisulfite Conversion: The purified DNA is subjected to standard bisulfite treatment, which converts unmodified cytosine and 5caC to uracil.
-
PCR Amplification: The converted DNA is amplified using a high-fidelity polymerase suitable for bisulfite-treated templates.
-
Sequencing: The amplified library is sequenced using next-generation sequencing platforms.
2. Oxidative Bisulfite (oxBS-Seq) Protocol Outline
-
Oxidation of 5hmC: Genomic DNA is treated with a chemical oxidant (e.g., potassium perruthenate) to convert 5hmC to 5fC.[8]
-
Purification: The DNA is purified to remove the oxidant.
-
Bisulfite Conversion: The purified DNA undergoes standard bisulfite treatment, which converts unmodified cytosine and 5fC to uracil.[1]
-
Parallel Standard Bisulfite Sequencing (BS-Seq): A separate aliquot of the same genomic DNA is processed through a standard bisulfite conversion protocol without the initial oxidation step.
-
PCR Amplification: Both the oxBS-treated and BS-treated DNA are amplified.
-
Sequencing: Both libraries are sequenced.
-
Data Analysis: The 5hmC level is inferred by comparing the results from the two sequencing runs.[1]
Quantitative Data Summary
| Parameter | TAB-Seq | oxBS-Seq | Standard BS-Seq | Reference |
| Input DNA | 100 ng - 1 µg | 100 ng - 1 µg | 100 ng - 1 µg | [1] |
| 5mC Conversion Efficiency (to T) | >97% (via TET oxidation) | N/A (5mC is protected) | N/A (5mC is protected) | [6] |
| 5hmC Protection/Conversion | Protected as 5gmC | Converted to 5fC, then U | Protected as CMS | [1][6][12] |
| Unmethylated C Conversion | >99% | >99% | >99% | [6] |
| Typical DNA Recovery | Variable, depends on TET purity | ~37.5% after oxidation & cleanup | ~50-75% | [1] |
IV. Visualizations
Caption: Workflow of TET-assisted bisulfite sequencing (TAB-Seq).
Caption: Workflow of oxidative bisulfite sequencing (oxBS-Seq).
References
- 1. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latest techniques to study DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Navigating the hydroxymethylome: experimental biases and quality control tools for the tandem bisulfite and oxidative bisulfite Illumina microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and performance assessment of the whole genome bisulfite sequencing data workflow: currently available tools and a practical guide to advance DNA methylation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epigenie.com [epigenie.com]
- 8. epigenie.com [epigenie.com]
- 9. epigenie.com [epigenie.com]
- 10. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. The Behaviour of 5-Hydroxymethylcytosine in Bisulfite Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. epigenie.com [epigenie.com]
- 16. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]
- 17. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell culture conditions for optimal metabolic labeling with 5'-Homocytidine analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5'-Homocytidine analogs, primarily focusing on 5'-Ethynyl-2'-deoxycytidine (EdC), for metabolic labeling of nascent DNA.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind metabolic labeling with 5'-Ethynyl-2'-deoxycytidine (EdC)?
A1: 5'-Ethynyl-2'-deoxycytidine (EdC) is a nucleoside analog of deoxycytidine. When introduced to cells in culture, it is transported into the cell and incorporated into newly synthesized DNA during replication. The ethynyl (B1212043) group on EdC serves as a bioorthogonal handle for "click" chemistry. This allows for the covalent attachment of a fluorescent probe or a biotin (B1667282) tag for visualization or enrichment of the newly synthesized DNA, respectively.[1]
Q2: I observe a signal in my EdC labeling experiment, but is it really EdC that is being incorporated into the DNA?
A2: Not necessarily. A critical and often overlooked aspect of EdC labeling is that in many cell lines, EdC is efficiently deaminated by the enzyme cytidine (B196190) deaminase (CDD) to form 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an analog of thymidine (B127349).[2][3] This EdU is then incorporated into the DNA. Therefore, the signal you observe might predominantly be from incorporated EdU, not EdC.[2]
Q3: How does the conversion of EdC to EdU affect my experiment?
A3: The conversion has significant implications:
-
Interpretation: You may be labeling sites of thymidine incorporation rather than cytidine.
-
Cytotoxicity: EdU is known to be more cytotoxic than EdC.[3][4] The observed toxicity in your EdC experiment is likely proportional to the extent of its conversion to EdU and subsequent incorporation into DNA.[2][5]
-
Labeling Efficiency: The efficiency of labeling will depend on the activity of cytidine deaminase in your specific cell line.[6]
Q4: How can I determine if my cell line converts EdC to EdU?
A4: You can assess the activity of cytidine deaminase in your cell line.[6] A recently developed technique uses the conversion of EdC to EdU to measure the combined activity of enzymes in the cytidine analog metabolic pathway.[6][7] Alternatively, analyzing the DNA for the presence of EdU after EdC labeling can confirm the conversion.[2]
Q5: When should I choose EdC over EdU for my experiments?
A5: EdC may be preferred in situations where lower initial cytotoxicity is desired, especially for long-term labeling studies.[3][4] However, it is crucial to be aware of the potential conversion to EdU. If your goal is to specifically label sites of cytidine incorporation, you must first verify that your cell line has low or no cytidine deaminase activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low signal | 1. Inefficient uptake or incorporation of EdC. 2. Low proliferation rate of cells. 3. Inefficient click reaction. 4. Low cytidine deaminase activity (if relying on conversion to EdU). | 1. Optimize EdC concentration (typically 1-10 µM) and incubation time (can range from 30 minutes to 24 hours). 2. Ensure cells are in the logarithmic growth phase. Use a positive control for proliferation (e.g., a known mitogen). 3. Prepare click reaction components fresh. Ensure the copper catalyst is not oxidized. Use a positive control for the click reaction (e.g., an alkyne-tagged oligo). 4. Test your cell line for CDD activity. If low, consider using EdU directly for more robust signal. |
| High background fluorescence | 1. Incomplete removal of fluorescent azide. 2. Non-specific binding of the fluorescent probe. 3. Copper-catalyzed damage to cellular components leading to artifacts. | 1. Increase the number and duration of wash steps after the click reaction. 2. Use a blocking agent appropriate for your sample type. Titrate down the concentration of the fluorescent azide. 3. Use a copper-chelating ligand like THPTA in your click reaction buffer to minimize copper toxicity.[8] |
| High cytotoxicity/cell death | 1. EdC concentration is too high. 2. Prolonged incubation time. 3. High rate of conversion to the more toxic EdU. 4. Copper toxicity from the click reaction. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of EdC for your cell line. Start with a lower concentration (e.g., 1 µM). 2. Reduce the incubation time. A shorter pulse of EdC may be sufficient. 3. If high CDD activity is suspected, consider using a lower EdC concentration or a shorter incubation time. Alternatively, if feasible, use a cytidine deaminase inhibitor. 4. Ensure the click reaction is performed for the recommended time and that all components are at the correct concentration. Use a copper-chelating ligand. |
| Inconsistent results | 1. Variation in cell density or growth phase. 2. Inconsistent incubation times or EdC concentrations. 3. Fluctuation in cytidine deaminase activity between experiments. | 1. Seed cells at a consistent density and ensure they are in a similar growth phase for each experiment. 2. Maintain strict adherence to the optimized protocol for all replicates. 3. Ensure consistent cell culture conditions, as these can influence enzyme activity. |
Quantitative Data
Table 1: Cytotoxicity of 5'-Ethynyl-2'-deoxycytidine (EdC) in various human cell lines.
| Cell Line | IC50 of EdC (µM) |
| HeLa (cervix adenocarcinoma) | 1.8 ± 0.2 |
| 143B (osteosarcoma) | 2.5 ± 0.3 |
| U2OS (osteosarcoma) | 3.5 ± 0.4 |
| HCT116 (colorectal carcinoma) | 1.2 ± 0.1 |
| MRC-5 (normal fetal lung fibroblasts) | > 250 |
Data is presented as mean ± s.e.m. IC50 values were determined from MTT assays after 72 hours of incubation with EdC. Data from Ligasova et al., 2016.[2]
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent DNA with EdC
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips in a 24-well plate for imaging) and allow them to adhere and enter logarithmic growth phase.
-
Preparation of EdC Stock Solution: Prepare a 10 mM stock solution of EdC in sterile DMSO or PBS. Store at -20°C.
-
Labeling: Dilute the EdC stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM). Replace the existing medium with the EdC-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) under standard culture conditions (37°C, 5% CO₂). The optimal time will depend on the cell cycle length and experimental goals.
-
Washing: After incubation, remove the EdC-containing medium and wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS. The cells are now ready for the click chemistry reaction.
Protocol 2: Click Chemistry Detection of Incorporated EdC (or EdU)
This protocol is for fluorescence microscopy.
-
Prepare Click Reaction Cocktail: Prepare the cocktail fresh and protect it from light. For a 500 µL reaction volume:
-
435 µL PBS
-
10 µL Fluorescent Azide stock solution (e.g., 500 µM in DMSO)
-
10 µL 100 mM THPTA in water[8]
-
20 µL 50 mM Copper (II) Sulfate (CuSO₄) in water
-
25 µL 100 mM Sodium Ascorbate in water (add this last to initiate the reaction)
-
-
Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the click reaction cocktail and wash the cells three times with PBS.
-
Nuclear Staining (Optional): Stain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Visualizations
Caption: Metabolic pathway of 5'-Ethynyl-2'-deoxycytidine (EdC) within a cell.
Caption: Experimental workflow for metabolic labeling with EdC and detection via click chemistry.
References
- 1. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Guide to Nascent RNA Labeling: 5-Ethynyluridine (EU) vs. 5-Ethynylcytidine (EC)
For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic label is critical for the accurate study of nascent RNA. This guide provides an objective comparison of two widely used alkyne-modified nucleosides, 5-ethynyluridine (B57126) (EU) and 5-ethynylcytidine (B1258090) (EC), for labeling newly synthesized RNA. While the query specifically mentioned 5'-Homocytidine, an extensive search of the scientific literature revealed no evidence of its use for nascent RNA labeling. Therefore, this guide focuses on a comparison between the well-documented uridine (B1682114) analog, EU, and a relevant cytidine (B196190) analog, EC.
Introduction to Nascent RNA Labeling
Metabolic labeling of nascent RNA is a powerful technique to investigate dynamic cellular processes such as gene expression, RNA processing, and RNA turnover. This method involves the introduction of modified nucleoside analogs that are incorporated into newly transcribed RNA. These analogs contain bioorthogonal functional groups, such as an alkyne group, which can be subsequently tagged with a reporter molecule, like a fluorophore or biotin, via a highly specific and efficient "click" chemistry reaction. This allows for the visualization, isolation, and analysis of the newly synthesized transcriptome.
Mechanism of Action: Incorporation and Detection
Both 5-ethynyluridine (EU) and 5-ethynylcytidine (EC) are cell-permeable nucleoside analogs that are recognized by the cellular machinery and incorporated into elongating RNA chains by RNA polymerases in place of their natural counterparts, uridine and cytidine, respectively. The incorporated alkyne group then serves as a handle for covalent ligation to an azide-containing molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of click chemistry.
A Researcher's Guide to 5-Hydroxymethylcytosine (5hmC) Antibody Specificity and Cross-Reactivity
An objective comparison of commercially available 5-hydroxymethylcytosine (B124674) (5hmC) antibodies is crucial for accurate epigenetic research. This guide provides a comprehensive overview of their cross-reactivity with other DNA modifications, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable antibody for their specific applications.
The study of 5-hydroxymethylcytosine (5hmC), a key player in DNA demethylation and epigenetic regulation, relies heavily on the specificity of antibodies used for its detection.[1] While many manufacturers claim high specificity for their 5hmC antibodies, the potential for cross-reactivity with other cytosine modifications, such as 5-methylcytosine (B146107) (5mC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), remains a critical consideration for data accuracy. This guide consolidates available data on the performance of several commercial 5hmC antibodies, offering a comparative analysis to inform experimental design and antibody selection.
Comparative Analysis of 5hmC Antibody Specificity
| Antibody (Clone/Provider) | Stated Specificity/Cross-Reactivity | Experimental Evidence |
| Active Motif (pAb, Cat. No. 39791) | Specific to 5hmC.[2] | A user-submitted dot blot on Biocompare showed the antibody to be specific to 5hmC when tested against synthetic oligonucleotides containing 5mC, 5hmC, 5fC, 5caC, and 6mA.[2] The manufacturer's data indicates a 650-fold enrichment for 5hmC DNA compared to 5mC or unmethylated DNA in MeDIP-qPCR.[3] |
| Abcam (RM236) | Reacts with 5hmC in both single-stranded and double-stranded DNA. No cross-reactivity with non-methylated cytosine and methylcytosine in DNA. | Manufacturer's ELISA and dot blot data show specific detection of 5hmC with no signal for 5mC or unmodified DNA. |
| Cell Signaling Technology (HMC31) | Recognizes endogenous levels of 5-hmC with high specificity.[1] | Manufacturer's ELISA and dot blot assays demonstrate high specificity for 5-hmC.[1] |
| Diagenode (Monoclonal, C15200200) | High specificity for 5-hmC.[4] | Dot blot analysis by the manufacturer shows high specificity for hydroxymethylated DNA fragments compared to unmodified and 5mC-containing fragments.[4] |
| Epigentek (HMC/4D9) | High specificity to 5-hmC, with no cross-reactivity to unmethylated cytosine or methylated cytosine within the indicated concentration range.[5] | Manufacturer's dot blot and ELISA data demonstrate specific detection of 5-hmC with no signal for C or 5mC DNA oligos.[5] |
Experimental Methodologies for Assessing Antibody Specificity
Accurate determination of antibody cross-reactivity relies on robust experimental protocols. The two most common methods for this purpose are Dot Blot analysis and Enzyme-Linked Immunosorbent Assay (ELISA).
Dot Blot Analysis
This technique provides a semi-quantitative assessment of antibody specificity by immobilizing DNA standards with different modifications onto a membrane.
Protocol:
-
DNA Spotting: Prepare serial dilutions of DNA standards containing C, 5mC, 5hmC, 5fC, and 5caC. Spot equal amounts of each standard onto a nitrocellulose or nylon membrane and allow it to air dry.
-
DNA Denaturation and Immobilization: Denature the DNA by placing the membrane on a filter paper saturated with a denaturation solution (e.g., 0.5 M NaOH, 1.5 M NaCl) for 10-15 minutes. Neutralize the membrane by placing it on a filter paper saturated with a neutralization solution (e.g., 1 M Tris-HCl pH 7.5, 1.5 M NaCl) for 5-10 minutes. Crosslink the DNA to the membrane using UV irradiation.
-
Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the primary 5hmC antibody at the recommended dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times with a wash buffer (e.g., TBST) for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system. The intensity of the spots corresponds to the amount of antibody bound to each DNA modification.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a more quantitative approach to measuring antibody specificity and cross-reactivity. A competitive ELISA format is particularly useful for this purpose.
Protocol:
-
Plate Coating: Coat the wells of a microtiter plate with a known amount of 5hmC-containing DNA standard overnight at 4°C.
-
Blocking: Wash the wells with a wash buffer (e.g., PBST) and then block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Reaction: In separate tubes, pre-incubate the primary 5hmC antibody with increasing concentrations of competitor DNA standards (C, 5mC, 5hmC, 5fC, and 5caC).
-
Incubation: Add the antibody-competitor mixtures to the coated wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells to remove unbound antibodies and competitors.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a substrate solution (e.g., TMB) and incubate until a color develops. Stop the reaction with a stop solution (e.g., H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. A decrease in signal in the presence of a competitor indicates cross-reactivity. The degree of cross-reactivity can be quantified by comparing the concentration of each competitor required to inhibit the signal by 50% (IC50).
Visualizing Antibody Cross-Reactivity
The following diagrams illustrate the principles of antibody specificity and the experimental workflows for its assessment.
Caption: Specificity and potential cross-reactivity of a 5hmC antibody.
References
- 1. 5-Hydroxymethylcytosine (5-hmC) (HMC31) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. biocompare.com [biocompare.com]
- 3. 5-Hydroxymethylcytosine (5-hmC) antibody (pAb) | Proteintech [ptglab.com]
- 4. 5-hydroxymethylcytosine (5-hmC) Monoclonal Antibody (mouse) | Diagenode [diagenode.com]
- 5. 5-Hydroxymethylcytosine (5-hmC) Monoclonal Antibody [HMC/4D9] | EpigenTek [epigentek.com]
A Researcher's Guide to 5-Hydroxymethylcytosine (5hmC) Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of 5-hydroxymethylcytosine (B124674) (5hmC) is crucial for unraveling its role in gene regulation, development, and disease. This guide provides an objective comparison of key methodologies for 5hmC analysis, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your research needs.
5-Hydroxymethylcytosine is a key oxidative product of 5-methylcytosine (B146107) (5mC) and is generated by the Ten-eleven translocation (TET) family of enzymes. It is not merely an intermediate in DNA demethylation but is now recognized as a stable epigenetic mark with distinct biological functions. The challenge in studying 5hmC lies in distinguishing it from the far more abundant 5mC. This guide benchmarks the most common methods for 5hmC quantification, from global analysis to single-base resolution mapping.
Overview of 5hmC Biosynthesis
The conversion of 5mC to 5hmC is a critical step in the active DNA demethylation pathway, catalyzed by TET enzymes. This process can continue to generate 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), which are then excised by thymine-DNA glycosylase (TDG) as part of the base excision repair pathway, ultimately leading to the restoration of an unmodified cytosine.
Figure 1: TET-mediated oxidation of 5mC.
Comparison of 5hmC Quantification Methods
The choice of quantification method depends on the specific research question, including the required resolution, sensitivity, and sample availability. The methods can be broadly categorized into global quantification and locus-specific or genome-wide analysis.
Quantitative Data Summary
The following tables summarize the key performance metrics of the most widely used 5hmC quantification techniques.
Table 1: Global 5hmC Quantification Methods
| Method | Principle | Resolution | Sensitivity (LOD) | DNA Input | Throughput | Pros | Cons |
| HPLC-MS/MS | Chromatographic separation and mass spectrometry | Global | High (0.06 - 0.19 fmol)[1][2] | 50 - 500 ng[3] | Low | Gold standard for absolute quantification, high accuracy and reproducibility.[3] | Requires specialized equipment, technically complex, low throughput.[4] |
| ELISA | Antibody-based colorimetric/fluorometric detection | Global | Moderate (0.01% of 100 ng DNA)[5] | 20 - 200 ng[6] | High | Fast, cost-effective, high-throughput screening.[7] | Semi-quantitative, potential for antibody cross-reactivity.[8] |
Table 2: Locus-Specific and Genome-Wide 5hmC Quantification Methods
| Method | Principle | Resolution | DNA Input | Throughput | Pros | Cons |
| TAB-Seq | Glucosylation of 5hmC, TET1 oxidation of 5mC, bisulfite sequencing | Single-base | 1 µg (locus-specific), >1 µg (genome-wide) | Moderate | Direct detection of 5hmC, high resolution.[9] | Relies on high TET1 enzyme activity, can be expensive.[10] |
| oxBS-Seq | Chemical oxidation of 5hmC, bisulfite sequencing | Single-base | ≥ 3 µg (genome-wide)[11] | Moderate | Does not require TET enzyme, provides direct readout of 5mC.[10] | Indirect 5hmC quantification by subtraction, requires two sequencing runs, potentially compounding errors.[10][12] |
| hMeDIP-Seq/qPCR | Immunoprecipitation with anti-5hmC antibody, followed by sequencing or qPCR | ~100-500 bp[13] | 100 ng - 1 µg[14] | High | Good for genome-wide screening of 5hmC enrichment. | Lower resolution, provides relative enrichment, antibody-dependent.[15] |
Experimental Workflows and Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are diagrams of common workflows and detailed protocols for key experiments.
Workflow for Sequencing-Based 5hmC Analysis (TAB-Seq Example)
Tet-assisted bisulfite sequencing (TAB-Seq) provides a direct method for mapping 5hmC at single-base resolution. The workflow involves protecting 5hmC through glucosylation, followed by the oxidation of 5mC to 5caC by the TET1 enzyme. Subsequent bisulfite treatment converts unmodified cytosine and 5caC to uracil, while the protected 5hmC remains as cytosine.
Figure 2: TAB-Seq experimental workflow.
Workflow for Enrichment-Based 5hmC Analysis (hMeDIP-Seq Example)
Hydroxymethylated DNA Immunoprecipitation (hMeDIP) followed by sequencing is a widely used method for genome-wide profiling of 5hmC enrichment. This technique relies on a specific antibody to pull down DNA fragments containing 5hmC.
Figure 3: hMeDIP-Seq experimental workflow.
Detailed Experimental Protocols
Protocol 1: Global 5hmC Quantification by HPLC-MS/MS
This protocol is adapted for the simultaneous measurement of 5mC and 5hmC.[16]
-
DNA Hydrolysis:
-
To 1 µg of genomic DNA, add DNA Degradase Plus and its corresponding 10x reaction buffer.
-
Adjust the total reaction volume to 25 µl with nuclease-free water.
-
Incubate at 37°C for at least 1 hour.
-
Inactivate the reaction by adding 175 µl of 0.1% formic acid to a final DNA concentration of 5 ng/µl.
-
-
LC-MS/MS Analysis:
-
Inject 10-20 µl of the digested DNA sample onto a C18 HPLC column.
-
Use a solvent gradient (e.g., methanol (B129727) gradient) to separate the nucleosides.[17]
-
Direct the column effluent to an electrospray ionization source connected to a triple quadrupole mass spectrometer.
-
Operate the mass spectrometer in positive ion multiple reaction monitoring (MRM) mode.
-
Monitor the specific mass-to-charge (m/z) transitions for cytosine (dC), 5-methylcytosine (5mC), and 5-hydroxymethylcytosine (5hmC).[17]
-
-
Quantification:
-
Generate standard curves using known concentrations of dC, 5mC, and 5hmC standards.
-
Calculate the percentage of 5hmC by dividing the 5hmC peak area by the total cytosine peak area (dC + 5mC + 5hmC) and interpolating from the standard curve.[16]
-
Protocol 2: Locus-Specific 5hmC Quantification by hMeDIP-qPCR
This protocol outlines the enrichment of hydroxymethylated DNA followed by quantitative PCR.[7][18]
-
DNA Preparation:
-
Extract genomic DNA using a standard phenol-chloroform method.
-
Sonicate the DNA to obtain fragments in the range of 200-600 bp.
-
Verify fragment size using gel electrophoresis or a Bioanalyzer.
-
-
Immunoprecipitation:
-
Take an aliquot of the sheared DNA to serve as the "input" control.
-
Denature the remaining sheared DNA at 95°C for 10 minutes and immediately chill on ice.
-
Incubate the denatured DNA with an anti-5hmC antibody (typically 1-2 µg) overnight at 4°C with gentle rotation. A non-immune IgG should be used as a negative control.
-
Add Protein G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-DNA complexes.
-
Wash the beads multiple times with low and high salt wash buffers to remove non-specific binding.
-
-
DNA Elution and Purification:
-
Elute the hydroxymethylated DNA from the beads using an elution buffer (e.g., containing SDS and proteinase K).
-
Purify the eluted DNA and the input DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform real-time qPCR using primers specific to the genomic regions of interest.
-
Use the purified input DNA to generate a standard curve for quantification.
-
Calculate the enrichment of 5hmC at a specific locus relative to the input DNA using the formula: % Enrichment = 2^[Ct(input) – Ct(IP)] × 100.[7]
-
Protocol 3: Genome-Wide 5hmC Analysis by Tet-Assisted Bisulfite Sequencing (TAB-Seq)
This protocol provides a method for single-base resolution mapping of 5hmC.[9][19]
-
Glucosylation of 5hmC:
-
In a reaction volume of 20 µl, combine up to 1 µg of genomic DNA with β-glucosyltransferase (β-GT) and UDP-glucose in the appropriate reaction buffer.
-
Incubate at 37°C for 1 hour.
-
Purify the DNA.
-
-
Oxidation of 5mC:
-
To the glucosylated DNA, add recombinant TET1 enzyme and reaction buffer components (including ATP, and Fe(II)).
-
Incubate at 37°C for 1 hour.
-
Purify the DNA.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on the TET1-treated DNA using a commercial kit according to the manufacturer's instructions. This step converts unmethylated cytosines and 5caC (from 5mC) to uracil.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the bisulfite-converted DNA.
-
Perform PCR amplification using primers specific to the regions of interest (for locus-specific analysis) or using adapters for whole-genome sequencing.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
The percentage of cytosines that remain as 'C' at CpG sites represents the level of 5hmC at that location.
-
Protocol 4: Genome-Wide 5mC and 5hmC Analysis by Oxidative Bisulfite Sequencing (oxBS-Seq)
This protocol allows for the distinction between 5mC and 5hmC by comparing two parallel experiments.[12][20]
-
Sample Splitting:
-
Divide the genomic DNA sample into two aliquots. One will be used for standard bisulfite sequencing (BS-Seq) and the other for oxidative bisulfite sequencing (oxBS-Seq).
-
-
Oxidation (oxBS-Seq sample only):
-
Denature the DNA by heating.
-
Add potassium perruthenate (KRuO4) to the denatured DNA to oxidize 5hmC to 5-formylcytosine (5fC).
-
Incubate for 1 hour at room temperature.
-
Purify the DNA.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on both the oxidized (oxBS-Seq) and non-oxidized (BS-Seq) DNA samples. In the oxBS-Seq sample, 5fC will be converted to uracil, while 5mC remains as cytosine. In the BS-Seq sample, both 5mC and 5hmC will remain as cytosine.
-
-
Library Preparation and Sequencing:
-
Prepare and sequence separate libraries for the BS-Seq and oxBS-Seq samples.
-
-
Data Analysis:
-
Align reads from both sequencing runs to a reference genome.
-
The methylation level in the BS-Seq data represents (5mC + 5hmC).
-
The methylation level in the oxBS-Seq data represents 5mC only.
-
The level of 5hmC at each site is calculated by subtracting the 5mC level (from oxBS-Seq) from the total modified cytosine level (from BS-Seq).[12]
-
References
- 1. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5mC vs 5hmC Detection Methods: WGBS, EM-Seq, 5hmC-Seal - CD Genomics [cd-genomics.com]
- 5. MethylFlash Global DNA Hydroxymethylation (5-hmC) ELISA Easy Kit (Colorimetric) | EpigenTek [epigentek.com]
- 6. zymoresearch.com [zymoresearch.com]
- 7. hMeDIP-qPCR Service, hMeDIP-based Service - CD BioSciences [epigenhub.com]
- 8. epigenie.com [epigenie.com]
- 9. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epigenie.com [epigenie.com]
- 11. oxBS-seq - CD Genomics [cd-genomics.com]
- 12. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. diagenode.com [diagenode.com]
- 15. raybiotech.com [raybiotech.com]
- 16. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fan.genetics.ucla.edu [fan.genetics.ucla.edu]
- 18. epigentek.com [epigentek.com]
- 19. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxymethylcytidine: A Stable RNA Modification or a Transient Intermediate? A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nature of RNA modifications is paramount for deciphering gene regulation and developing novel therapeutics. This guide provides a comprehensive comparison of 5-hydroxymethylcytidine (B44077) (hm5C) with its precursor, 5-methylcytidine (B43896) (m5C), to address the critical question: is hm5C a stable fixture in the epitranscriptome or a fleeting intermediate in a dynamic metabolic pathway?
The modification of RNA bases plays a pivotal role in a myriad of cellular processes, from splicing and translation to stability and localization. Among the more than 170 known RNA modifications, those involving cytosine are of particular interest due to their potential for dynamic regulation, akin to the well-established field of DNA epigenetics. This guide focuses on 5-hydroxymethylcytidine (hm5C), an oxidized derivative of the common RNA modification 5-methylcytidine (m5C). While the term "5'-Homocytidine" is sometimes used colloquially, the chemically accurate and widely accepted term for this modification is 5-hydroxymethylcytidine.
The central debate surrounding hm5C in RNA is its temporal nature. Is it a stable mark with its own effector proteins and distinct functions, or does it represent a short-lived intermediate in a pathway leading to the demethylation of m5C? The evidence compiled in this guide, supported by experimental data, points towards hm5C being a transient intermediate, with a dynamic turnover that contrasts with the more stable nature of m5C.
At a Glance: 5-hydroxymethylcytidine vs. Stable RNA Modifications
| Feature | 5-hydroxymethylcytidine (hm5C) | Stable RNA Modifications (e.g., m5C, Pseudouridine) |
| Nature | Generally considered a transient intermediate | Generally considered stable structural or functional components |
| Metabolic Pathway | Product of m5C oxidation and precursor to f5C | Typically installed by specific enzymes without rapid turnover |
| Relative Stability | Less stable than its precursor, m5C[1] | Relatively long half-lives |
| Abundance | Generally lower than m5C | Can be highly abundant in specific RNA types and locations |
| Key Enzymes | TET family, ALKBH1 (writers/erasers) | Various methyltransferases, pseudouridine (B1679824) synthases (writers) |
Quantitative Analysis of 5-hydroxymethylcytidine and its Precursor
Direct measurement of the half-life of hm5C in RNA is technically challenging and not widely reported. However, isotope-labeling experiments combined with mass spectrometry provide strong evidence for its transient nature relative to m5C.
| Modification | Relative Abundance (hm5C to m5C in mammalian RNA) | Qualitative Stability Assessment |
| 5-hydroxymethylcytidine (hm5C) | ~1 hm5C per 5000 m5C[2] | Exhibits a steeper decay slope and lower isotopic enrichment over time compared to m5C, indicating a faster turnover rate.[1] |
| 5-methylcytidine (m5C) | - | Considered a relatively stable RNA modification. |
The Metabolic Pathway of 5-methylcytidine Oxidation
The existence of a multi-step enzymatic pathway for the conversion of m5C provides a strong argument for the transient nature of its intermediates. This pathway is analogous to the active demethylation of cytosine in DNA.
References
- 1. Formation and determination of the oxidation products of 5-methylcytosine in RNA - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Comparative analyses suggest a link between mRNA splicing, stability, and RNA covalent modifications in flowering plants: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
A Comparative Guide: Chemical vs. Enzymatic Incorporation of 5'-Homocytidine into RNA
For researchers, scientists, and drug development professionals, the site-specific incorporation of modified nucleotides is a critical technique in the development of RNA-based therapeutics and diagnostics. Among the various modifications, 5'-Homocytidine, a cytidine (B196190) analog, offers unique functionalities for RNA labeling and structural studies. The choice between chemical and enzymatic methods for its incorporation into RNA sequences is a pivotal decision, with significant implications for yield, scalability, and experimental design. This guide provides a side-by-side comparison of these two methodologies, supported by experimental data for structurally similar analogs to infer the performance for this compound.
At a Glance: Key Differences
| Feature | Chemical Synthesis (Phosphoramidite Method) | Enzymatic Incorporation (In Vitro Transcription) |
| Specificity | Site-specific incorporation at any desired position. | Primarily uniform incorporation at all cytidine positions. Site-specific incorporation is challenging. |
| Yield | High per-cycle coupling efficiency (>99%), but overall yield decreases with sequence length.[1] | High yield of full-length RNA transcripts, but can be reduced by the presence of modified NTPs.[2][3] |
| Scalability | Well-established for small to medium-scale synthesis. Large-scale synthesis can be costly. | Highly scalable for large-scale production of RNA. |
| Sequence Length | Practical for short to medium-length oligonucleotides (typically <100 nucleotides).[4][5] | Suitable for synthesizing long RNA molecules (thousands of nucleotides). |
| Purity | Requires post-synthesis purification to remove truncated sequences and protecting groups.[6] | Can produce heterogeneous 3' ends; requires purification to remove enzymes and unincorporated NTPs.[4] |
| Cost | High cost of phosphoramidite (B1245037) monomers and reagents. | Generally more cost-effective for large-scale production. |
| Time | Automated synthesis is rapid for short sequences, but post-synthesis processing adds time. | In vitro transcription is a relatively fast single-reaction process. |
Delving Deeper: A Quantitative Look
Chemical Synthesis Performance
Chemical synthesis of modified RNA is predominantly achieved through the solid-phase phosphoramidite method. This technique allows for the precise, site-specific incorporation of modified nucleosides.
| Parameter | Typical Performance (for modified cytidines) |
| Coupling Efficiency | >99% per cycle for standard phosphoramidites.[1] For bulky modified phosphoramidites, extended coupling times (e.g., 20 minutes) may be required to ensure high-yield synthesis.[7] |
| Overall Yield | Decreases exponentially with the length of the oligonucleotide. For a 25-mer, a 99% average coupling efficiency results in an overall yield of approximately 78%. A drop to 97% efficiency reduces the yield to about 47%.[5] |
| Purity | The primary impurities are shorter, "failure" sequences, which can be removed by methods like HPLC or PAGE.[6] |
Enzymatic Incorporation Performance
Enzymatic incorporation of modified nucleotides is typically carried out via in vitro transcription using bacteriophage RNA polymerases, such as T7, T3, or SP6.[8] The efficiency of this process is highly dependent on the substrate tolerance of the specific polymerase.
| Parameter | Typical Performance (with modified NTPs) |
| Incorporation Efficiency | T7 RNA polymerase is known to tolerate a variety of modifications at the 5-position of pyrimidines.[9] While specific data for this compound triphosphate is unavailable, smaller modifications are generally well-tolerated.[9] The yield of full-length RNA can be compromised when high ratios of modified to canonical NTPs are used.[2] |
| Overall Yield | High yields of RNA (microgram to milligram quantities) can be produced from a single reaction. However, the presence of modified NTPs can sometimes reduce the overall transcript yield compared to using only canonical NTPs.[2] For example, a mutant T7 RNA polymerase showed a ~3-fold net gain in the yield of a 5'-modified RNA compared to the wild-type enzyme.[3] |
| Purity | The main impurities include unincorporated NTPs, enzymes, and potential 3'-end heterogeneity in the transcripts.[4] Purification methods like spin columns or precipitation are typically employed.[10] |
Experimental Methodologies: A Closer Look
Chemical Incorporation Workflow
The chemical synthesis of an RNA oligonucleotide containing this compound follows the phosphoramidite cycle. This involves the synthesis of a this compound phosphoramidite building block, which is then incorporated into the growing RNA chain on a solid support.
References
- 1. idtdna.com [idtdna.com]
- 2. A T7 RNA Polymerase Mutant Enhances the Yield of 5'-Thienoguanosine-Initiated RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A T7 RNA polymerase mutant enhances the yield of 5'-thienoguanosine-initiated RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Summary of Large-Scale RNA Synthesis Methods [bio-itworld.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. Overview of In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. protocols.io [protocols.io]
Unveiling the Transcriptome: A Comparative Guide to Correlating 5'-Homocytidine Levels with Transcript Abundance
For researchers, scientists, and drug development professionals, understanding the intricate regulatory networks that govern gene expression is paramount. Emerging evidence suggests a potential link between the modified nucleoside 5'-Homocytidine and the landscape of transcript abundance. This guide provides a comprehensive comparison of methodologies to investigate this correlation, offering detailed experimental protocols and data presentation to aid in the design and execution of insightful studies.
While direct evidence definitively linking this compound levels to transcript abundance remains an active area of research, its structural similarity to S-adenosyl-L-homocysteine (SAH), a potent inhibitor of methyltransferase enzymes, provides a strong rationale for its potential role in epigenetic and epitranscriptomic regulation. This guide explores this inferred correlation by presenting methods to quantify both this compound and transcript abundance, thereby enabling researchers to investigate their potential relationship.
Section 1: Quantifying this compound Levels
The accurate quantification of this compound in cellular RNA is the first critical step. Due to its likely low abundance, highly sensitive analytical techniques are required.
Comparison of Quantification Methods for this compound
| Method | Principle | Advantages | Disadvantages | Throughput | Estimated Cost per Sample |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of the specific mass-to-charge ratio of this compound. | High specificity and sensitivity. Can quantify multiple modified nucleosides simultaneously. | Requires specialized equipment and expertise. Matrix effects can influence quantification. | Medium | High |
| Enzymatic Assay | Utilization of a specific enzyme that recognizes and metabolizes this compound, coupled to a detectable signal (e.g., colorimetric, fluorescent). | Potentially high throughput and lower cost than LC-MS/MS. Can be adapted for plate-based assays. | Relies on the availability of a highly specific enzyme, which may not be commercially available. Susceptible to interference from other molecules. | High | Low to Medium |
| Metabolic Labeling with Synthetic Analogs | Introduction of a labeled this compound analog into cells, which is incorporated into newly synthesized RNA and can be detected and quantified. | Allows for the study of the dynamics of this compound incorporation. Can be coupled with sequencing to identify modification sites. | Synthesis of the labeled analog can be complex and costly. Potential for cellular toxicity or altered metabolism of the analog. | Medium to High | Medium to High |
Experimental Protocols
-
RNA Isolation: Isolate total RNA from cell or tissue samples using a standard method (e.g., TRIzol reagent or column-based kits). Ensure high purity and integrity of the RNA.
-
RNA Digestion: Digest 1-5 µg of total RNA to constituent nucleosides using a mixture of nuclease P1 and alkaline phosphatase.
-
Sample Cleanup: Remove proteins and enzymes from the digested sample, for example, by filtration through a 10 kDa molecular weight cutoff filter.
-
LC-MS/MS Analysis:
-
Inject the nucleoside mixture onto a C18 reverse-phase HPLC column.
-
Separate the nucleosides using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify this compound using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. A stable isotope-labeled internal standard of this compound should be used for accurate quantification.
-
Section 2: Measuring Transcript Abundance
The quantification of transcript abundance provides the other half of the correlative data. Several robust methods are available, each with its own strengths and weaknesses.
Comparison of Transcript Abundance Measurement Methods
| Method | Principle | Advantages | Disadvantages | Throughput | Estimated Cost per Sample |
| RNA-Sequencing (RNA-Seq) | High-throughput sequencing of cDNA libraries derived from RNA to provide a comprehensive profile of the transcriptome. | Provides a global, unbiased view of transcript abundance. Can identify novel transcripts and isoforms. | Data analysis is complex and computationally intensive. Higher cost per sample compared to other methods. | High | High |
| Quantitative Real-Time PCR (RT-qPCR) | Reverse transcription of RNA followed by PCR amplification and real-time detection of specific transcripts using fluorescent probes or dyes. | Highly sensitive and specific for targeted transcripts. Relatively low cost and fast turnaround time. | Limited to the analysis of a small number of genes at a time. Requires careful primer design and validation. | High | Low |
| Microarray Analysis | Hybridization of labeled cDNA to a solid surface containing thousands of known DNA probes to measure the relative abundance of corresponding transcripts. | High throughput for the analysis of a large number of predefined genes. Established analysis pipelines. | Limited to the detection of known transcripts. Lower dynamic range and sensitivity compared to RNA-Seq. | High | Medium |
Experimental Protocols
-
RNA Isolation and Quality Control: Isolate total RNA as described in Protocol 1 and assess its integrity (e.g., using an Agilent Bioanalyzer).
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA sample.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
Section 3: Visualizing the Workflow and Underlying Biology
To facilitate a clearer understanding of the experimental processes and the potential biological context, the following diagrams have been generated.
Figure 1: A streamlined workflow illustrating the parallel processes for quantifying this compound levels and transcript abundance, culminating in a correlative analysis.
Figure 2: An inferred biological pathway illustrating the central role of SAH in RNA methylation and the hypothesized inhibitory function of this compound on RNA methyltransferases due to its structural similarity to SAH.
Section 4: Concluding Remarks
The investigation into the correlation between this compound levels and transcript abundance is a nascent field with the potential to uncover novel layers of gene regulation. By employing the sensitive and robust methodologies outlined in this guide, researchers can begin to explore this relationship. The provided protocols for LC-MS/MS and RNA-Sequencing offer a powerful combination for generating high-quality, quantitative data. The correlative analysis of these datasets will be instrumental in elucidating the potential role of this compound in the complex symphony of the transcriptome. Future studies may focus on the development of specific enzymatic assays for high-throughput screening and the synthesis of this compound analogs for metabolic labeling to further dissect its functional significance.
References
Unraveling the Impact of Cytidine Modifications: A Comparative Guide to 5-Methylcytidine and 5-Hydroxymethylcytidine on RNA Stability
For researchers, scientists, and professionals in drug development, understanding the nuances of RNA modifications is paramount for designing stable and effective RNA-based therapeutics. This guide provides a detailed comparison of two key cytidine (B196190) modifications, 5-methylcytidine (B43896) (m5C) and 5-hydroxymethylcytidine (B44077) (hm5C), and their distinct effects on RNA stability, supported by experimental data and detailed protocols.
While the user's query specified "5'-Homocytidine," this term is not a recognized standard nucleoside modification. It is highly probable that the intended compound was 5-hydroxymethylcytidine (hm5C), a critical derivative of 5-methylcytidine. This guide will therefore focus on the comparative effects of 5-methylcytidine and 5-hydroxymethylcytidine on RNA stability.
Executive Summary
Current research indicates that 5-methylcytidine generally enhances RNA stability. This stabilization is often mediated by the binding of "reader" proteins, such as Y-box binding protein 1 (YBX1), which protect the mRNA from degradation. In contrast, 5-hydroxymethylcytidine, an oxidized form of m5C, is implicated as an intermediate in demethylation pathways and may lead to decreased RNA stability. The precise mechanisms and reader proteins for hm5C are still under active investigation, but it appears to have a destabilizing role in certain contexts.
Comparative Analysis of 5-Methylcytidine and 5-Hydroxymethylcytidine on RNA Stability
While direct head-to-head quantitative comparisons of the half-lives of identical RNA molecules containing either m5C or hm5C are not extensively documented in the literature, a comparative understanding can be derived from their known molecular interactions and functional roles.
| Feature | 5-Methylcytidine (m5C) | 5-Hydroxymethylcytidine (hm5C) |
| General Effect on RNA Stability | Generally increases stability. | Generally decreases stability in certain contexts. |
| Mechanism of Action | Provides a binding site for stabilizing proteins (e.g., YBX1), which shield the RNA from ribonucleases and recruit other stabilizing factors.[1][2][3][4] | May act as a signal for RNA degradation, potentially by recruiting destabilizing proteins or as part of a demethylation pathway.[5] |
| Key Reader Proteins | Y-box binding protein 1 (YBX1) is a well-characterized reader that binds to m5C and enhances mRNA stability.[1][2][3][4] | Reader proteins for hm5C that directly influence stability are still being identified, though some proteins show binding preference for hm5C.[1] |
| Enzymatic Regulation | Deposited by NSUN family methyltransferases and DNMT2. | Generated by the oxidation of m5C by Ten-Eleven Translocation (TET) enzymes.[6][7][8] |
| Biological Role | Implicated in mRNA export, translation, and stress responses.[3] | Believed to be an intermediate in m5C demethylation and may play a role in cellular differentiation and development.[5] |
Signaling Pathways and Experimental Workflows
To visualize the interplay between these modifications and the experimental procedures for their study, the following diagrams are provided.
Caption: Molecular pathway of m5C deposition, recognition, and its oxidation to hm5C.
Caption: Experimental workflow for comparing the stability of modified RNA.
Detailed Experimental Protocols
Synthesis of Modified RNA via In Vitro Transcription
This protocol outlines the synthesis of RNA containing either 5-methylcytidine or 5-hydroxymethylcytidine using a T7 RNA polymerase-based in vitro transcription system.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Transcription Buffer (10x)
-
Ribonucleotide Triphosphates (NTPs): ATP, GTP, UTP
-
Modified CTP: 5-Methylcytidine-5'-Triphosphate (m5CTP) or 5-Hydroxymethylcytidine-5'-Triphosphate (hmCTP)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Reaction Setup: In a nuclease-free tube, assemble the transcription reaction on ice. For a 20 µL reaction, combine:
-
2 µL 10x Transcription Buffer
-
2 µL 100 mM DTT
-
2 µL ATP (100 mM)
-
2 µL GTP (100 mM)
-
2 µL UTP (100 mM)
-
2 µL m5CTP or hmCTP (100 mM)
-
1 µg linearized DNA template
-
1 µL RNase Inhibitor
-
2 µL T7 RNA Polymerase
-
Nuclease-free water to 20 µL.
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.[9]
-
DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Purify the transcribed RNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer and assess the integrity of the transcript via gel electrophoresis.
Cellular RNA Stability Assay using Actinomycin D
This protocol describes how to measure the half-life of a modified RNA transcript in a cellular context.
Materials:
-
Cultured cells (e.g., HeLa)
-
Transfection reagent
-
In vitro transcribed modified RNA
-
Actinomycin D solution (5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer and RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix and primers specific to the transcript of interest
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the in vitro transcribed RNA containing either m5C or hm5C using a suitable transfection reagent.
-
Transcription Inhibition: After 24 hours post-transfection, add Actinomycin D to the cell culture medium to a final concentration of 5 µg/mL to block new transcription. This is the 0-hour time point.[10][11][12]
-
Time-Course Collection: Harvest cells at various time points after Actinomycin D addition (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
RNA Extraction: At each time point, wash the cells with PBS and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA from each time point using reverse transcriptase.[10]
-
qPCR Analysis: Perform quantitative PCR using primers specific for the transcript of interest. Include a stable housekeeping gene as a reference for normalization.
-
Half-life Calculation: Determine the amount of the specific RNA remaining at each time point relative to the 0-hour time point. The RNA half-life is the time it takes for the RNA level to decrease by 50%. This can be calculated by plotting the percentage of remaining RNA versus time and fitting the data to a one-phase exponential decay curve.[11]
In Vitro RNA Decay Assay
This assay measures the stability of modified RNA in a cell-free system using cytoplasmic extracts.
Materials:
-
In vitro transcribed and 5'-capped, 3'-polyadenylated RNA with m5C or hm5C
-
Reaction buffer (e.g., containing HEPES-KOH, potassium acetate, magnesium acetate, DTT)
-
ATP regenerating system (creatine phosphate, creatine (B1669601) kinase, ATP)
-
RNA loading dye
-
Urea-polyacrylamide gel
Procedure:
-
Reaction Setup: Prepare the decay reactions by combining the HeLa S100 extract, reaction buffer, and ATP regenerating system.
-
Initiate Decay: Add the modified RNA substrate to the reaction mixture and incubate at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots of the reaction and stop the decay by adding a stop buffer (containing EDTA and proteinase K).
-
RNA Analysis: Extract the RNA from each time point and analyze the samples on a denaturing urea-polyacrylamide gel followed by autoradiography (if using radiolabeled RNA) or Northern blotting.
-
Data Analysis: Quantify the amount of full-length RNA remaining at each time point. The decay rate and half-life can be determined by plotting the percentage of intact RNA versus time.
Conclusion
The modifications 5-methylcytidine and 5-hydroxymethylcytidine exert distinct effects on RNA stability. While m5C is generally associated with enhanced stability through the recruitment of stabilizing proteins like YBX1, hm5C appears to be a marker for a more dynamic state, potentially leading to RNA degradation. For the development of RNA therapeutics, the inclusion of m5C could be a valuable strategy to increase the half-life and efficacy of the molecule. Further research is needed to fully elucidate the downstream pathways and reader proteins associated with hm5C to better understand its role in RNA fate. The experimental protocols provided herein offer a robust framework for researchers to investigate the stability of these and other RNA modifications.
References
- 1. Identification of putative reader proteins of 5-methylcytosine and its derivatives in Caenorhabditis elegans RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | RNA m5C modification: from physiology to pathology and its biological significance [frontiersin.org]
- 4. Frontiers | YBX1: an RNA/DNA-binding protein that affects disease progression [frontiersin.org]
- 5. Functional role of Tet-mediated RNA hydroxymethylcytosine in mouse ES cells and during differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2'-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Actinomycin D based Evaluation Service - Creative Biolabs [mrna.creative-biolabs.com]
- 13. An in vitro system using HeLa cytoplasmic extracts that reproduces regulated mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel mRNA-decapping activity in HeLa cytoplasmic extracts is regulated by AU-rich elements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The preparation and applications of cytoplasmic extracts from mammalian cells for studying aspects of mRNA decay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 5'-Homocytidine
For Immediate Implementation by Laboratory Personnel
The proper disposal of 5'-Homocytidine, a nucleoside analog, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to researchers and prevents chemical contamination outside the lab. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste, aligning with general best practices for chemical and nucleoside analog waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.[1] All handling of this compound, particularly in its solid form, should be conducted within a chemical fume hood to prevent the inhalation of any dust particles.
Step-by-Step Disposal Protocol
The primary and most secure method for disposing of this compound is through collection and subsequent transfer to a licensed hazardous waste disposal facility. This ensures compliance with regulatory standards and minimizes environmental impact.
1. Waste Segregation:
-
Crucially, do not mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[2]
-
Maintain separate waste containers for solid and liquid waste contaminated with this compound.[2][3]
2. Solid Waste Collection:
-
Place all solid materials contaminated with this compound, such as gloves, weigh boats, and paper towels, into a designated, leak-proof plastic container.[3]
-
This container must be clearly and accurately labeled.
3. Liquid Waste Collection:
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, dedicated, and leak-proof container.[2]
-
To prevent spills and allow for expansion, do not fill liquid waste containers beyond 75-90% of their capacity.[3][4]
4. Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste."[3]
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate concentration and composition of the waste mixture.[5][6]
-
Affix the date when the first piece of waste is added to the container.[1]
5. Storage of Waste:
-
Store sealed waste containers in a designated and secure satellite accumulation area.[5][7] This area should be away from heat sources and direct sunlight.[1]
-
Ensure that incompatible waste types are segregated to prevent dangerous reactions.[1][5] For example, acids should be stored separately from bases and flammables.[5]
6. Arranging for Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowable time per institutional guidelines (e.g., up to one year for partially filled containers), contact your institution's EHS department to schedule a pickup.[5]
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Type | Solid and Liquid Chemical Waste | Segregation prevents hazardous reactions and facilitates proper disposal. |
| Container Type | Leak-proof, compatible (e.g., plastic for many chemicals) | Prevents leakage and chemical reactions with the container material.[2][7] |
| Container Labeling | "Hazardous Waste," Chemical Name, Composition, Date | Ensures clear identification and safe handling by all personnel.[1][3] |
| Storage Location | Designated Satellite Accumulation Area | Centralizes hazardous waste and controls access.[5][7] |
| Disposal Method | Collection by licensed hazardous waste disposal service | Ensures regulatory compliance and environmental protection.[7] |
| PPE | Safety glasses/goggles, lab coat, chemical-resistant gloves | Protects personnel from chemical exposure.[1] |
Experimental Protocols
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 5'-Homocytidine
Disclaimer: A specific Safety Data Sheet (SDS) for 5'-Homocytidine was not located. The following guidance is based on best practices for handling similar nucleoside analogs and hazardous chemicals. Researchers must conduct a thorough risk assessment before beginning any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Assessment
Given that this compound is a nucleoside analog, it should be handled as a potentially hazardous compound. Similar compounds, such as 5-azacytidine (B1684299) and 5'-Deoxy-5-fluorocytidine, are known to have potential health risks, including carcinogenicity, mutagenicity, and reproductive toxicity.[1][2][3] Therefore, it is crucial to assume that this compound may present similar hazards.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. A thorough hazard assessment may necessitate additional protective measures.[4][5]
| PPE Category | Minimum Requirement |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[4] Change gloves immediately if contaminated. |
| Eye and Face Protection | Chemical safety goggles are mandatory.[4] A face shield should be worn in addition to goggles when there is a splash hazard.[4][6] |
| Body Protection | A lab coat is the minimum requirement.[4][5] For larger quantities or when there is a risk of significant exposure, a chemical-resistant apron or coveralls should be worn. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[4] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area for handling this compound within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a spill kit accessible in the immediate work area.
-
Review the experimental protocol and ensure all required equipment is clean and functional.
-
-
Handling:
-
Always wear the minimum required PPE as specified in the table above.
-
Handle this compound as a solid in a manner that minimizes dust generation.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of this compound tightly sealed when not in use.[7]
-
Avoid eating, drinking, or smoking in the laboratory.[6]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, and used consumables, must be disposed of as hazardous waste.[8]
-
Waste Containers: Use clearly labeled, leak-proof containers for all hazardous waste.
-
Disposal Procedures: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[8] Do not dispose of this compound or its waste down the drain.
Experimental Workflow
Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. rallyinc.com [rallyinc.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
